molecular formula C8H8O2 B1203309 3-Methylsalicylaldehyde CAS No. 824-42-0

3-Methylsalicylaldehyde

Cat. No.: B1203309
CAS No.: 824-42-0
M. Wt: 136.15 g/mol
InChI Key: IPPQNXSAJZOTJZ-UHFFFAOYSA-N
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Description

3-methylsalicylaldehyde is a member of the class of benzaldehydes that is salicylaldehyde in which the hydrogen ortho- to the hydroxy group is substituted by a methyl group. It is a member of benzaldehydes and a member of phenols. It is functionally related to a salicylaldehyde.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3-methylbenzaldehyde
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InChI

InChI=1S/C8H8O2/c1-6-3-2-4-7(5-9)8(6)10/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPQNXSAJZOTJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40335060
Record name 2-Hydroxy-3-methylbenzaldehyde
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

824-42-0
Record name 3-Methylsalicylaldehyde
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Record name 2-Hydroxy-3-methylbenzaldehyde
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Record name 2-Hydroxy-3-methylbenzaldehyde
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Foundational & Exploratory

3-Methylsalicylaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methylsalicylaldehyde

Introduction

This compound, also known as 2-hydroxy-3-methylbenzaldehyde, is an organic compound belonging to the class of benzaldehydes and phenols.[1][2] Its structure consists of a salicylaldehyde molecule with a methyl group substituting the hydrogen ortho to the hydroxy group.[1][2] This substitution significantly influences its chemical properties and reactivity, making it a valuable intermediate in various fields of organic synthesis.[3] It serves as a precursor in the production of pharmaceuticals, agrochemicals, dyes, catalysts, and coatings.[3][4] This document provides a comprehensive overview of the chemical properties, synthesis, and safety information for this compound, tailored for researchers and professionals in drug development and chemical sciences.

Chemical and Physical Properties

This compound is a colorless to light yellow or orange liquid or solid.[3][5] It is characterized by the chemical formula C₈H₈O₂.[3] The key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name 2-hydroxy-3-methylbenzaldehyde[1]
Synonyms 3-Methylsalicylic aldehyde, 2,3-Cresotaldehyde[1][6]
CAS Number 824-42-0[1]
Molecular Formula C₈H₈O₂[1][3]
Molecular Weight 136.15 g/mol [1]
Appearance Colorless to slightly yellow solid; Clear pale yellow to orange liquid[3][6]
Melting Point 17 °C[2][3]
Boiling Point 204 °C at 730 mmHg; 209 °C; 55-57 °C at 1 Torr[2][3]
Density 1.123 g/mL at 25 °C[3][6]
Flash Point 87 °C / 190 °F[6][7]
Refractive Index (n20/D) 1.564[3][6][7]
Solubility Insoluble in water; Soluble in organic solvents like alcohol, ether, chloroform, and methanol.[3][4][6]
pKa 8.52 (Predicted)[3][6]
Vapor Pressure 0.152 mmHg at 25°C[3]

Reactivity and Synthesis

This compound is a versatile intermediate in organic synthesis.[3] Its reactivity is primarily dictated by the aldehyde and hydroxyl functional groups on the aromatic ring. It can participate in reactions typical of phenols, such as etherification and esterification, and reactions characteristic of aldehydes, including Schiff base formation and oxidation/reduction.

Several methods are established for the synthesis of this compound:

  • Direct Formylation of o-Cresol : Classic methods like the Reimer-Tiemann, Gattermann, and Duff reactions can be used to introduce a formyl group directly onto the o-cresol nucleus.[8]

  • Reaction of Phenol and Formaldehyde : It can be prepared through the reaction of phenol and formaldehyde under specific catalytic conditions.[3]

  • Ortho-Lithiation of Protected Phenols : A high-yield method involves the use of methoxymethyl-protected phenols, which undergo ortho-lithiation followed by formylation.[8]

  • Oxidation of 2-Hydroxy-3-methylbenzyl alcohol : This method provides high yields but requires the precursor alcohol, which is not commercially common.[8]

The diagram below illustrates the logical relationship between precursors, this compound, and its downstream applications.

G Logical Relationships of this compound cluster_precursors Precursors cluster_product Core Compound cluster_applications Applications (as Intermediate) o_cresol o-Cresol product This compound o_cresol->product Formylation (e.g., Reimer-Tiemann) phenol Phenol & Formaldehyde phenol->product protected_phenol Methoxymethyl- protected Phenol protected_phenol->product Ortho-lithiation pharma Pharmaceuticals product->pharma agro Agrochemicals product->agro dyes Dyes & Coatings product->dyes catalysts Catalysts product->catalysts

Logical flow from precursors to applications.

Experimental Protocols

Synthesis via Reimer-Tiemann Reaction (Generalized Protocol)

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols. While a specific protocol for this compound from o-cresol isn't detailed in the provided results, a general procedure adapted from salicylaldehyde synthesis is outlined below.[8][9][10]

Objective: To synthesize this compound from o-cresol.

Materials:

  • o-Cresol

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Preparation of Alkali Solution: Dissolve sodium hydroxide in water in a suitable reaction vessel equipped with a stirrer and reflux condenser.

  • Addition of Phenol: Add o-cresol to the alkali solution and heat the mixture to approximately 60-65°C with continuous stirring.[10]

  • Addition of Chloroform: Slowly add chloroform to the reaction mixture dropwise. An exothermic reaction will occur, and the temperature should be maintained.[10]

  • Reflux: After the addition of chloroform is complete, continue heating the mixture under reflux for a specified period (e.g., one hour) to ensure the reaction goes to completion.[10]

  • Removal of Excess Chloroform: Distill off any excess chloroform from the reaction mixture.

  • Acidification: Cool the remaining solution and carefully acidify it with hydrochloric acid. This step protonates the phenoxide and hydrolyzes the dichloromethyl intermediate to the aldehyde.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether.

  • Washing and Drying: Wash the organic layer with water and then dry it over an anhydrous drying agent.

  • Purification: Remove the solvent by rotary evaporation. The crude product can be further purified by distillation under reduced pressure or chromatography.

The following diagram outlines a typical workflow for this synthesis and purification process.

G Experimental Workflow: Synthesis and Purification start Start step1 1. Dissolve NaOH in H₂O 2. Add o-Cresol 3. Heat to 60-65°C start->step1 step2 Slowly add Chloroform (CHCl₃) step1->step2 step3 Reflux for 1 hour step2->step3 step4 Distill excess CHCl₃ step3->step4 step5 Cool and Acidify with HCl step4->step5 step6 Extract with organic solvent step5->step6 step7 Wash and Dry organic layer step6->step7 step8 Purify by distillation/ chromatography step7->step8 end Pure 3-Methyl- salicylaldehyde step8->end

Generalized workflow for synthesis and purification.

Spectral Information

Detailed spectral data is crucial for structure elucidation and purity assessment. While raw spectral data is not available in the search results, typical spectral characteristics can be inferred from the structure.

  • ¹H NMR: The proton NMR spectrum would show characteristic peaks for the aldehyde proton (around 9-10 ppm), the hydroxyl proton (variable, broad singlet), aromatic protons (in the aromatic region, ~6.8-7.5 ppm), and the methyl group protons (singlet, ~2.2-2.5 ppm).[11]

  • ¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the aldehyde (~190-200 ppm), carbons of the aromatic ring (including the carbon attached to the hydroxyl group at high field), and the methyl carbon (~15-20 ppm).[12]

  • IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the C=O stretch of the aldehyde (around 1650-1700 cm⁻¹).[13] A broad band corresponding to the O-H stretch of the phenol group will be visible (around 3200-3600 cm⁻¹), along with C-H stretches for the aromatic ring and the aldehyde.[13]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (136.15 g/mol ).[1]

Safety and Handling

This compound is classified as an irritant.[3] It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area or fume hood.

GHS Hazard Information: [1][2]

  • Pictogram: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

    • P280: Wear protective gloves/eye protection/face protection.[5][14]

    • P302 + P352: IF ON SKIN: Wash with plenty of water.[1][5]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

Always refer to the latest Safety Data Sheet (SDS) from the supplier before handling the compound. Store in a cool, dark, dry place, sealed and preferably under an inert atmosphere as it may be air sensitive.[3][6]

References

An In-depth Technical Guide to 3-Methylsalicylaldehyde (CAS 824-42-0)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of 3-Methylsalicylaldehyde (CAS 824-42-0), also known as 2-Hydroxy-3-methylbenzaldehyde.[1][2] It details the compound's physicochemical properties, spectroscopic data, and established synthesis protocols. Furthermore, this guide explores its applications in organic synthesis, particularly in the formation of Schiff bases, and delves into its emerging role in drug discovery, highlighting its biological activities and interactions with cellular signaling pathways. Safety and handling information is also provided. All quantitative data is summarized in tables for clarity, and key processes are illustrated with diagrams.

Physicochemical and Safety Data

This compound is an organic compound characterized as a colorless to light yellow liquid or solid, depending on the ambient temperature.[3] It is a member of the benzaldehyde and phenol classes.[2]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 824-42-0[4]
Molecular Formula C₈H₈O₂[1][2][5]
Molecular Weight 136.15 g/mol [2][4][5]
Appearance Light orange to Yellow to Green clear liquid / Solid <17°C[3]
Melting Point 17 °C[3][6][7]
Boiling Point 204 °C at 730 mmHg; 209 °C[3][6][7]
Density 1.123 g/mL at 25 °C
Flash Point 87 °C (190 °F)[5][6][7]
Refractive Index (n20/D) 1.564[5]
Vapor Pressure 0.152 mmHg at 25 °C
Solubility Slightly soluble in Chloroform and Methanol; Insoluble in water.
pKa 8.52 ± 0.10 (Predicted)
Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn during handling.[1][6] It is combustible and air-sensitive, requiring storage in a cool, dark place under an inert atmosphere.[6]

Hazard InformationDetailsSource(s)
GHS Pictogram GHS07 (Exclamation Mark)[5]
Signal Word Warning[1][5]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2][5]
Risk Codes 36/37/38: Irritating to eyes, respiratory system and skin.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5][6]
Storage Room Temperature. Recommended in a cool and dark place (<15°C). Store under inert gas.[6]

Synthesis Protocols and Mechanisms

The formylation of o-cresol is the primary route to synthesizing this compound. Established methods include the Reimer-Tiemann reaction, the Duff reaction, and ortho-lithiation of protected phenols.[8] These methods introduce a formyl group onto the aromatic ring, primarily at the ortho position to the hydroxyl group.[8][9][10]

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of a phenol using chloroform (CHCl₃) and a strong base, like sodium hydroxide (NaOH).[10][11][12] The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂), a highly reactive electrophile.[10][13]

This protocol is a general representation and may require optimization.

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve o-cresol (1 equivalent) in an aqueous solution of sodium hydroxide (3-4 equivalents).

  • Reagent Addition: Heat the mixture to 60-70°C. Add chloroform (1.5 equivalents) dropwise over 1-2 hours while maintaining vigorous stirring. The reaction is exothermic and may require external cooling to control the temperature.[12]

  • Reaction: After the addition is complete, continue to stir the mixture at 60-70°C for an additional 2-3 hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature. Acidify the mixture with dilute hydrochloric acid or sulfuric acid until it is acidic (pH ~2-3). This step hydrolyzes the intermediate and neutralizes excess base.

  • Isolation: Perform steam distillation to separate the product, this compound, from non-volatile byproducts and unreacted phenol.[14]

  • Purification: Extract the distillate with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Reimer_Tiemann_Mechanism cluster_1 Carbene Formation cluster_2 Phenoxide Formation & Attack cluster_3 Hydrolysis to Aldehyde CHCl3 Chloroform (CHCl₃) CCl3- Trichloromethyl Anion (CCl₃⁻) CHCl3->CCl3- + OH⁻ Carbene Dichlorocarbene (:CCl₂) CCl3-->Carbene - Cl⁻ Phenol o-Cresol Phenoxide o-Cresolate Anion Phenol->Phenoxide + OH⁻ Intermediate1 Dichloromethyl Intermediate Phenoxide->Intermediate1 + :CCl₂ (from step 1) Intermediate2 Benzal Chloride Intermediate Intermediate1->Intermediate2 Tautomerization FinalProduct This compound Intermediate2->FinalProduct + 2 OH⁻, then H₃O⁺ (Hydrolysis)

Mechanism of the Reimer-Tiemann reaction for this compound synthesis.
Duff Reaction

The Duff reaction is another method for ortho-formylation of phenols, utilizing hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium like acetic acid or glycerol/boric acid.[9][15][16] It is known for its operational simplicity, though yields can be variable.[9][15]

This protocol is adapted from general procedures for the Duff reaction.[14]

  • Reagent Preparation: In a flask, heat a mixture of glycerol and boric acid to approximately 160°C to form the glyceroboric acid catalyst.

  • Reactant Mixture: In a separate container, thoroughly mix o-cresol (1 equivalent) and hexamethylenetetramine (HMTA, 1.5 equivalents).

  • Reaction: Add the o-cresol/HMTA mixture to the hot glyceroboric acid with vigorous stirring. Maintain the reaction temperature between 150-160°C for 15-30 minutes.

  • Hydrolysis: Cool the reaction mixture to about 100°C. Slowly add a dilute solution of sulfuric acid to hydrolyze the Schiff base intermediate.

  • Isolation and Purification: Perform steam distillation on the acidified mixture to isolate the this compound.[17] The collected distillate can be further purified as described in the Reimer-Tiemann protocol.

Duff_Mechanism cluster_1 Iminium Ion Formation cluster_2 Electrophilic Aromatic Substitution cluster_3 Hydrolysis HMTA HMTA Iminium Iminium Ion Electrophile HMTA->Iminium + H⁺ (Acid) Phenol o-Cresol Benzylamine Benzylamine Intermediate Phenol->Benzylamine + Iminium Ion SchiffBase Schiff Base Intermediate Benzylamine->SchiffBase Rearrangement Product This compound SchiffBase->Product + H₂O, H⁺ (Hydrolysis)

Simplified mechanism of the Duff reaction.

Applications in Synthesis and Drug Development

This compound is a versatile intermediate in organic synthesis and has garnered interest in medicinal chemistry due to the diverse biological activities of its derivatives.

Synthesis of Schiff Bases

A primary application of this compound is in the synthesis of Schiff bases (imines). These are typically formed through the condensation reaction with primary amines.[18] Schiff bases derived from salicylaldehydes are important ligands in coordination chemistry and have been investigated for a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[18][19]

  • Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Amine Addition: Add the desired primary amine (1 equivalent) to the solution. A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.

  • Reaction: Reflux the mixture for 2-6 hours. The reaction progress can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The Schiff base product often precipitates from the solution and can be collected by filtration. If it remains dissolved, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Schiff_Base_Synthesis A Dissolve this compound in Ethanol B Add Primary Amine (e.g., Aniline derivative) A->B C Add Catalytic Acetic Acid B->C D Reflux Mixture (2-6 hours) C->D E Cool Reaction Mixture D->E F Isolate Product (Filtration or Evaporation) E->F G Purify by Recrystallization F->G H Characterize Product (NMR, IR, MS) G->H

General experimental workflow for synthesizing Schiff base derivatives.
Biological Activity and Signaling Pathways

Salicylaldehyde derivatives have demonstrated a range of biological activities, making them attractive scaffolds for drug development.

  • Anticancer Activity: Salicylaldehyde benzoylhydrazones have been evaluated for their anticancer and antiproliferative properties. These molecules can selectively disrupt key proteins or pathways essential for tumor progression.

  • Antimicrobial Activity: Substituted salicylaldehydes and their Schiff base complexes exhibit antimicrobial properties, though the exact mechanism is not fully understood.[20] It is hypothesized that they may form Schiff bases with amino groups on microbial cell surfaces.[20]

  • Anti-inflammatory and Anti-allergic Activity: Salicylaldehyde has been shown to suppress the IgE-mediated activation of mast cells, which are key players in allergic diseases.[21] It inhibits degranulation and cytokine production by reducing the surface expression of the high-affinity IgE receptor (FcεRI) and suppressing downstream signaling events.[21][22] This suggests a potential therapeutic role in ameliorating anaphylaxis.[21][22]

Mast cell activation via the FcεRI receptor is a critical step in the allergic cascade. Salicylaldehyde has been shown to interfere with this pathway.[22]

Mast_Cell_Signaling cluster_0 Mast Cell Surface cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response IgE IgE FceRI FcεRI Receptor IgE->FceRI Binds to Antigen Antigen Antigen->IgE Cross-links Lyn Lyn Kinase FceRI->Lyn Activates Syk Syk Kinase Lyn->Syk Phosphorylates & Activates Downstream Downstream Signaling (e.g., LAT, PLCγ) Syk->Downstream Ca_Influx Ca²⁺ Influx Downstream->Ca_Influx Cytokines Cytokine Production (TNF-α, IL-6) Downstream->Cytokines Degranulation Degranulation (Histamine Release) Ca_Influx->Degranulation Salicylaldehyde This compound (or Salicylaldehyde) Salicylaldehyde->FceRI Reduces Surface Expression Salicylaldehyde->Lyn Inhibits Phosphorylation

Proposed inhibitory action of salicylaldehyde on IgE-mediated mast cell activation.
Role in Metabolic Pathways

In certain bacteria, salicylaldehyde dehydrogenase is an enzyme in the naphthalene degradation pathway.[23] This enzyme catalyzes the oxidation of salicylaldehyde to salicylate, which serves as a crucial step connecting the upper and lower catabolic pathways of naphthalene degradation.[23]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methylsalicylaldehyde

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, a valuable intermediate in various chemical syntheses.

Molecular Structure and Properties

This compound, also known as 2-hydroxy-3-methylbenzaldehyde, is an organic compound belonging to the class of benzaldehydes.[1] Its structure consists of a benzene ring substituted with a formyl group (-CHO), a hydroxyl group (-OH), and a methyl group (-CH₃). The IUPAC name for this compound is 2-hydroxy-3-methylbenzaldehyde.[1]

Molecular Formula: C₈H₈O₂[1][2][3][4][5]

Molecular Weight: 136.15 g/mol [1][2][4][5]

The molecule's structure is characterized by the ortho position of the hydroxyl group and the meta position of the methyl group relative to the aldehyde. This arrangement influences its chemical reactivity and physical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
AppearanceClear light yellow to light orange liquid[3]
Melting Point17 °C[2][3]
Boiling Point204 °C at 730 mmHg[2]
55-57 °C at 1 Torr[3]
Density1.123 g/mL at 25 °C[2][3]
Flash Point190 °F (87.8 °C)[2][3]
Refractive Indexn20/D 1.564[2][3]
SolubilitySlightly soluble in Chloroform and Methanol; Insoluble in water[2]
Computed Molecular Descriptors

The following table outlines the computed molecular descriptors for this compound, which are useful in computational chemistry and drug design.

DescriptorValueReference
XLogP32.2[3][5]
Hydrogen Bond Donor Count1[3]
Hydrogen Bond Acceptor Count2[3]
Rotatable Bond Count1[3]
Exact Mass136.052429494 Da[1][3]
Monoisotopic Mass136.052429494 Da[3]
Topological Polar Surface Area37.3 Ų[1][3]
Heavy Atom Count10[3]
Complexity122[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: Proton NMR data is available for this compound, which helps in identifying the different types of protons and their chemical environments.[6]

  • ¹³C NMR: Carbon-13 NMR data provides information about the carbon skeleton of the molecule.[7]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are expected to include:

  • A broad peak for the O-H stretch of the phenolic hydroxyl group.

  • A strong peak for the C=O stretch of the aldehyde group, typically around 1607 cm⁻¹.[8]

  • Peaks corresponding to the C-H stretches of the aromatic ring and the methyl group.[8]

Experimental Protocols: Synthesis of Salicylaldehydes

Substituted salicylaldehydes like this compound are important intermediates in organic synthesis.[9] Several methods are available for their preparation, with the Reimer-Tiemann and Duff reactions being two common approaches.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols.[10] This reaction typically involves the treatment of a phenol with chloroform in the presence of a strong base, such as sodium hydroxide.

General Protocol:

  • A mixture of the phenol (e.g., o-cresol for the synthesis of this compound), sodium hydroxide, and water is heated.

  • Chloroform is added portion-wise to the heated mixture with stirring.

  • The reaction mixture is refluxed for a specified period to ensure complete reaction.

  • After cooling, the mixture is acidified to neutralize the excess base and protonate the phenoxide.

  • The product, salicylaldehyde, is then isolated and purified, often by steam distillation or extraction.[10][11]

A modified, non-aqueous Reimer-Tiemann reaction has also been developed to improve the synthesis of 3-substituted salicylaldehydes.[12] This process involves reacting an ortho-substituted phenol with an alkali metal hydroxide and chloroform in a hydrocarbon diluent at elevated temperatures.[12]

Duff Reaction

The Duff reaction is another method for the formylation of phenols, particularly useful for introducing a formyl group at the ortho position.

General Protocol:

  • A mixture of glycerol and boric acid is heated to form glyceroboric acid.

  • The phenol (e.g., o-cresol) and hexamethylenetetramine (HMTA) are mixed separately.

  • The phenol-HMTA mixture is added to the hot glyceroboric acid with vigorous stirring, maintaining the temperature between 150-160°C.

  • After a short reaction time, the mixture is cooled and hydrolyzed with a dilute acid solution.

  • The resulting salicylaldehyde is isolated via steam distillation.[11]

Visualizations

Synthesis of this compound via Reimer-Tiemann Reaction

The following diagram illustrates the key steps in the synthesis of this compound from o-cresol using the Reimer-Tiemann reaction.

G Synthesis of this compound via Reimer-Tiemann Reaction cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product o_cresol o-Cresol mixing 1. Mix o-cresol with NaOH solution o_cresol->mixing chloroform Chloroform (CHCl3) addition 2. Add Chloroform chloroform->addition naoh Sodium Hydroxide (NaOH) naoh->mixing mixing->addition reflux 3. Reflux addition->reflux acidification 4. Acidification reflux->acidification isolation 5. Isolation & Purification acidification->isolation product This compound isolation->product

Caption: Workflow for the Reimer-Tiemann synthesis of this compound.

References

Synthesis of 3-Methylsalicylaldehyde from o-Cresol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 3-methylsalicylaldehyde from o-cresol. This compound is a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. This document details the most common and effective methods for its synthesis, including the Reimer-Tiemann reaction, the Duff reaction, and formylation using paraformaldehyde. For each method, a detailed experimental protocol is provided, along with a summary of reported yields. Furthermore, reaction mechanisms are illustrated using Graphviz diagrams to provide a clear visual representation of the chemical transformations. This guide is intended to be a valuable resource for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound, also known as 2-hydroxy-3-methylbenzaldehyde, is an aromatic aldehyde with the chemical formula C₈H₈O₂.[1] It is a derivative of salicylaldehyde with a methyl group at the C3 position of the benzene ring.[1] This compound serves as a crucial building block in the synthesis of a variety of more complex molecules. Its bifunctional nature, containing both a hydroxyl and an aldehyde group in ortho positions, allows for a wide range of chemical transformations, making it a versatile precursor in the production of pharmaceuticals, agrochemicals, dyes, and fragrances.[2] The synthesis of this compound from the readily available starting material, o-cresol, is a topic of significant interest in organic synthesis. This guide explores the principal methods to achieve this transformation.

Synthetic Methodologies

Several methods have been established for the formylation of phenols to produce hydroxyaldehydes. The synthesis of this compound from o-cresol primarily involves the introduction of a formyl group (-CHO) onto the aromatic ring, ortho to the hydroxyl group. The main challenge lies in achieving high regioselectivity for the desired ortho-isomer over the para-isomer. The most prominent methods for this synthesis are the Reimer-Tiemann reaction, the Duff reaction, and formylation with paraformaldehyde.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[3] The reaction typically involves treating the phenol with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidic workup.[4][5] The reactive electrophile in this reaction is dichlorocarbene (:CCl₂), which is generated in situ from chloroform and the base.[3][4] The phenoxide ion, formed by the deprotonation of the phenol, then attacks the dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde.[3] While the Reimer-Tiemann reaction is a well-established method, it can sometimes suffer from low yields and the formation of byproducts.[6]

Reimer_Tiemann_Reaction cluster_carbene Dichlorocarbene Formation cluster_formylation Ortho-Formylation CHCl3 Chloroform CCl3- Trichloromethyl anion CHCl3->CCl3- + OH- OH- Hydroxide :CCl2 Dichlorocarbene CCl3-->:CCl2 - Cl- Cl- Chloride ion o-Cresol o-Cresol Phenoxide o-Cresolate anion o-Cresol->Phenoxide + OH- Intermediate1 Dichloromethyl phenoxide intermediate Phenoxide->Intermediate1 + :CCl2 Intermediate2 Benzal chloride derivative Intermediate1->Intermediate2 Aldehyde_anion This compound anion Intermediate2->Aldehyde_anion + 2OH- Product This compound Aldehyde_anion->Product + H+ (workup)

Caption: Reimer-Tiemann reaction mechanism for this compound synthesis.

A representative experimental protocol for the Reimer-Tiemann reaction of o-cresol is as follows:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve o-cresol (1 equivalent) in an aqueous solution of sodium hydroxide (4-5 equivalents).

  • Heat the mixture to 60-70°C with constant stirring.

  • Add chloroform (1.5-2 equivalents) dropwise through the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the temperature should be maintained.

  • After the addition is complete, continue stirring at the same temperature for an additional 2-3 hours.

  • Cool the reaction mixture to room temperature and carefully acidify with dilute sulfuric acid or hydrochloric acid until the solution is acidic to litmus paper.

  • Subject the mixture to steam distillation to remove unreacted o-cresol and other volatile byproducts.

  • The desired this compound remains in the distillation residue. Extract the residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic extract with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Duff Reaction

The Duff reaction is another method for the ortho-formylation of phenols, which employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as glacial acetic acid or trifluoroacetic acid.[7][8] This reaction is known for its simplicity and generally good regioselectivity for the ortho position.[9] The reaction proceeds through the formation of an iminium ion from HMTA, which then acts as the electrophile. The phenol attacks the iminium ion, and subsequent hydrolysis of the resulting intermediate yields the salicylaldehyde.[8] Yields for the Duff reaction can vary depending on the substrate and reaction conditions.[7]

Duff_Reaction cluster_iminium Iminium Ion Formation cluster_formylation Ortho-Formylation and Hydrolysis HMTA Hexamethylenetetramine (HMTA) Iminium Iminium ion [CH2=NR2]+ HMTA->Iminium + H+ o-Cresol o-Cresol Intermediate1 Electrophilic aromatic substitution o-Cresol->Intermediate1 + Iminium ion Intermediate2 Benzylamine derivative Intermediate1->Intermediate2 Intermediate3 Imine intermediate Intermediate2->Intermediate3 Oxidation Product This compound Intermediate3->Product + H2O, H+ (hydrolysis)

Caption: Duff reaction mechanism for this compound synthesis.

A typical experimental procedure for the Duff reaction with o-cresol is as follows:

  • In a round-bottom flask equipped with a reflux condenser, place o-cresol (1 equivalent) and hexamethylenetetramine (1.5-2 equivalents).

  • Add a sufficient amount of glacial acetic acid or a mixture of glycerol and boric acid to dissolve the reactants.

  • Heat the reaction mixture to 140-160°C and maintain this temperature for 4-6 hours.

  • Cool the mixture to about 100°C and add a mixture of water and concentrated sulfuric acid.

  • Heat the resulting solution under reflux for another 30-60 minutes to hydrolyze the intermediate.

  • Cool the reaction mixture to room temperature and extract the product with an organic solvent like diethyl ether or toluene.

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and then brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield the crude product.

  • Purify the crude this compound by vacuum distillation or recrystallization.

Formylation with Paraformaldehyde

A more direct and often higher-yielding method for the ortho-formylation of phenols involves the use of paraformaldehyde in the presence of a Lewis acid or a base. A particularly effective system utilizes magnesium chloride (MgCl₂) and a tertiary amine like triethylamine (Et₃N).[10] This method is known for its high regioselectivity, exclusively providing the ortho-formylated product in many cases.[10] The reaction is believed to proceed through the formation of a magnesium phenoxide, which then coordinates with formaldehyde, facilitating the ortho-selective electrophilic attack.

The following is a representative experimental protocol for the formylation of o-cresol with paraformaldehyde:

  • To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous magnesium chloride (2 equivalents) and paraformaldehyde (3 equivalents).

  • Add a dry aprotic solvent such as anhydrous tetrahydrofuran (THF) or acetonitrile.

  • To this suspension, add triethylamine (2 equivalents) dropwise with stirring.

  • Add a solution of o-cresol (1 equivalent) in the same dry solvent to the mixture.

  • Heat the reaction mixture to reflux (typically 65-85°C depending on the solvent) and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and quench by pouring it into a cold aqueous solution of 1 M hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts and wash successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by vacuum distillation.

Data Presentation

The yields of this compound can vary significantly depending on the chosen synthetic method and the specific reaction conditions employed. The following table summarizes typical yields reported in the literature for the synthesis from o-cresol.

Synthetic MethodKey ReagentsTypical Yield (%)Reference
Reimer-Tiemann Reactiono-Cresol, Chloroform, NaOH20-40[11]
Duff Reactiono-Cresol, Hexamethylenetetramine, Acetic Acid30-50[7][8]
Formylation with Paraformaldehydeo-Cresol, Paraformaldehyde, MgCl₂, Et₃N60-80[10]

Note: Yields are approximate and can vary based on reaction scale and optimization.

Conclusion

The synthesis of this compound from o-cresol can be achieved through several established formylation methods. The Reimer-Tiemann reaction is a classical approach but often results in modest yields. The Duff reaction offers a simpler procedure with potentially better yields and good ortho-selectivity. For high-yield and highly regioselective synthesis, the formylation of o-cresol using paraformaldehyde in the presence of magnesium chloride and triethylamine appears to be the most effective method. The choice of a particular synthetic route will depend on factors such as desired yield, available reagents, scalability, and environmental considerations. The detailed protocols and mechanistic insights provided in this guide aim to assist researchers in selecting and implementing the most suitable method for their specific needs.

References

Spectroscopic Profile of 3-Methylsalicylaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylsalicylaldehyde (2-hydroxy-3-methylbenzaldehyde), a key aromatic aldehyde with applications in chemical synthesis and materials science. This document presents nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~11.0Singlet-Phenolic OH
~9.8Singlet-Aldehydic CHO
~7.4Doublet of doublets~7.6, ~1.6H-6
~7.3Doublet of doublets~7.5, ~1.6H-4
~6.9Triplet~7.6H-5
~2.3Singlet-Methyl CH₃

Solvent: CDCl₃. Data is estimated based on typical values for substituted salicylaldehydes.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~196Aldehydic C=O
~161C-OH (C-2)
~139C-4
~136C-6
~129C-5
~125C-CH₃ (C-3)
~120C-1
~15Methyl CH₃

Solvent: CDCl₃. Data is estimated based on typical values for substituted salicylaldehydes.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3000Broad, StrongO-H stretching (intramolecular hydrogen bonding)
~3050MediumAromatic C-H stretching
~2920MediumAliphatic C-H stretching (methyl group)
~2850, ~2750Medium, WeakAldehydic C-H stretching (Fermi resonance)
~1660StrongC=O stretching (conjugated aldehyde)
~1600, ~1470MediumAromatic C=C stretching
~1280StrongC-O stretching (phenolic)
~1200MediumIn-plane O-H bending
~850-750StrongOut-of-plane C-H bending (aromatic)

Sample preparation: Neat liquid or KBr pellet.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Spectroscopic Data for this compound

λmax (nm)Molar Absorptivity (ε) L mol⁻¹ cm⁻¹SolventElectronic Transition
~255~10,000Ethanolπ → π
~325~3,500Ethanoln → π

Data is estimated based on the UV-Vis spectra of salicylaldehyde and other substituted benzaldehydes.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound (high purity)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Pipettes and vials

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

    • Cap the vial and gently swirl to ensure the sample is completely dissolved.

    • Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR:

      • Acquire the spectrum using a standard single-pulse experiment.

      • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

      • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To obtain the Fourier-transform infrared (FT-IR) spectrum of this compound.

Materials:

  • This compound (high purity)

  • Potassium bromide (KBr), spectroscopic grade (for pellet method)

  • Mortar and pestle (for pellet method)

  • Pellet press (for pellet method)

  • Solvent for cleaning (e.g., acetone or isopropanol)

Instrumentation:

  • FT-IR spectrometer with an attenuated total reflectance (ATR) accessory or a sample holder for KBr pellets.

Procedure (ATR Method):

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small drop of liquid this compound directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the empty, clean ATR crystal.

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the significant absorption bands.

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Acquire a background spectrum with an empty sample holder.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum under the same conditions as the background.

  • Data Processing:

    • Process the data as described for the ATR method.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound and determine its absorption maxima (λmax).

Materials:

  • This compound (high purity)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Instrumentation:

  • Double-beam UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in the chosen spectroscopic grade solvent.

    • From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.2-1.0. A typical final concentration will be in the range of 1 x 10⁻⁴ to 1 x 10⁻⁵ M.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a second quartz cuvette with the sample solution.

    • Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.

    • Scan the absorbance of the sample over a wavelength range of approximately 200-400 nm.

  • Data Processing:

    • The instrument software will plot absorbance versus wavelength.

    • Identify the wavelengths of maximum absorbance (λmax).

    • If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent (NMR) or Spectroscopic Solvent (UV-Vis) Sample->Dissolution NMR / UV-Vis Pellet Preparation of KBr Pellet (IR) Sample->Pellet IR Neat Direct Application (ATR-IR) Sample->Neat IR NMR_acq NMR Spectrometer Dissolution->NMR_acq UV_acq UV-Vis Spectrophotometer Dissolution->UV_acq IR_acq FT-IR Spectrometer Pellet->IR_acq Neat->IR_acq NMR_proc Fourier Transform Phasing Calibration Integration NMR_acq->NMR_proc IR_proc Background Subtraction Peak Identification IR_acq->IR_proc UV_proc Baseline Correction Peak Identification (λmax) Beer-Lambert Law UV_acq->UV_proc Structure Structural Elucidation Functional Group Identification NMR_proc->Structure IR_proc->Structure UV_proc->Structure

The Chemistry and Therapeutic Potential of Substituted Salicylaldehydes: An In-depth Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological applications of substituted salicylaldehydes. These versatile aromatic compounds have a rich history in organic chemistry and are increasingly recognized for their potential in drug discovery and development, exhibiting a range of activities from antimicrobial to anticancer. This document details key synthetic methodologies, presents quantitative biological data, and explores the molecular pathways influenced by these compounds.

A Historical Perspective: The Dawn of Salicylaldehyde Synthesis

The journey into the world of substituted salicylaldehydes began in the late 19th century with the discovery of methods to introduce a formyl group (-CHO) onto a phenolic ring. Two seminal reactions laid the groundwork for the synthesis of these valuable compounds: the Reimer-Tiemann reaction and the Duff reaction.

In 1876, German chemists Karl Reimer and Ferdinand Tiemann discovered that reacting phenol with chloroform in the presence of a strong base resulted in the formation of an aldehyde, primarily the ortho-isomer, salicylaldehyde.[1][2][3][4][5] This electrophilic aromatic substitution reaction, now known as the Reimer-Tiemann reaction , was a significant breakthrough in aromatic chemistry.[3][4][5] The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl2) from chloroform and a base, which then acts as the electrophile.[2]

Decades later, in 1941, James Cooper Duff developed a method for the ortho-formylation of phenols using hexamine (hexamethylenetetramine) in an acidic medium, a process now termed the Duff reaction .[2][6] This reaction is particularly effective for phenols with strongly electron-donating groups and offers an alternative to the Reimer-Tiemann reaction, often with milder conditions, though yields can be variable (20-80%).[6]

Over the years, numerous other formylation methods have been developed, including the Casnati-Skattebøl reaction , which utilizes paraformaldehyde and a magnesium salt, offering high ortho-selectivity and good yields.[7][8][9][10][11][12][13] These foundational synthetic strategies have been refined and expanded upon, enabling the synthesis of a vast library of substituted salicylaldehydes for further investigation.

Key Synthetic Methodologies: Experimental Protocols

The ability to synthesize a diverse range of substituted salicylaldehydes is crucial for exploring their structure-activity relationships. The following sections provide detailed experimental protocols for the three major synthetic routes.

The Reimer-Tiemann Reaction

This reaction is a classic method for the ortho-formylation of phenols. The general procedure involves the reaction of a phenol with chloroform in the presence of a strong base.

General Experimental Protocol:

  • Reaction Setup: A solution of the phenol and a strong base (e.g., sodium hydroxide) in water is prepared in a round-bottom flask equipped with a reflux condenser and a stirrer.[5][14]

  • Addition of Chloroform: Chloroform is added dropwise to the stirred solution while maintaining the reaction temperature, typically between 60-70°C.[3][14] The reaction is often exothermic and may require cooling to control the temperature.[2]

  • Reaction Monitoring: The reaction mixture is stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling, the reaction mixture is acidified (e.g., with hydrochloric acid or sulfuric acid).[14]

  • Isolation and Purification: The product, salicylaldehyde, is typically isolated by steam distillation.[14] The distillate is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic extracts are combined, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. Further purification can be achieved by distillation or chromatography.[14]

The Duff Reaction

The Duff reaction provides an alternative route to salicylaldehydes, particularly for electron-rich phenols. It utilizes hexamine as the formylating agent in an acidic medium.

General Experimental Protocol:

  • Reaction Setup: The phenol is mixed with hexamine in a suitable solvent, such as glycerol or trifluoroacetic acid, in a round-bottom flask.[6][15] An acidic catalyst, like boric acid or trifluoroacetic acid, is also added.[6]

  • Heating: The reaction mixture is heated to a specific temperature, typically between 140-160°C, for a few hours.[15]

  • Hydrolysis: After cooling, the reaction mixture is hydrolyzed by adding an aqueous acid solution (e.g., sulfuric acid) and heating.[15]

  • Isolation and Purification: The salicylaldehyde product is then isolated by steam distillation from the acidified mixture.[15] The distillate can be extracted with an organic solvent, and the product purified by distillation or recrystallization.

The Casnati-Skattebøl Reaction

This method offers high ortho-selectivity and is effective for a range of phenols, including those with electron-withdrawing groups.[7][8] It involves the use of paraformaldehyde and a magnesium salt in the presence of a base.

General Experimental Protocol:

  • Reaction Setup: A mixture of the phenol, anhydrous magnesium chloride, and paraformaldehyde is suspended in a dry solvent (e.g., tetrahydrofuran or acetonitrile) in a flask under an inert atmosphere (e.g., argon).[8][10]

  • Addition of Base: A dry tertiary amine base, such as triethylamine, is added dropwise to the stirred suspension.[8][10]

  • Heating: The reaction mixture is heated to reflux for several hours, with the progress monitored by TLC.[8][10]

  • Workup: After cooling to room temperature, the reaction is quenched by the addition of an aqueous acid (e.g., 5% HCl).[8][10]

  • Isolation and Purification: The product is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with water and brine, dried over an anhydrous salt, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel.[8][10]

Quantitative Data on Biological Activities

Substituted salicylaldehydes have demonstrated a wide spectrum of biological activities. The following tables summarize key quantitative data from various studies, highlighting their potential as therapeutic agents.

Antimicrobial Activity

Many substituted salicylaldehydes exhibit significant activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial potency.

CompoundMicroorganismMIC (µg/mL)Reference
5-BromosalicylaldehydeStaphylococcus aureus16[8]
3,5-DichlorosalicylaldehydeStaphylococcus aureus8[8]
5-NitrosalicylaldehydeStaphylococcus aureus8[8]
5-BromosalicylaldehydeEscherichia coli31[8]
3,5-DichlorosalicylaldehydeEscherichia coli16[8]
5-NitrosalicylaldehydeEscherichia coli16[8]
5-BromosalicylaldehydeCandida albicans8[8]
3,5-DichlorosalicylaldehydeCandida albicans4[8]
3,5-DibromosalicylaldehydeCandida albicans4[8]
4,6-DimethoxysalicylaldehydeCandida albicans31[1]

Table 1: Minimum Inhibitory Concentrations (MIC) of selected substituted salicylaldehydes against various microorganisms.

Anticancer Activity

Several salicylaldehyde derivatives, particularly their hydrazone and Schiff base forms, have shown promising cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a compound in inhibiting biological or biochemical function.

Compound DerivativeCancer Cell LineIC50 (µM)Reference
3-Methoxysalicylaldehyde hydrazoneHL-60 (Leukemia)0.8[16]
5-Methoxysalicylaldehyde hydrazoneMCF-7 (Breast Cancer)1.2[16]
Salicylaldehyde benzoylhydrazoneK-562 (Leukemia)2.5[16]
3,5-Dichlorosalicylaldehyde Schiff baseA549 (Lung Cancer)15.6[17]
3,5-Dibromosalicylaldehyde Schiff baseMDA-MB-231 (Breast Cancer)18.2[17]

Table 2: Anticancer activity (IC50) of selected salicylaldehyde derivatives against various cancer cell lines.

Signaling Pathways and Mechanisms of Action

The therapeutic potential of substituted salicylaldehydes stems from their ability to modulate various biological pathways. Understanding these mechanisms is crucial for the rational design of new drug candidates.

Anticancer Mechanisms

Substituted salicylaldehydes and their derivatives have been shown to exert their anticancer effects through multiple mechanisms:

  • Inhibition of Kinase Signaling: Some salicylaldehyde derivatives have been found to inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[18] For instance, certain salicylaldehyde benzoylhydrazones are suggested to interact with and inhibit human cAbl kinase, a key player in chronic myeloid leukemia.[19][20][21][22]

  • Induction of Apoptosis: Many of these compounds can trigger programmed cell death (apoptosis) in cancer cells. This can occur through various mechanisms, including the disruption of mitochondrial function and the activation of caspase cascades.

  • Cell Cycle Arrest: Salicylaldehyde derivatives can also halt the proliferation of cancer cells by arresting the cell cycle at different phases, preventing them from dividing and growing.

Antimicrobial Mechanisms

The precise antimicrobial mechanism of action for salicylaldehydes is still under investigation, but several hypotheses have been proposed:

  • Proton Exchange Processes: A correlation has been observed between the broadening of the NMR signal of the hydroxyl proton of salicylaldehydes and their antimicrobial activity, suggesting that proton exchange processes may be involved in their mechanism of action.[1]

  • Inhibition of Essential Enzymes: These compounds may inhibit enzymes that are vital for microbial survival, such as those involved in cell wall synthesis or DNA replication.

  • Disruption of Cell Membranes: Salicylaldehydes might interfere with the integrity of microbial cell membranes, leading to leakage of cellular contents and cell death. The formation of Schiff bases with amino groups on microbial cell surfaces is one proposed mechanism for this disruption.[8][23]

Visualizing Synthesis and Biological Action

Diagrams are invaluable tools for understanding complex chemical and biological processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a key synthetic workflow and a representative signaling pathway.

Experimental Workflow: Reimer-Tiemann Reaction

Reimer_Tiemann_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification phenol Phenol setup 1. Mix Phenol & NaOH (aq) phenol->setup chloroform Chloroform addition 2. Add Chloroform (60-70°C) chloroform->addition naoh NaOH (aq) naoh->setup setup->addition reflux 3. Stir & Reflux addition->reflux acidify 4. Acidify (HCl) reflux->acidify distill 5. Steam Distillation acidify->distill extract 6. Extract (Ether) distill->extract purify 7. Purify extract->purify product Salicylaldehyde purify->product Kinase_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_cellular_response Cellular Response GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Oncogenic Kinase (e.g., cAbl) KinaseA->KinaseB activates Substrate Downstream Substrate KinaseB->Substrate phosphorylates Proliferation Cell Proliferation Substrate->Proliferation Survival Cell Survival Substrate->Survival Salicylaldehyde Substituted Salicylaldehyde Derivative Salicylaldehyde->KinaseB inhibits

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Methylsalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety and handling precautions for 3-Methylsalicylaldehyde (CAS No. 824-42-0), a key aromatic aldehyde in organic synthesis. Adherence to these guidelines is paramount for ensuring personnel safety and maintaining experimental integrity within research and development environments.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation of its safe handling. These properties dictate its behavior under various laboratory conditions and inform appropriate storage and handling procedures.

PropertyValueSource
Molecular Formula C8H8O2[1]
Molecular Weight 136.15 g/mol [1]
Appearance Clear pale yellow to orange liquid
Melting Point 17 °C
Boiling Point 204 °C at 730 mmHg
Flash Point 87 °C (190 °F)[2]
Density 1.123 g/mL at 25 °C
Solubility Slightly soluble in chloroform and methanol.
Vapor Pressure 0.152 mmHg at 25 °C

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Data sourced from aggregated GHS information.[1][2]

Signal Word: Warning[1]

Hazard Pictograms:

  • alt text

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure risk and prevent accidents.

Handling:

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3] In case of potential splashing, a face shield is recommended.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[3]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[3]

Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[3]

  • Temperature: Store at room temperature.

  • Incompatible Materials: Store away from strong oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Accidental Release Measures:

  • Small Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Collect the spilled material using a non-sparking tool and place it in a designated waste container.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.

  • Specific Hazards: Combustible liquid. In a fire, hazardous decomposition products such as carbon monoxide and carbon dioxide may be formed.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols for Hazard Assessment

The irritant nature of this compound necessitates rigorous testing to characterize its hazard profile. The following are detailed methodologies for key experiments based on internationally recognized OECD guidelines.

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test

This test evaluates the potential of a substance to cause skin irritation by assessing its cytotoxicity on a reconstructed human epidermis model.

Methodology:

  • Tissue Preparation: Reconstructed human epidermis tissue models are received and pre-incubated in a maintenance medium at 37°C and 5% CO2.

  • Test Substance Application: A defined amount of this compound (typically 25-50 µL for liquids) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

  • Exposure and Post-Exposure Incubation: The tissues are exposed to the test substance for a specific duration (e.g., 15-60 minutes). After exposure, the tissues are thoroughly rinsed to remove the substance and then transferred to a fresh medium for a post-exposure incubation period (typically 24-42 hours).

  • Viability Assessment (MTT Assay):

    • Following the post-exposure incubation, the tissues are transferred to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Viable cells in the tissue will reduce the yellow MTT to a blue formazan precipitate.

    • The formazan is then extracted from the tissue using a solvent (e.g., isopropanol).

    • The optical density of the extracted formazan solution is measured using a spectrophotometer.

  • Data Analysis: The cell viability of the treated tissues is expressed as a percentage relative to the negative control. A substance is classified as a skin irritant (Category 2) if the mean tissue viability is less than or equal to 50%.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This in vivo test assesses the potential of a substance to cause eye irritation or damage. It is typically performed on a single animal initially, with further testing only if necessary.

Methodology:

  • Animal Selection and Preparation: Healthy, young adult albino rabbits are used. Both eyes of each animal are examined 24 hours before the test to ensure they are free of defects.

  • Test Substance Instillation: A single dose of 0.1 mL of this compound is instilled into the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. Observations include the cornea (opacity), iris, and conjunctivae (redness and swelling).

  • Scoring: The severity of the ocular lesions is scored according to a standardized grading system.

  • Classification: The classification of the substance is based on the severity and reversibility of the observed eye lesions. A substance is classified as causing serious eye irritation (Category 2) if it produces reversible eye irritation within 21 days of observation.

Toxicological Pathways and Logical Relationships

Understanding the potential mechanisms of toxicity is crucial for risk assessment. The following diagrams illustrate a general workflow for irritation testing and a plausible signaling pathway for aldehyde-induced skin irritation.

G Figure 1. Tiered Testing Strategy for Irritation Assessment A Initial Assessment: Physicochemical Properties & Existing Data B In Vitro Skin Irritation Test (e.g., OECD 439) A->B Proceed if data is insufficient C In Vitro Eye Irritation Test (e.g., Reconstructed Cornea Model) B->C Viability > 50% F Classify as Irritant B->F Viability ≤ 50% D In Vivo Skin Irritation Test (OECD 404) C->D Negative/Equivocal Result C->F Positive Result E In Vivo Eye Irritation Test (OECD 405) D->E Negative Result D->F Positive Result E->F Positive Result G Classify as Non-Irritant E->G Negative Result G Figure 2. Simplified Signaling Pathway for Aldehyde-Induced Skin Irritation cluster_0 Exposure cluster_1 Cellular Interaction cluster_2 Cellular Response cluster_3 Tissue Response A This compound (Electrophilic Aldehyde) B Covalent Adduct Formation with Cellular Nucleophiles (e.g., Proteins, DNA) A->B C Oxidative Stress (ROS Generation) A->C D Activation of Stress-Activated Protein Kinases (e.g., MAPK) B->D C->D E NF-κB Activation D->E F Production of Pro-inflammatory Cytokines and Chemokines (e.g., IL-1α, IL-6, IL-8, TNF-α) E->F G Recruitment of Immune Cells (e.g., Neutrophils, Macrophages) F->G H Inflammation (Erythema, Edema) G->H

References

An In-depth Technical Guide to the Solubility of 3-Methylsalicylaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 3-Methylsalicylaldehyde (also known as 2-hydroxy-3-methylbenzaldehyde) in organic solvents. Given the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a comprehensive experimental protocol for determining solubility, alongside available qualitative data. This guide is designed to be a practical resource, enabling researchers to generate precise solubility data tailored to their specific needs in drug development and other scientific applications.

Introduction to this compound

This compound is an aromatic aldehyde with the chemical formula C₈H₈O₂. It is a derivative of salicylaldehyde and finds use as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and dyes.[1] Understanding its solubility in different organic solvents is crucial for process design, purification, formulation development, and predicting its behavior in various chemical reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₈H₈O₂
Molecular Weight 136.15 g/mol
Appearance Colorless or slightly yellow solid/liquid
Melting Point ~17 °C
Boiling Point ~204 °C at 730 mmHg
Water Solubility Insoluble; Estimated at 2175 mg/L at 25 °C[2]

Solubility Data

SolventQualitative SolubilityQuantitative Solubility (Mole Fraction, x) at T (°C)
Alcohols
MethanolSlightly Soluble[1]Data not available
EthanolSoluble[1]Data not available
Ethers
Diethyl EtherSoluble[1]Data not available
Chlorinated Solvents
ChloroformSlightly Soluble[1]Data not available
Water Insoluble[1]Data not available

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a reliable and widely used technique to determine the equilibrium solubility of a solid compound in a solvent at a specific temperature.[3]

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature for a sufficient duration to achieve a saturated solution. The concentration of the solute in the saturated solution is then determined using a suitable analytical method, such as gravimetry or High-Performance Liquid Chromatography (HPLC).

Apparatus and Materials:

  • Thermostatically controlled water bath or shaker incubator

  • Glass vials or flasks with airtight seals

  • Magnetic stirrer and stir bars (optional)

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • This compound (solute)

  • Organic solvents of interest

  • Analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer, or drying oven for gravimetric analysis)

Procedure:

  • Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid is essential to ensure that equilibrium is reached with the solid phase.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in the thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: Once equilibrium is achieved, allow the suspension to settle at the constant temperature for a few hours to allow the undissolved solid to sediment.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid any change in solubility during sampling. Immediately filter the sample using a syringe filter that is compatible with the solvent to remove any remaining solid particles.

  • Analysis: Determine the concentration of this compound in the filtered saturated solution using a validated analytical method:

    • Gravimetric Analysis: A known volume or mass of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a drying oven at a temperature below the boiling point of the solute). The container with the dried residue is weighed, and the mass of the dissolved solute is determined.[4][5]

    • HPLC/UV-Vis Analysis: The filtered saturated solution is appropriately diluted with a suitable solvent, and the concentration is determined by comparing its response (e.g., peak area in HPLC or absorbance in UV-Vis) to a calibration curve prepared with standard solutions of known concentrations.[1][2]

  • Calculation of Solubility: The solubility can be expressed in various units, such as mole fraction (x), mass fraction, or grams of solute per 100 g of solvent.

Experimental Workflow Diagram:

G Experimental Workflow for Solubility Determination A Add excess this compound to a vial B Add a known amount of organic solvent A->B C Equilibrate at constant temperature with agitation (24-72h) B->C D Allow solid to settle C->D E Withdraw and filter the supernatant D->E F Analyze the concentration of the saturated solution (e.g., gravimetric, HPLC) E->F G Calculate solubility F->G

Caption: A flowchart illustrating the isothermal saturation method for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. However, the extent of this increase depends on the specific solute-solvent system.

  • Solvent Polarity: The principle of "like dissolves like" is a good general guideline. This compound has both polar (hydroxyl and aldehyde groups) and non-polar (aromatic ring and methyl group) characteristics. Its solubility will be highest in solvents with similar polarity.

  • Hydrogen Bonding: The hydroxyl group in this compound can act as a hydrogen bond donor, and the oxygen atoms of the hydroxyl and aldehyde groups can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be good solvents for this compound.

Conclusion

While there is a notable lack of comprehensive, publicly available quantitative solubility data for this compound in organic solvents, this guide provides a robust framework for researchers to determine these crucial parameters experimentally. The detailed isothermal saturation protocol, coupled with appropriate analytical techniques, will enable scientists and drug development professionals to generate the high-quality data necessary for their research and development activities. The provided tables can serve as a repository for this newly generated data, contributing to a more complete understanding of the physicochemical properties of this important chemical intermediate.

References

The Ubiquitous Presence of Salicylaldehyde Derivatives in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the natural occurrence, biosynthesis, and analysis of salicylaldehyde derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

Salicylaldehyde and its derivatives are a class of phenolic compounds with significant biological activities, including antimicrobial, anti-inflammatory, and insecticidal properties. Their presence across various kingdoms of life, from plants and fungi to insects, underscores their ecological importance and potential as a source for novel therapeutic agents. This guide provides an in-depth overview of the natural sources of these compounds, their biosynthetic pathways, and the experimental methodologies used for their study.

Natural Occurrence of Salicylaldehyde and Its Derivatives

Salicylaldehyde and its related compounds are not uniformly distributed in nature. Their presence is often specific to certain species and can vary significantly in concentration depending on environmental conditions and developmental stages.

In the Plant Kingdom

Plants are a rich source of salicylaldehyde derivatives, where they often play a role in defense and as aroma components.

  • Buckwheat (Fagopyrum esculentum) : Salicylaldehyde is a key aroma component of buckwheat groats. Traditionally dehulled buckwheat grain has been found to contain the highest concentration of salicylaldehyde, reaching up to 1.6 parts per million (ppm).[1]

  • Meadowsweet (Filipendula ulmaria) : The essential oil of meadowsweet inflorescences is particularly rich in salicylaldehyde. Studies have shown that salicylaldehyde is a major constituent, with its percentage varying depending on the blooming stage. In the early blooming stage, it can constitute up to 72.30% of the essential oil, decreasing to around 65.66% in the late blooming stage.[2]

  • Poplar (Populus spp.) : The bark and leaves of poplar trees are known to contain salicylates, including derivatives of salicyl alcohol which can be oxidized to salicylaldehyde. These compounds are involved in the plant's defense mechanisms.

In the Fungal Kingdom

Fungi, particularly species of Aspergillus, Eurotium, and Sordaria, are known to produce a diverse array of salicylaldehyde derivatives. These compounds often exhibit potent biological activities. While specific concentrations within the fungal mycelium are not extensively documented in the available literature, their effects are notable. For instance, salicylaldehyde has been shown to inhibit the growth of Aspergillus species at concentrations as low as 0.5 millimolar (mM).[3]

In the Animal Kingdom

A fascinating example of salicylaldehyde's role in the animal kingdom is its use as a defensive agent by insects.

  • Leaf Beetle Larvae (Chrysomelina) : The larvae of several leaf beetle species that feed on salicylate-rich plants, such as willow and poplar, sequester salicin from their diet. They then convert this precursor into salicylaldehyde, which is stored in dorsal glands. When threatened, the larvae excrete this potent deterrent. The concentration of salicylaldehyde in their defensive secretions is directly correlated with the amount of salicin in their host plant.

The following table summarizes the quantitative data on the natural occurrence of salicylaldehyde.

Natural SourceCompoundConcentrationNotes
Buckwheat (Fagopyrum esculentum)Salicylaldehyde1.6 ppmIn traditionally dehulled grain.[1]
Meadowsweet (Filipendula ulmaria)Salicylaldehyde65.66% - 72.30%In essential oil of inflorescences.[2]
Leaf Beetle Larvae (Chrysomelina)SalicylaldehydeVariablePositively correlated with host plant salicin content.
Aspergillus speciesSalicylaldehyde-Inhibits fungal growth at 0.5 mM.[3]

Biosynthesis of Salicylaldehyde Derivatives

The biosynthetic pathways leading to salicylaldehyde and its derivatives are diverse and kingdom-specific, primarily originating from the shikimate and polyketide pathways.

Shikimate Pathway in Plants

In plants, the biosynthesis of salicylic acid, a direct precursor to salicylaldehyde, primarily occurs through the shikimate pathway.

G cluster_plastid Plastid cluster_cytosol Cytosol Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate Synthase (ICS) Salicylic Acid Salicylic Acid Isochorismate->Salicylic Acid ... (enzymatic steps) Benzoyl-CoA Benzoyl-CoA Benzyl benzoate Benzyl benzoate Benzoyl-CoA->Benzyl benzoate Benzaldehyde Synthase Benzyl salicylate Benzyl salicylate Benzyl benzoate->Benzyl salicylate Benzyl salicylate->Salicylic Acid Esterase Phenylalanine Phenylalanine Phenylalanine->Benzoyl-CoA Phenylalanine Ammonia-Lyase (PAL) pathway

Caption: Plant Biosynthesis of Salicylic Acid.

The shikimate pathway produces chorismate, which can be converted to salicylic acid via isochorismate.[4][5][6][7][8][9][10] An alternative route, the phenylalanine ammonia-lyase (PAL) pathway, converts phenylalanine to benzoyl-CoA, which is then transformed into benzyl benzoate and subsequently benzyl salicylate.[11][12] A specific esterase then hydrolyzes benzyl salicylate to release salicylic acid.[11][12]

Polyketide Pathway in Fungi

In many fungi, the biosynthesis of salicylaldehyde derivatives proceeds through a highly reducing polyketide synthase (HRPKS) pathway.

G Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA Linear Polyketide Linear Polyketide Acetyl-CoA + Malonyl-CoA->Linear Polyketide Highly Reducing Polyketide Synthase (HRPKS) Aromatic Intermediate Aromatic Intermediate Linear Polyketide->Aromatic Intermediate Redox Enzymes (e.g., SDRs) Salicylaldehyde Derivative Salicylaldehyde Derivative Aromatic Intermediate->Salicylaldehyde Derivative Tailoring Enzymes

Caption: Fungal Polyketide Pathway for Salicylaldehydes.

This pathway involves the iterative condensation of acetyl-CoA and malonyl-CoA units by an HRPKS to form a linear polyketide chain.[13][14][15][16][17] This chain then undergoes a series of modifications, including oxidation and cyclization, catalyzed by redox enzymes such as short-chain dehydrogenases/reductases (SDRs), to form the aromatic salicylaldehyde core.[13][14]

Experimental Protocols

The extraction and analysis of salicylaldehyde derivatives from natural sources require specific methodologies to ensure accurate quantification and identification.

Extraction of Salicylaldehyde Derivatives from Plant Material

A common method for the extraction of salicylates from plant tissues involves solvent extraction followed by HPLC analysis.

G Powdered Plant Material Powdered Plant Material Extraction Extraction Powdered Plant Material->Extraction 70% Ethanol, 80°C, 30 min Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Centrifugation->Supernatant HPLC Analysis HPLC Analysis Supernatant->HPLC Analysis

Caption: Plant Extraction Workflow for HPLC Analysis.

Protocol:

  • Sample Preparation: 2 grams of powdered plant material (e.g., Filipendula ulmaria leaves) is used.[18]

  • Extraction: The sample is extracted with 70% ethanol for 30 minutes on a water bath at 80°C.[18]

  • Centrifugation: The mixture is then centrifuged to separate the solid plant material from the liquid extract.[18]

  • Analysis: The resulting supernatant is analyzed by HPLC.[18]

HPLC Parameters:

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Fluorescence detector with excitation at 310 nm and emission at 450 nm.[18]

Extraction of Salicylaldehyde Derivatives from Fungal Cultures

For fungal sources, a common approach involves the extraction of the culture filtrate with an organic solvent.

G Fungal Culture Filtrate Fungal Culture Filtrate Liquid-Liquid Extraction Liquid-Liquid Extraction Fungal Culture Filtrate->Liquid-Liquid Extraction Ethyl Acetate Organic Phase Organic Phase Liquid-Liquid Extraction->Organic Phase Evaporation Evaporation Organic Phase->Evaporation Crude Extract Crude Extract Evaporation->Crude Extract

Caption: Fungal Culture Extraction Workflow.

Protocol:

  • Filtration: The fungal mycelium is separated from the liquid culture medium by filtration.

  • Extraction: The culture filtrate is extracted with an equal volume of ethyl acetate. This step is typically repeated three times to ensure complete extraction.

  • Drying and Concentration: The combined ethyl acetate extracts are dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the crude extract.

GC-MS Analysis of Salicylaldehyde

For volatile compounds like salicylaldehyde, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool. Derivatization is often necessary to improve the volatility and thermal stability of the analyte.

Two-Step Derivatization Protocol (adapted for salicylaldehyde):

  • Methoximation: The dried extract is treated with methoxyamine hydrochloride in pyridine to stabilize the aldehyde group.

  • Silylation: The sample is then treated with a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS), to replace the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group.

This derivatized sample can then be analyzed by GC-MS.

This technical guide provides a foundational understanding of the natural occurrence, biosynthesis, and analysis of salicylaldehyde derivatives. Further research into these fascinating compounds holds the promise of discovering new bioactive molecules with applications in medicine and agriculture.

References

Methodological & Application

Synthesis of 3-Methylsalicylaldehyde via Reimer-Tiemann Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-methylsalicylaldehyde from o-cresol using the Reimer-Tiemann reaction. The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols, providing a direct route to valuable hydroxybenzaldehyde derivatives.[1][2][3] These compounds are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This application note includes a step-by-step experimental protocol, a summary of reaction parameters, and diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

The Reimer-Tiemann reaction is an electrophilic aromatic substitution reaction that utilizes chloroform and a strong base to introduce a formyl group (-CHO) onto a phenol ring, predominantly at the ortho position to the hydroxyl group.[2][3] The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂), a highly reactive electrophile.[2][3] This carbene then reacts with the electron-rich phenoxide ion to yield an intermediate that, upon hydrolysis, gives the corresponding ortho-hydroxybenzaldehyde.[2]

The synthesis of this compound from o-cresol is a direct application of this reaction. The methyl group on the aromatic ring influences the regioselectivity of the formylation. This protocol outlines a standard laboratory procedure for this synthesis.

Reaction and Mechanism

The overall reaction for the synthesis of this compound is as follows:

o-Cresol + Chloroform + Sodium Hydroxide → this compound

The mechanism of the Reimer-Tiemann reaction involves several key steps:

  • Deprotonation of Chloroform: A strong base, typically sodium hydroxide, deprotonates chloroform to form the trichloromethyl anion.

  • Formation of Dichlorocarbene: The trichloromethyl anion undergoes alpha-elimination to generate the highly reactive dichlorocarbene.[2]

  • Formation of the Phenoxide Ion: The phenolic hydroxyl group of o-cresol is deprotonated by the base to form the more nucleophilic o-cresoxide ion.

  • Electrophilic Attack: The electron-rich aromatic ring of the o-cresoxide ion attacks the electrophilic dichlorocarbene.

  • Intermediate Formation and Hydrolysis: A dichloromethyl-substituted intermediate is formed, which is then hydrolyzed by the alkaline solution to yield the final aldehyde product after acidification.

Reimer_Tiemann_Mechanism cluster_carbene Dichlorocarbene Formation cluster_phenoxide Phenoxide Formation cluster_attack Electrophilic Attack and Hydrolysis CHCl3 CHCl₃ CCl3- ⁻CCl₃ CHCl3->CCl3- + OH⁻ OH- OH⁻ Carbene :CCl₂ CCl3-->Carbene - Cl⁻ Intermediate Dichloromethyl Intermediate Cl- Cl⁻ oCresol o-Cresol oPhenoxide o-Cresoxide Ion oCresol->oPhenoxide + OH⁻ oPhenoxide->Intermediate + :CCl₂ Product This compound Intermediate->Product 1. OH⁻, H₂O 2. H₃O⁺

Caption: Mechanism of the Reimer-Tiemann reaction for this compound synthesis.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. Researchers should adapt it based on their specific laboratory conditions and scale.

3.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity (Example)Moles (Example)
o-CresolC₇H₈O108.1410.8 g0.1
ChloroformCHCl₃119.3814.3 g (9.6 mL)0.12
Sodium HydroxideNaOH40.0024.0 g0.6
Water (distilled)H₂O18.0250 mL-
Diethyl Ether(C₂H₅)₂O74.12As needed-
Hydrochloric Acid (conc.)HCl36.46As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

3.2. Equipment

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and distillation

3.3. Procedure

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 24.0 g of sodium hydroxide in 50 mL of distilled water.

  • Addition of o-Cresol: To the sodium hydroxide solution, add 10.8 g of o-cresol. Stir the mixture until the o-cresol has completely dissolved.

  • Heating: Gently heat the mixture to 60-65 °C using a heating mantle.

  • Addition of Chloroform: Slowly add 9.6 mL of chloroform from the dropping funnel over a period of 30-45 minutes while maintaining the temperature between 60-65 °C. The reaction is exothermic, and the rate of addition should be controlled to prevent the temperature from rising excessively.

  • Reflux: After the addition of chloroform is complete, continue to stir the reaction mixture at 60-65 °C for an additional 1-2 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Acidify the mixture by slowly adding concentrated hydrochloric acid until the pH is acidic (check with litmus paper). This should be done in a fume hood. c. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). d. Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). e. Dry the organic layer over anhydrous sodium sulfate. f. Filter to remove the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Experimental_Workflow Start Start Setup Dissolve NaOH in H₂O Add o-Cresol Start->Setup Heat Heat to 60-65 °C Setup->Heat Add_CHCl3 Slowly add Chloroform Heat->Add_CHCl3 Reflux Stir at 60-65 °C for 1-2h Add_CHCl3->Reflux Cool Cool to Room Temperature Reflux->Cool Acidify Acidify with HCl Cool->Acidify Extract Extract with Diethyl Ether Acidify->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Remove Solvent Dry->Evaporate Purify Purify by Distillation/Chromatography Evaporate->Purify End End Product: This compound Purify->End

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data and Observations

ParameterValue/Observation
Reactants
o-Cresol0.1 mol
Chloroform0.12 mol
Sodium Hydroxide0.6 mol
Reaction Conditions
Temperature60-65 °C
Reaction Time1.5 - 2.5 hours
Product
Expected ProductThis compound
AppearancePale yellow oil or solid
Potential Byproducts 5-Methylsalicylaldehyde, unreacted o-cresol, polymeric tars.

Safety Precautions

  • The Reimer-Tiemann reaction is highly exothermic and should be conducted with caution.[3]

  • Chloroform is a suspected carcinogen and is toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Sodium hydroxide is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated hydrochloric acid is corrosive and releases toxic fumes. Handle with care in a fume hood.

  • Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure the reaction temperature is maintained and the reaction is allowed to proceed for the full duration.
Loss of product during work-up.Perform extractions carefully and ensure complete phase separation.
Dark, Tarry Product Overheating or prolonged reaction time.Carefully control the reaction temperature and do not exceed the recommended reaction time.
Impure starting materials.Use pure, distilled o-cresol and chloroform.
Formation of Para Isomer Inherent to the Reimer-Tiemann reaction.Purification by column chromatography or fractional distillation can separate the ortho and para isomers.

Conclusion

The Reimer-Tiemann reaction provides a viable and direct method for the synthesis of this compound from o-cresol. While the reaction may have moderate yields, it is a valuable tool for the laboratory-scale synthesis of this important intermediate. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a pure product. Further optimization of reaction parameters, such as the use of phase-transfer catalysts or microwave irradiation, may lead to improved yields and shorter reaction times.

References

Application Notes and Protocols: Synthesis of 3-Methylsalicylaldehyde via the Duff Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-methylsalicylaldehyde from o-cresol using the Duff reaction. The Duff reaction is a formylation reaction that utilizes hexamethylenetetramine as the formyl source to introduce an aldehyde group onto an aromatic ring, primarily at the ortho position to a hydroxyl group. While generally characterized by modest yields, its operational simplicity makes it a relevant method for the preparation of ortho-hydroxybenzaldehydes. This protocol outlines the necessary reagents, equipment, and procedural steps, along with safety precautions and work-up procedures.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fragrances. The Duff reaction provides a direct method for its preparation from readily available o-cresol. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electrophile is generated from hexamethylenetetramine in an acidic medium. The ortho-selectivity is a key feature of this reaction for phenols.

Reaction and Mechanism

The overall reaction for the synthesis of this compound from o-cresol is as follows:

o-cresol + Hexamethylenetetramine → this compound

The reaction mechanism involves the acid-catalyzed decomposition of hexamethylenetetramine to generate an electrophilic iminium ion. This electrophile then attacks the electron-rich aromatic ring of o-cresol, preferentially at the position ortho to the hydroxyl group. Subsequent hydrolysis of the resulting intermediate yields the final aldehyde product.

Quantitative Data Summary

The Duff reaction is known for its variable and often low to moderate yields. For the synthesis of this compound from o-cresol, the yield is typically in the range of 15-25%. Below is a table summarizing the expected quantitative data for this reaction based on literature reports for similar substituted phenols.

ParameterValueReference
Starting Materialo-CresolN/A
ProductThis compoundN/A
Typical Yield15-25%[1]
Molar Mass of o-cresol108.14 g/mol N/A
Molar Mass of this compound136.15 g/mol N/A

Experimental Protocol

This protocol is adapted from the general procedure for the Duff reaction on phenols.

Materials and Equipment:

  • o-Cresol

  • Hexamethylenetetramine (HMTA)

  • Glycerol

  • Boric acid

  • Concentrated sulfuric acid

  • Water

  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature control

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Steam distillation apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Reaction Medium: In a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, combine 150 g of glycerol and 35 g of boric acid. Heat the mixture with stirring to approximately 160°C. This will form glyceroboric acid and drive off any water.

  • Preparation of Reactants: In a separate beaker, thoroughly mix 25 g of o-cresol and 25 g of hexamethylenetetramine.

  • Reaction: Cool the glyceroboric acid mixture to 150°C. While stirring vigorously, add the o-cresol-hexamethylenetetramine mixture in portions to the hot glyceroboric acid. Maintain the reaction temperature between 150-160°C. The reaction is exothermic, so the addition rate should be controlled to prevent the temperature from exceeding 165°C. Continue stirring at this temperature for 20-30 minutes after the addition is complete.

  • Hydrolysis: Cool the reaction mixture to below 100°C. Slowly and cautiously add a solution of 25 mL of concentrated sulfuric acid in 75 mL of water. This will hydrolyze the intermediate Schiff base to the aldehyde.

  • Work-up and Isolation:

    • Set up a steam distillation apparatus and pass steam through the acidified reaction mixture.

    • Collect the distillate, which will contain the this compound. The product may appear as an oil or a solid in the distillate.

    • Extract the distillate with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic extract with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., petroleum ether/ethyl acetate).

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • o-Cresol is toxic and corrosive. Avoid skin and eye contact.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • The reaction is conducted at high temperatures. Use appropriate caution to avoid burns.

Diagrams

Duff_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Mix o-Cresol and HMTA add Add Reactant Mixture to Medium (150-160°C) reagents->add medium Prepare Glyceroboric Acid Medium (160°C) medium->add react Stir at 150-160°C for 20-30 min add->react hydrolyze Hydrolyze with Dilute H2SO4 react->hydrolyze steam_distill Steam Distillation hydrolyze->steam_distill extract Solvent Extraction steam_distill->extract dry_evap Dry and Evaporate Solvent extract->dry_evap purify Vacuum Distillation or Recrystallization dry_evap->purify product 3-Methyl- salicylaldehyde purify->product

Caption: Experimental workflow for the synthesis of this compound.

Duff_Reaction_Mechanism node_cresol o-Cresol node_eas Electrophilic Aromatic Substitution node_cresol->node_eas node_hmta Hexamethylenetetramine (HMTA) node_iminium Electrophilic Iminium Ion node_hmta->node_iminium Acid Catalysis node_hplus H+ node_iminium->node_eas node_intermediate Intermediate node_eas->node_intermediate node_hydrolysis Hydrolysis (H2O, H+) node_intermediate->node_hydrolysis node_product This compound node_hydrolysis->node_product

Caption: Simplified signaling pathway of the Duff reaction mechanism.

References

Application Notes and Protocols for the Gattermann Formylation of o-Cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Gattermann reaction, specifically tailored for the formylation of o-cresol. This classic reaction is a valuable tool in organic synthesis for the introduction of a formyl group onto an aromatic ring, yielding hydroxy aldehydes that are key intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Introduction

The Gattermann reaction is an electrophilic aromatic substitution reaction that allows for the formylation of aromatic compounds.[1] For phenolic substrates such as o-cresol (2-methylphenol), the reaction introduces a formyl group (-CHO) onto the benzene ring, typically at a position activated by the hydroxyl group. The reaction traditionally uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2]

A significant modification, known as the Adams modification, utilizes zinc cyanide (Zn(CN)₂) in place of the highly toxic and difficult-to-handle anhydrous HCN.[1][3] In this variation, HCN is generated in situ, making the procedure safer and more accessible for laboratory use.[3]

The formylation of o-cresol is expected to yield a mixture of two primary isomeric products: 2-hydroxy-3-methylbenzaldehyde and 4-hydroxy-3-methylbenzaldehyde. The regioselectivity of the reaction can be influenced by the reaction conditions.

Reaction Mechanism and Signaling Pathway

The Gattermann reaction proceeds through the following key steps:

  • Formation of the Electrophile: Hydrogen cyanide reacts with a Lewis acid (e.g., AlCl₃) and HCl to form a highly reactive electrophilic species, the formimino cation ([HC=NH₂]⁺).

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of o-cresol attacks the formimino cation, leading to the formation of a resonance-stabilized intermediate (a sigma complex).

  • Rearomatization: The intermediate loses a proton to restore the aromaticity of the ring, forming an aldimine intermediate.

  • Hydrolysis: The aldimine is subsequently hydrolyzed during aqueous workup to yield the final hydroxybenzaldehyde product.

Gattermann_Reaction cluster_reactants Reactants cluster_reaction_conditions Reaction Conditions cluster_intermediates Intermediates cluster_workup Workup cluster_products Products o_cresol o-Cresol sigma_complex Sigma Complex o_cresol->sigma_complex zncn2 Zn(CN)₂ electrophile Formimino Cation [HC=NH₂]⁺ zncn2->electrophile in situ HCN generation hcl HCl (gas) hcl->electrophile solvent Anhydrous Solvent (e.g., Ether, Benzene) lewis_acid Lewis Acid (AlCl₃) lewis_acid->electrophile catalyzes temp Low Temperature electrophile->sigma_complex Electrophilic Attack aldimine Aldimine Intermediate sigma_complex->aldimine Rearomatization hydrolysis Aqueous Hydrolysis aldimine->hydrolysis product1 2-Hydroxy-3-methylbenzaldehyde hydrolysis->product1 product2 4-Hydroxy-3-methylbenzaldehyde hydrolysis->product2

Caption: Workflow of the Gattermann reaction for the formylation of o-cresol.

Physicochemical Data of Potential Products

The formylation of o-cresol can lead to the formation of two main isomers. Their physical and chemical properties are summarized below for aid in characterization and purification.

Property2-Hydroxy-3-methylbenzaldehyde4-Hydroxy-3-methylbenzaldehyde
CAS Number 824-42-0[4]15174-69-3[5]
Molecular Formula C₈H₈O₂[4]C₈H₈O₂[5]
Molecular Weight 136.15 g/mol [4]136.15 g/mol [5]
Appearance Liquid[4]Solid[6]
Melting Point 17 °C (lit.)118-120 °C (lit.)[6]
Boiling Point 204 °C/730 mmHg (lit.)[4]Not available
Density 1.123 g/mL at 25 °C (lit.)[4]Not available
Refractive Index n20/D 1.564 (lit.)[4]Not available

Experimental Protocol: Gattermann Formylation of o-Cresol (Adams Modification)

This protocol is a general procedure for the formylation of phenols using the safer Adams modification of the Gattermann reaction and is adapted for o-cresol.[3]

4.1 Materials and Reagents

ReagentMolar Mass ( g/mol )Typical Molar RatioNotes
o-Cresol108.141.0Substrate
Zinc Cyanide (Zn(CN)₂)117.421.2 - 1.5Generates HCN in situ
Aluminum Chloride (AlCl₃)133.341.5 - 2.0Lewis acid catalyst
Anhydrous Diethyl Ether74.12-Solvent
Hydrogen Chloride (gas)36.46ExcessGaseous reagent
Hydrochloric Acid (aq)--For workup
Dichloromethane84.93-Extraction solvent
Anhydrous Sodium Sulfate142.04-Drying agent

4.2 Procedure

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser with a drying tube, add o-cresol (1.0 eq) and zinc cyanide (1.2 eq).

    • Add anhydrous diethyl ether as the solvent.

    • Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Catalyst and Reagent:

    • While stirring vigorously, slowly add anhydrous aluminum chloride (1.5 eq) in portions, ensuring the temperature remains below 10 °C.

    • Once the addition is complete, begin bubbling a steady stream of dry hydrogen chloride gas through the reaction mixture.

    • Continue stirring and bubbling with HCl for 2-4 hours at 0-5 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reaction Workup:

    • After the reaction is complete, cautiously pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.

    • Stir the mixture until the ice has melted and the intermediate aldimine has hydrolyzed. This may take several hours and can be gently heated to facilitate hydrolysis.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

4.3 Purification

The resulting crude product will be a mixture of isomers. Separation can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). The separation can be monitored by TLC.

  • 2-Hydroxy-3-methylbenzaldehyde is a liquid at room temperature.

  • 4-Hydroxy-3-methylbenzaldehyde is a solid and can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water mixture).

Safety Precautions

  • The Gattermann reaction and its modifications involve highly toxic and corrosive materials. All manipulations should be performed in a well-ventilated fume hood.

  • Zinc cyanide is highly toxic. Avoid inhalation of dust and contact with skin and eyes. It will release toxic hydrogen cyanide gas upon contact with acids.

  • Hydrogen chloride is a corrosive gas. Use appropriate safety measures for handling compressed gases.

  • Aluminum chloride is a corrosive solid that reacts violently with water. Handle with care in a dry environment.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Logical Relationship of Reaction Steps

Gattermann_Workflow start Start setup Reaction Setup: - o-Cresol, Zn(CN)₂, Anhydrous Ether - Cool to 0-5 °C start->setup addition Reagent Addition: - Add AlCl₃ - Bubble HCl gas (2-4h) setup->addition hydrolysis Hydrolysis: - Pour onto ice/HCl - Stir to hydrolyze aldimine addition->hydrolysis extraction Extraction: - Extract with Dichloromethane - Wash with H₂O, NaHCO₃, Brine hydrolysis->extraction drying Drying and Concentration: - Dry with Na₂SO₄ - Remove solvent extraction->drying purification Purification: - Column Chromatography - Recrystallization (for solid isomer) drying->purification end End: Isolated Products purification->end

Caption: Experimental workflow for the Gattermann formylation of o-cresol.

References

Synthesis of Schiff Bases from 3-Methylsalicylaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Schiff bases derived from 3-methylsalicylaldehyde. It includes experimental procedures, characterization data, and an overview of their potential applications in medicinal chemistry and materials science, with a focus on their antimicrobial, anticancer, and fluorescent properties.

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds synthesized through the condensation of a primary amine with an aldehyde or ketone. Those derived from salicylaldehyde and its substituted analogues have garnered significant attention due to their diverse biological activities and applications in coordination chemistry. The presence of the hydroxyl group ortho to the imine bond allows for the formation of stable metal complexes, enhancing their therapeutic and catalytic potential. This compound, as a precursor, offers a platform for creating a variety of Schiff base ligands with tailored electronic and steric properties. These compounds and their metal complexes are explored for their roles as antimicrobial agents, anticancer therapeutics, and fluorescent sensors.

Synthesis of Schiff Bases from this compound

The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine in an alcoholic solvent, often with catalytic amounts of acid. The general reaction scheme is presented below.

Synthesis General Synthesis of Schiff Bases from this compound cluster_reactants Reactants cluster_products Products This compound This compound Reaction Condensation This compound->Reaction Primary_Amine Primary Amine (R-NH2) Primary_Amine->Reaction Schiff_Base Schiff Base Water Water Reaction->Schiff_Base Reaction->Water Catalyst Ethanol, Reflux (cat. Acetic Acid) Reaction->Catalyst Antimicrobial_Workflow Workflow for Antimicrobial Activity Screening Start Start Prepare_Plates Prepare Sterile Nutrient Agar Plates Start->Prepare_Plates Inoculate Inoculate with Test Microorganism Prepare_Plates->Inoculate Create_Wells Create Wells in Agar Inoculate->Create_Wells Add_Compounds Add Schiff Base Solutions and Controls Create_Wells->Add_Compounds Incubate Incubate at 37°C for 24h Add_Compounds->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones End End Measure_Zones->End Anticancer_Pathway Potential Anticancer Mechanism of Schiff Base Metal Complexes Complex Schiff Base Metal Complex Cell Cancer Cell Complex->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Caspase_Activation Caspase Activation Mitochondrial_Damage->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Application Notes and Protocols for Fluorescent Probes Prepared from 3-Methylsalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent probes are powerful tools in research and drug development, enabling the sensitive and selective detection of various analytes. Schiff base ligands, synthesized through the condensation of an aldehyde with a primary amine, are a versatile class of compounds for developing fluorescent chemosensors. Their synthesis is often straightforward, and their photophysical properties can be fine-tuned by modifying the aldehyde and amine precursors.

3-Methylsalicylaldehyde, a derivative of salicylaldehyde, is an attractive building block for fluorescent probes. The presence of the hydroxyl group ortho to the aldehyde facilitates the formation of a stable chelation site with metal ions, often leading to a "turn-on" fluorescent response. The methyl group at the 3-position can influence the electronic properties and steric environment of the resulting Schiff base, potentially enhancing selectivity and sensitivity.

These probes typically operate on mechanisms such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT). Upon binding to a target analyte, non-radiative decay pathways are often suppressed, leading to a significant increase in fluorescence intensity. This document provides detailed protocols for the synthesis and application of fluorescent probes based on this compound, with a focus on their use as chemosensors for metal ions. While specific literature on this compound is limited, the following protocols are based on established methods for analogous salicylaldehyde derivatives and are expected to be readily adaptable.

Applications

Fluorescent probes derived from this compound are anticipated to have a range of applications in environmental monitoring, biological imaging, and drug development.

  • Environmental Analysis: These probes can be employed for the detection of toxic metal ion contamination in water and soil samples.[1][2] For example, Schiff base probes derived from the related 5-methylsalicylaldehyde have demonstrated high selectivity and sensitivity for aluminum ions (Al³⁺) in aqueous media.[2][3]

  • Bioimaging: The ability to visualize the distribution and fluctuations of metal ions in living cells and tissues is a key application. Salicylaldehyde-based probes have been successfully used for bioimaging of Al³⁺ and Zn²⁺ ions in E. coli and for latent fingerprint detection.[4]

  • Drug Development: These probes can be used to screen for compounds that modulate metal ion homeostasis, which is crucial in many disease states.

  • pH Sensing: Schiff bases derived from salicylaldehyde can also function as pH sensors, exhibiting fluorescence changes in response to varying pH levels.[5][6] This is often due to the deprotonation of the phenolic hydroxyl group, which alters the electronic properties of the molecule.[5]

Detailed Experimental Protocols

The following protocols provide a general framework for the synthesis and utilization of fluorescent probes based on this compound. Researchers should note that optimization of reaction conditions and purification methods may be necessary for specific amine precursors.

Protocol 1: Synthesis of a Generic Schiff Base Fluorescent Probe (from this compound and a Diamine)

This protocol describes the synthesis of a Schiff base fluorescent probe by reacting this compound with a generic diamine (e.g., ethylenediamine) in a 2:1 molar ratio.

Materials:

  • This compound

  • Ethylenediamine (or other suitable primary diamine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (2 mmol, 272.3 mg) in 20 mL of absolute ethanol.

  • To this solution, add a solution of ethylenediamine (1 mmol, 60.1 mg) in 10 mL of absolute ethanol dropwise with continuous stirring.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a condenser and reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • A precipitate should form. Collect the solid product by vacuum filtration.

  • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum.

  • For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and N,N-dimethylformamide (DMF).

  • Characterize the synthesized probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Protocol 2: General Protocol for Metal Ion Sensing

This protocol outlines the general procedure for using a this compound-based Schiff base probe for the detection of metal ions via fluorescence spectroscopy.

Materials:

  • Synthesized Schiff base fluorescent probe

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Buffer solution (e.g., HEPES)

  • Stock solutions of various metal salts (e.g., Al(NO₃)₃·9H₂O, ZnCl₂, FeCl₃, CuCl₂, etc.) in deionized water

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in DMSO.

    • Prepare stock solutions of the metal ions of interest (e.g., 10 mM) in deionized water.

  • Fluorescence Measurements:

    • In a quartz cuvette, place 2 mL of a buffered solution (e.g., HEPES buffer in a DMSO/water mixture, such as 1:9 v/v).

    • Add a small aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM).

    • Record the initial fluorescence spectrum of the probe solution. The excitation wavelength should be determined from the absorption spectrum of the probe.

  • Titration with Metal Ions:

    • To the cuvette containing the probe solution, add increasing amounts of a specific metal ion stock solution.

    • After each addition, gently mix the solution and allow it to equilibrate for a short period (e.g., 1-2 minutes).

    • Record the fluorescence spectrum after each addition.

    • A "turn-on" response will be observed as an increase in fluorescence intensity at a specific wavelength upon binding of the target metal ion.

  • Selectivity and Competition Experiments:

    • To assess the selectivity of the probe, repeat the fluorescence measurement with a range of different metal ions at the same concentration.

    • For competition experiments, add the target metal ion to the probe solution in the presence of other potentially interfering metal ions and observe the fluorescence response.

Data Presentation

The following tables summarize the photophysical and sensing properties of fluorescent probes derived from the closely related 5-methylsalicylaldehyde, which can serve as a benchmark for probes synthesized from this compound.

Table 1: Photophysical Properties of Schiff Base Probes Derived from 5-Methylsalicylaldehyde

ProbeAmine PrecursorSolventExcitation (nm)Emission (nm)Reference
3a 2-aminobenzimidazoleDMF/H₂O (9:1, v/v)405509[2][3]
3b 2-aminobenzothiazoleDMF/H₂O (9:1, v/v)400508[2][3]
3c 2-aminopyridineDMF/H₂O (9:1, v/v)400-[2]

Table 2: Sensing Performance of Schiff Base Probes for Al³⁺ Detection

ProbeTarget IonSolvent SystemLimit of Detection (LOD)Response TimeStoichiometry (Probe:Ion)Reference
3a Al³⁺DMF/H₂O (9:1, v/v)3.14 x 10⁻⁷ M90 s1:1[3]
3b Al³⁺DMF/H₂O (9:1, v/v)2.81 x 10⁻⁷ M80 s1:1[2][3][7]
3c Al³⁺DMF/H₂O (9:1, v/v)2.86 x 10⁻⁷ M80 s1:1[3]

Mandatory Visualization

The following diagrams illustrate the general synthesis workflow and the proposed signaling pathway for metal ion detection.

G cluster_reagents Starting Materials cluster_process Synthesis cluster_workup Workup & Purification cluster_product Final Product reagent1 This compound solvent Ethanol reagent1->solvent reagent2 Primary Amine (e.g., Diamine) reagent2->solvent catalyst Glacial Acetic Acid solvent->catalyst reflux Reflux (4-6h) catalyst->reflux filtration Filtration reflux->filtration washing Washing (Cold Ethanol) filtration->washing drying Drying (Vacuum) washing->drying recrystallization Recrystallization drying->recrystallization product Schiff Base Fluorescent Probe recrystallization->product

Caption: General Synthesis Workflow for Schiff Base Fluorescent Probes.

G cluster_ligand Free Probe cluster_complex Probe-Metal Complex free_probe Schiff Base Probe (Low Fluorescence) non_radiative Non-radiative decay (e.g., C=N isomerization) free_probe->non_radiative Dominant complex Probe-Metal Complex (High Fluorescence) free_probe->complex + Metal Ion (Chelation) complex->free_probe - Metal Ion (Reversible) radiative Radiative decay (Fluorescence) complex->radiative Enhanced non_radiative_path Inhibited metal_ion Target Metal Ion

Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.

References

Application Notes and Protocols: 3-Methylsalicylaldehyde as a Versatile Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-methylsalicylaldehyde in the preparation of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. Detailed protocols for the synthesis of coumarins, Schiff bases, and chromenes are presented, along with relevant quantitative data and reaction schemes.

Synthesis of Coumarin Derivatives

Coumarins are a significant class of heterocyclic compounds possessing a wide range of biological activities. This compound serves as a key starting material for the synthesis of 8-methyl substituted coumarins through classic condensation reactions such as the Perkin and Knoevenagel condensations.

Perkin Reaction for the Synthesis of 8-Methyl-3-phenylcoumarin

The Perkin reaction provides a direct route to 3-arylcoumarins. The condensation of a substituted salicylaldehyde with a phenylacetic acid derivative in the presence of a dehydrating agent yields the corresponding 3-phenylcoumarin.

Experimental Protocol:

A solution of this compound (1.16 mmol), p-methoxyphenylacetic acid (1.45 mmol), and N,N'-dicyclohexylcarbodiimide (DCC) (1.81 mmol) in dimethyl sulfoxide (DMSO) (2.0 mL) is heated at 100–110 °C in an oil bath for 24 hours. After cooling, ice (20 g) and acetic acid (3.0 mL) are added, and the mixture is stirred at room temperature for 2 hours. The mixture is then extracted with diethyl ether (3 x 25 mL). The combined organic layers are washed with 5% aqueous sodium bicarbonate solution (50 mL) and water (20 mL), and subsequently dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure, and the residue is purified by flash chromatography (hexane–EtOAc, 9:1) to afford the desired 8-methyl-3-(4-methoxyphenyl)coumarin.[1]

Starting MaterialReagentsProductYield (%)
3-Bromo-2-hydroxy-5-methylbenzaldehydep-methoxyphenylacetic acid, DCC, DMSO8-Bromo-6-methyl-3-(4-methoxyphenyl)coumarin50

Table 1: Example of a Perkin condensation reaction yield for a substituted salicylaldehyde.[1] Note: The yield for the direct reaction with this compound may vary.

Knoevenagel Condensation for the Synthesis of 3-Substituted Coumarins

The Knoevenagel condensation of this compound with active methylene compounds, such as malononitrile or ethyl acetoacetate, in the presence of a basic catalyst, provides an efficient route to various 3-substituted coumarins.

Experimental Protocol:

A mixture of this compound (10 mmol) and an active methylene compound (e.g., malononitrile, 10 mmol) is dissolved in ethanol. A catalytic amount of a base, such as piperidine or sodium ethoxide, is added to the solution. The reaction mixture is then stirred at room temperature or gently heated under reflux for a specified time until the reaction is complete (monitored by TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried to yield the 3-substituted 8-methylcoumarin. Further purification can be achieved by recrystallization.

AldehydeActive Methylene CompoundCatalystProduct
SalicylaldehydeMalononitrilePineapple Juice2-(benzylidene)malononitrile
SalicylaldehydeDiethyl malonateMorfoline/PyrrolidineDiethyl 2-(2-hydroxybenzylidene)malonate

Table 2: Examples of catalysts used in Knoevenagel condensation with salicylaldehyde.[2] The specific yield for this compound will depend on the chosen active methylene compound and catalyst.

Synthesis of Schiff Bases and Their Metal Complexes

Schiff bases derived from this compound are versatile ligands in coordination chemistry and have shown significant potential as antimicrobial agents. The imine linkage is formed by the condensation of the aldehyde with a primary amine.

General Synthesis of Schiff Bases from this compound

Experimental Protocol:

An equimolar amount of this compound and a selected primary amine (e.g., aniline, substituted anilines, or aliphatic amines) are dissolved in ethanol. The mixture is refluxed for 2-4 hours. The formation of the Schiff base is often indicated by a color change and the precipitation of a solid product upon cooling. The solid product is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from a suitable solvent like ethanol or methanol.[3]

Antimicrobial Activity of Salicylaldehyde-based Schiff Bases

Schiff bases derived from salicylaldehydes have been reported to exhibit moderate to good antimicrobial activities against various bacterial strains. The minimum inhibitory concentration (MIC) is a common measure of the effectiveness of an antimicrobial agent.

Schiff BaseTest OrganismMIC (µg/mL)
SB1P. aeruginosa50
SB3P. aurantiaca50
SB3E. coli50
SB4S. typhi50
SB5K. pneumoniae50
SB8E. coli50

Table 3: Minimum Inhibitory Concentrations (MICs) of various salicylaldehyde Schiff bases against different bacterial strains.[4] (SB numbers refer to specific Schiff base structures not derived from this compound, but indicate the potential activity of analogous compounds).

Synthesis of Chromene Derivatives

Chromenes are another class of heterocyclic compounds that can be synthesized from salicylaldehyde derivatives. A multi-step synthesis can be employed, starting with the formation of a chromene core, followed by further functionalization.

Experimental Protocol (Three-Step Synthesis):

A synthetic sequence for substituted 6H-benzo[c]chromenes starts with the reaction of a substituted salicylaldehyde, like this compound, with an α,β-unsaturated carbonyl compound to form the initial chromene core. This is followed by a highly regioselective intermolecular Diels-Alder cycloaddition with a dienophile, such as methyl propiolate. The final step involves oxidative aromatization of the resulting cyclohexadiene intermediate to yield the functionalized 6H-benzo[c]chromene.[5]

Diagrams

Synthesis_of_8_Methylcoumarin_via_Perkin_Reaction reactant1 This compound intermediate Intermediate reactant1->intermediate Perkin Condensation reactant2 Phenylacetic Acid reactant2->intermediate reagent Acetic Anhydride / Triethylamine reagent->intermediate product 8-Methyl-3-phenylcoumarin intermediate->product Cyclization

Caption: Perkin reaction workflow for 8-methylcoumarin synthesis.

Schiff_Base_Synthesis_and_Antimicrobial_Screening start This compound + Primary Amine reaction Condensation (Reflux in Ethanol) start->reaction product Schiff Base reaction->product screening Antimicrobial Screening product->screening Biological Assay results MIC Determination screening->results

Caption: Workflow for Schiff base synthesis and antimicrobial testing.

Chromene_Synthesis_Workflow cluster_0 Step 1: Chromene Core Formation cluster_1 Step 2: Diels-Alder Cycloaddition cluster_2 Step 3: Aromatization a This compound + α,β-Unsaturated Carbonyl b Chromene Intermediate + Methyl Propiolate a->b Reaction c Cyclohexadiene Adduct b->c Cycloaddition d Substituted 6H-benzo[c]chromene c->d Oxidation

Caption: Multi-step synthesis of substituted chromenes.

References

Application Notes and Protocols: Metal Complexes of 3-Methylsalicylaldehyde Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and diverse biological applications of metal complexes derived from 3-Methylsalicylaldehyde Schiff bases. The detailed protocols herein are intended to serve as a guide for the replication and further investigation of these promising compounds in the fields of medicinal chemistry and materials science.

Introduction

Schiff bases, formed by the condensation of a primary amine and an aldehyde or ketone, are a versatile class of ligands that form stable complexes with a wide range of metal ions.[1][2] Those derived from salicylaldehyde and its substituted analogues have garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, antioxidant, and catalytic properties.[3][4][5] The introduction of a methyl group at the 3-position of the salicylaldehyde ring can influence the electronic and steric properties of the resulting Schiff base and its metal complexes, potentially enhancing their biological efficacy and catalytic activity.

These notes will detail the synthetic procedures for this compound-based Schiff bases and their subsequent metal complexes, as well as provide standardized protocols for the evaluation of their key biological activities.

Synthesis Protocols

General Synthesis of this compound Schiff Base Ligands

This protocol describes the synthesis of a Schiff base ligand from this compound and a primary amine (e.g., an amino acid or an aromatic amine).

Materials:

  • This compound

  • Primary amine (e.g., glycine, aniline, etc.)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst, optional)

  • Round bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stirrer bar

  • Beaker and filter funnel

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of ethanol or methanol in a round bottom flask.

  • In a separate beaker, dissolve the primary amine (1 equivalent) in ethanol or methanol.

  • Slowly add the amine solution to the stirred solution of this compound.[6]

  • A few drops of glacial acetic acid can be added as a catalyst.[6]

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the Schiff base ligand.[7]

  • Collect the precipitate by filtration, wash with cold ethanol or methanol, and dry in a desiccator.[7]

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

General Synthesis of Metal (II) Complexes

This protocol outlines the synthesis of metal (II) complexes (e.g., Cu(II), Ni(II), Co(II), Zn(II)) from a this compound Schiff base ligand.

Materials:

  • Synthesized this compound Schiff base ligand

  • Metal (II) salt (e.g., CuCl₂, Ni(CH₃COO)₂, CoCl₂, Zn(CH₃COO)₂)

  • Ethanol or Methanol

  • Round bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stirrer bar

Procedure:

  • Dissolve the Schiff base ligand (2 equivalents) in hot ethanol or methanol in a round bottom flask.

  • In a separate beaker, dissolve the metal (II) salt (1 equivalent) in a minimal amount of ethanol or methanol.[7]

  • Add the metal salt solution dropwise to the hot, stirred solution of the Schiff base ligand. A color change is typically observed upon addition.[7]

  • Attach a reflux condenser and heat the mixture to reflux for 3-5 hours.[8]

  • After reflux, reduce the volume of the solvent by half and allow the solution to cool to room temperature.

  • The precipitated metal complex is collected by filtration, washed with cold ethanol, and dried in a desiccator over anhydrous CaCl₂.[7]

Application: Anticancer Activity

Metal complexes of salicylaldehyde-derived Schiff bases have shown significant potential as anticancer agents, often exhibiting cytotoxicity against various cancer cell lines.[4][9][10] The proposed mechanism often involves the induction of apoptosis through pathways that may include DNA binding and cleavage, and the generation of reactive oxygen species (ROS).[11]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of some salicylaldehyde-derived Schiff base metal complexes against various cancer cell lines. Note that these are examples from related structures and specific values for this compound derivatives should be determined experimentally.

Complex (Structure Reference)Cell LineIC₅₀ (µM)Reference
Cu(II) Complex of a Salicylaldehyde-derived Schiff BaseA-549 (Lung)1.93 ± 1.56[9]
Cu(II) Complex of a Salicylaldehyde-derived Schiff BaseHCT-116 (Colon)1.79 ± 0.43[9]
Cu(II) Complex of a Salicylaldehyde-derived Schiff BaseHeLa (Cervical)3.13 ± 0.51[9]
Cu(II) Complex of a Salicylaldehyde-derived Schiff BaseMCF-7 (Breast)29.63 ± 0.54[9]
Cisplatin (Control)HeLa (Cervical)13[11]
Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound Schiff base metal complexes

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare a series of dilutions of the test complexes in the cell culture medium.

  • After 24 hours, remove the medium and add 100 µL of the diluted complex solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Cisplatin).

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.[9]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).

anticancer_workflow cluster_synthesis Synthesis & Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis synthesis Synthesize Metal Complex dissolve Dissolve in DMSO synthesis->dissolve dilute Prepare Serial Dilutions dissolve->dilute treat Treat Cells with Complex dilute->treat seed Seed Cancer Cells in 96-well Plate incubate1 Incubate (24h) seed->incubate1 incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read Measure Absorbance (570 nm) add_dmso->read calculate Calculate Cell Viability read->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow for MTT cytotoxicity assay.

Application: Antimicrobial Activity

Metal chelation can enhance the antimicrobial properties of Schiff bases, making these complexes promising candidates for the development of new antimicrobial agents.[5]

Quantitative Data: Antimicrobial Screening

The following table presents typical antimicrobial activity data for salicylaldehyde-derived Schiff base metal complexes, measured as the zone of inhibition.

ComplexBacterial StrainZone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)Reference
Co(II) ComplexS. aureus18A. fumigatus15[12]
Cu(II) ComplexE. coli20Mucor sp.12[12]
Zn(II) ComplexK. pneumoniae16A. fumigatus14[12]
Fe(II) ComplexP. aeruginosa17Mucor sp.11[12]
Standard (e.g., Ciprofloxacin)E. coli25-30N/AN/A
Protocol: Agar Disc Diffusion Method

This method is widely used to test the antimicrobial activity of chemical substances.

Materials:

  • Bacterial and fungal strains

  • Nutrient agar and Potato Dextrose Agar (PDA)

  • Sterile Petri dishes

  • Sterile filter paper discs (6 mm diameter)

  • Test complexes dissolved in DMSO

  • Standard antibiotic and antifungal drugs

  • Incubator

Procedure:

  • Prepare and sterilize the nutrient agar (for bacteria) and PDA (for fungi) media and pour them into sterile Petri dishes.

  • Inoculate the solidified agar plates with the respective microbial cultures.

  • Impregnate the sterile filter paper discs with a known concentration of the test complexes (e.g., 15, 30, 60 µ g/disc ).[12]

  • Place the impregnated discs on the surface of the inoculated agar plates.

  • Include a negative control (disc with DMSO) and a positive control (disc with a standard antimicrobial drug).

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disc.

antimicrobial_workflow cluster_prep Preparation cluster_exp Experiment cluster_res Results prep_media Prepare Agar Media inoculate Inoculate with Microbes prep_media->inoculate place_discs Place Discs on Agar inoculate->place_discs prep_discs Prepare Test Discs prep_discs->place_discs incubate Incubate Plates place_discs->incubate measure_zones Measure Inhibition Zones incubate->measure_zones compare Compare with Controls measure_zones->compare

Caption: Workflow for the agar disc diffusion method.

Application: Antioxidant Activity

Schiff base metal complexes can act as antioxidants by scavenging free radicals, which is a crucial activity in mitigating oxidative stress-related diseases.

Quantitative Data: DPPH Radical Scavenging Activity

The antioxidant potential is often quantified by the IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

ComplexDPPH Scavenging IC₅₀ (µg/mL)Reference
Ni(II) Complex-[3]
Co(II) Complex-[3]
Schiff Base Ligand-[3]
Ascorbic Acid (Standard)-[3]
(Specific IC₅₀ values for this compound derivatives are not readily available in the cited literature, but the trend generally shows that metal complexes can have enhanced activity compared to the free ligand.)
Protocol: DPPH Radical Scavenging Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Test complexes dissolved in methanol or DMSO

  • Ascorbic acid or Trolox as a standard antioxidant

  • 96-well plate or spectrophotometer cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of the test complexes and the standard antioxidant.

  • In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with different concentrations of the test samples.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm against a blank (methanol).

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Plot the percentage of scavenging against the concentration of the sample to determine the IC₅₀ value.

Application: DNA Interaction and Cleavage

The interaction of metal complexes with DNA is a key mechanism for their anticancer activity. These interactions can occur through intercalation, groove binding, or electrostatic interactions, and can lead to DNA cleavage.[11]

Protocol: DNA Binding Studies by UV-Visible Spectroscopy

This method is used to determine the binding mode and binding constant of a complex with DNA.

Materials:

  • Calf Thymus DNA (CT-DNA)

  • Tris-HCl buffer

  • Test complex solution

  • UV-Visible spectrophotometer

Procedure:

  • Prepare a stock solution of CT-DNA in Tris-HCl buffer and ensure its purity by checking the A₂₆₀/A₂₈₀ ratio (should be ~1.8-1.9).

  • Prepare a solution of the metal complex of a fixed concentration.

  • Titrate the complex solution with increasing concentrations of CT-DNA.

  • Record the UV-Visible absorption spectrum after each addition of DNA.

  • Observe the changes in the absorption spectra (hypochromism or hyperchromism and bathochromic or hypsochromic shifts) to infer the mode of binding. Intercalative binding usually results in hypochromism and a red shift.

  • Calculate the intrinsic binding constant (Kb) from the spectral data.

Protocol: Agarose Gel Electrophoresis for DNA Cleavage

This technique is used to visualize the cleavage of plasmid DNA by the metal complexes.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Tris-HCl buffer

  • Test complex solutions

  • Hydrogen peroxide (H₂O₂) as an oxidizing agent (optional)

  • Agarose

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Prepare a reaction mixture containing the plasmid DNA, Tris-HCl buffer, and the test complex at various concentrations.

  • A control lane with only plasmid DNA should be included.

  • To study oxidative cleavage, add H₂O₂ to the reaction mixtures.[13]

  • Incubate the mixtures at 37°C for a specified time (e.g., 1-2 hours).

  • Add loading dye to each sample and load them onto an agarose gel.

  • Run the gel electrophoresis until the dye front has migrated sufficiently.

  • Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.

  • The cleavage of supercoiled DNA (Form I) into nicked (Form II) and linear (Form III) forms indicates the nuclease activity of the complex.

dna_interaction_pathway cluster_binding DNA Binding cluster_cleavage DNA Cleavage MetalComplex This compound Schiff Base Metal Complex Intercalation Intercalation MetalComplex->Intercalation GrooveBinding Groove Binding MetalComplex->GrooveBinding Electrostatic Electrostatic Interaction MetalComplex->Electrostatic Oxidative Oxidative Cleavage (ROS Generation) Intercalation->Oxidative Hydrolytic Hydrolytic Cleavage Intercalation->Hydrolytic GrooveBinding->Oxidative GrooveBinding->Hydrolytic Electrostatic->Oxidative Electrostatic->Hydrolytic Apoptosis Induction of Apoptosis Oxidative->Apoptosis Hydrolytic->Apoptosis Anticancer Anticancer Activity Apoptosis->Anticancer

References

Application of 3-Methylsalicylaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylsalicylaldehyde, a derivative of salicylaldehyde, serves as a versatile precursor in medicinal chemistry for the synthesis of a wide array of compounds with significant therapeutic potential. Its structural features, including the aldehyde, hydroxyl, and methyl groups on the aromatic ring, provide a reactive scaffold for the generation of diverse molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of this compound derivatives, particularly focusing on their applications as anticancer, antimicrobial, and antioxidant agents.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry lies in its use as a starting material for the synthesis of:

  • Schiff Bases: Formed by the condensation reaction between this compound and various primary amines.

  • Hydrazones: Resulting from the reaction of this compound with hydrazine or its derivatives.

  • Metal Complexes: Coordination compounds formed by the chelation of metal ions with Schiff base or hydrazone ligands derived from this compound.

These derivatives have demonstrated a broad spectrum of biological activities, which are summarized in the subsequent sections.

Anticancer Applications

Derivatives of this compound, especially their Schiff bases and metal complexes, have emerged as a promising class of anticancer agents. They have been shown to exhibit significant cytotoxic activity against various cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis.

Quantitative Data: Anticancer Activity
Compound TypeDerivative/ComplexCancer Cell LineIC50 (µM)Reference
Schiff Base Metal Complex[Cd(HL)(NO₃)₂]n (from a pyridyl Schiff base)SMMC-7721 (Hepatocellular carcinoma)< 10[1]
Schiff Base Metal Complex[EuL(HCOOH)(H₂O)(NO₃)₂] (from a pyridyl Schiff base)MDA-MB-231 (Breast cancer)< 10[1]
Schiff Base Metal ComplexPalladium(II) complex of a Schiff base derived from salicylic acidDU-145 (Prostate cancer)7.1[2]
Schiff Base Metal ComplexPalladium(II) complex of a Schiff base derived from salicylic acidPC-3 (Prostate cancer)8.6[2]
Schiff Base Metal ComplexCopper(II) complexHep-G2 (Hepatocellular carcinoma)5.18 ± 0.19[3]
Schiff Base Metal ComplexCopper(II) complexBEL-7402 (Hepatocellular carcinoma)6.23 ± 0.12[3]
Schiff Base Metal ComplexCopper(II) complexA-549 (Lung cancer)0.59[3]
Schiff Base Metal ComplexCopper(II) complexMCF-7 (Breast cancer)6.30[3]

Note: While the table provides data for salicylaldehyde-derived complexes, similar activities are anticipated for this compound derivatives, warranting further investigation.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • This compound derivative (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in the culture medium.

    • After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway: Induction of Apoptosis

Apoptosis_Pathway cluster_stimulus External Stimulus 3-MS_Derivative This compound Derivative ROS ROS 3-MS_Derivative->ROS Mitochondrion Mitochondrion ROS->Mitochondrion induces stress Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Apaf1 Apaf1 Cytochrome_c->Apaf1 Caspase9 Caspase9 Apaf1->Caspase9 activates Caspase3 Caspase3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Antimicrobial Applications

Schiff bases and metal complexes derived from this compound have demonstrated significant activity against a range of pathogenic bacteria and fungi. The mechanism of action is often attributed to the chelation of metal ions, which can disrupt microbial cellular processes.

Quantitative Data: Antimicrobial Activity
Compound TypeDerivative/ComplexMicroorganismZone of Inhibition (mm)Reference
Schiff Base Metal ComplexFe(III) complex of Trimethoprim-Salicylaldehyde Schiff baseStaphylococcus pyogenesPotent activity[4]
Schiff Base Metal ComplexFe(III) complex of Trimethoprim-Salicylaldehyde Schiff baseBacillus subtilisPotent activity[4]
Schiff Base Metal ComplexFe(III) complex of Trimethoprim-Salicylaldehyde Schiff baseShigella dysenteriaePotent activity[4]
Schiff Base Metal ComplexNi(II)-Salicylaldehyde-3-aminobenzoic acid complexStaphylococcus aureus-[5]
Schiff Base Metal ComplexNi(II)-Salicylaldehyde-3-aminobenzoic acid complexSalmonella typhi3[5]
HydrazoneHydrazone of 4-fluorophenyl substituentStaphylococcus aureus-[6]
HydrazoneHydrazone of 4-fluorophenyl substituentEscherichia coli-[6]

Note: The table includes data for salicylaldehyde derivatives, suggesting the potential of this compound analogs for similar antimicrobial efficacy.

Experimental Protocol: Agar Well Diffusion Method

This protocol describes how to assess the antimicrobial activity of this compound derivatives using the agar well diffusion method.

Materials:

  • Bacterial or fungal strains

  • Nutrient agar or other suitable agar medium

  • Sterile Petri dishes

  • Sterile cork borer or pipette tips

  • This compound derivative (dissolved in a suitable solvent like DMSO)

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (solvent alone)

Procedure:

  • Preparation of Inoculum:

    • Prepare a fresh culture of the test microorganism in a suitable broth.

    • Adjust the turbidity of the inoculum to match the 0.5 McFarland standard.

  • Plate Preparation:

    • Pour molten, cooled agar medium into sterile Petri dishes and allow it to solidify.

    • Using a sterile cotton swab, evenly spread the prepared inoculum over the entire surface of the agar plate.

  • Well Preparation and Sample Addition:

    • Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

    • Add a defined volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into each well.

    • Add the positive and negative controls to separate wells on the same plate.

  • Incubation:

    • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm).

    • A larger zone of inhibition indicates greater antimicrobial activity.

Antioxidant Applications

Derivatives of this compound, particularly hydrazones, have been investigated for their antioxidant properties. They can act as free radical scavengers, which is a crucial activity in combating oxidative stress-related diseases.

Quantitative Data: Antioxidant Activity (DPPH Assay)
Compound TypeDerivativeIC50 (µg/mL)Reference
Hydrazonep-Substituted Salicylaldehyde Phenylhydrazone (Compound 3a)< 50[7]
Hydrazonep-Substituted Salicylaldehyde Phenylhydrazone (Compound 3b)< 50[7]
Schiff BaseNicotinic acid hydrazide-based Schiff base3.82[8]
Schiff BaseIsatin and indole-3-carboxaldehyde derived Schiff base36.09 µM[8]

Note: The table presents data for various salicylaldehyde derivatives, indicating the potential for this compound analogs to exhibit antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol details the procedure for evaluating the antioxidant activity of this compound derivatives using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol or ethanol)

  • This compound derivative (dissolved in a suitable solvent)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and the positive control.

    • Prepare a working solution of DPPH. The absorbance of the DPPH solution at 517 nm should be approximately 1.0.

  • Reaction Mixture:

    • In a test tube or a 96-well plate, mix a specific volume of the test compound solution at various concentrations with the DPPH solution.

    • A typical ratio is 1:1 (e.g., 1 mL of sample and 1 mL of DPPH solution).

    • Prepare a blank containing the solvent and the DPPH solution.

  • Incubation:

    • Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of the solutions at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Synthesis Protocols

General Synthesis of Schiff Bases from this compound

Schiff_Base_Synthesis 3-MS This compound Reaction Condensation Reaction (Solvent, Catalyst, Heat) 3-MS->Reaction Amine Primary Amine (R-NH₂) Amine->Reaction Schiff_Base Schiff Base Derivative Reaction->Schiff_Base Purification Purification (Recrystallization) Schiff_Base->Purification Final_Product Pure Schiff Base Purification->Final_Product

Procedure:

  • Dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent (e.g., ethanol, methanol).

  • Add a few drops of a catalyst, such as glacial acetic acid, if required.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid (Schiff base) is filtered, washed with a cold solvent (e.g., ethanol), and dried.

  • The crude product can be purified by recrystallization from a suitable solvent.

General Synthesis of Hydrazones from this compound

Procedure:

  • Dissolve this compound in a suitable solvent like ethanol.

  • Add an equimolar amount of hydrazine hydrate or a substituted hydrazine.

  • Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid).

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The solid product that precipitates out is collected by filtration.

  • Wash the product with cold ethanol and dry it.

  • Recrystallize the crude hydrazone from a suitable solvent to obtain the pure compound.

General Synthesis of Metal Complexes

Procedure:

  • Dissolve the synthesized Schiff base or hydrazone ligand in a suitable solvent (e.g., hot ethanol or methanol).

  • In a separate flask, dissolve an equimolar amount of a metal salt (e.g., CuCl₂, Ni(OAc)₂, Zn(NO₃)₂) in the same solvent or water.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Adjust the pH of the solution if necessary by adding a base (e.g., NaOH, ammonia).

  • Reflux the reaction mixture for 2-3 hours.

  • The resulting colored precipitate of the metal complex is filtered, washed with the solvent, and then with a non-polar solvent like diethyl ether to remove any unreacted ligand.

  • Dry the complex in a desiccator over anhydrous CaCl₂.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its derivatives, including Schiff bases, hydrazones, and their metal complexes, exhibit a wide range of promising biological activities, particularly as anticancer, antimicrobial, and antioxidant agents. The straightforward synthesis and the potential for structural modifications make these compounds attractive candidates for further drug discovery and development efforts. The protocols provided herein offer a foundation for researchers to explore the synthesis and biological evaluation of novel this compound-based compounds.

References

Application Notes and Protocols: Synthesis of Agrochemicals from 3-Methylsalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel agrochemicals derived from 3-methylsalicylaldehyde. This document includes detailed experimental protocols, quantitative data on biological activity, and visualizations of synthetic pathways to guide researchers in the development of new fungicides and insecticides.

Fungicidal Applications

Derivatives of this compound have shown significant promise as potent fungicides. By incorporating other biologically active moieties, it is possible to develop broad-spectrum fungicides with high efficacy.

Synthesis of Salicylaldehyde Derivatives with an α-Methylene-γ-butyrolactone Moiety

A notable strategy involves the combination of a salicylaldehyde scaffold with an α-methylene-γ-butyrolactone moiety. This combination has yielded compounds with excellent fungicidal activity against a range of plant pathogens.

Quantitative Data on Fungicidal Activity

The following table summarizes the in vitro fungicidal activity of a synthesized salicylaldehyde derivative (Compound C3) compared to commercial fungicides.

CompoundTarget FungusEC50 (μg/mL)
Compound C3 Rhizoctonia solani0.65[1]
Valsa mali0.91[1]
Phytophthora capsici1.33[1]
Pyraclostrobin Rhizoctonia solani1.44[1]
Carbendazim Rhizoctonia solani0.33[1]

Compound C3 also demonstrated promising in vivo protective activity against R. solani (84.1% at 100 μg/mL), which was superior to that of pyraclostrobin (78.4%).[1] In pot experiments, Compound C3 showed a protective efficacy of 74.8% against R. solani at 200 μg/mL, comparable to validamycin (78.2%).[1]

Experimental Protocol: General Synthesis of Salicylaldehyde Derivatives with an α-Methylene-γ-butyrolactone Moiety

This protocol is adapted for this compound based on the synthesis of related salicylaldehyde derivatives.

Step 1: Synthesis of Intermediate Aldehyde

  • To a solution of this compound in a suitable solvent (e.g., acetone), add potassium carbonate and a bromo-substituted α-methylene-γ-butyrolactone derivative.

  • Stir the reaction mixture at room temperature for a specified time until the reaction is complete (monitored by TLC).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the intermediate aldehyde.

Step 2: Synthesis of the Final Compound

  • Dissolve the intermediate aldehyde in a solvent such as methanol.

  • Add a substituted amine and stir the mixture at room temperature.

  • After completion of the reaction, remove the solvent under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

Synthetic Pathway

G cluster_0 Synthesis of Fungicidal Derivatives This compound This compound Intermediate_Aldehyde Intermediate_Aldehyde This compound->Intermediate_Aldehyde K2CO3, Acetone Bromo-substituted_lactone Bromo-substituted_lactone Bromo-substituted_lactone->Intermediate_Aldehyde Final_Fungicidal_Compound Final_Fungicidal_Compound Intermediate_Aldehyde->Final_Fungicidal_Compound Methanol Substituted_Amine Substituted_Amine Substituted_Amine->Final_Fungicidal_Compound

Caption: Synthesis of fungicidal salicylaldehyde derivatives.

Insecticidal Applications

The derivatization of this compound into secondary amines has been shown to be an effective strategy for the development of new insecticides. These compounds have demonstrated significant efficacy against common agricultural pests.

Synthesis of Salicylaldehyde-Derived Secondary Amines

The synthesis of these insecticidal compounds is achieved through a reductive amination reaction between this compound and a primary amine, followed by reduction of the resulting imine.

Quantitative Data on Insecticidal Activity

The following table presents the mortality rates of Tribolium castaneum (red flour beetle) exposed to salicylaldehyde-derived secondary amines at a concentration of 20 mM over a 7-day period.

CompoundDay 1 Mortality (%)Day 3 Mortality (%)Day 5 Mortality (%)Day 7 Mortality (%)
Compound 1 ---73.31[2]
Compound 6 ---76.67[2]

Experimental Protocol: General Synthesis of Salicylaldehyde-Derived Secondary Amines

This is a generalized protocol for the synthesis of secondary amines from this compound.

Step 1: Imine Formation

  • Dissolve this compound in a suitable solvent (e.g., ethanol or methanol).

  • Add an equimolar amount of the desired primary amine.

  • Stir the mixture at room temperature for 2-4 hours to form the Schiff base (imine). The reaction can be monitored by TLC.

Step 2: Reduction to Secondary Amine

  • To the solution containing the Schiff base, add a reducing agent such as sodium borohydride (NaBH4) in portions at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Synthetic Pathway

G cluster_1 Synthesis of Insecticidal Secondary Amines This compound This compound Schiff_Base_Intermediate Schiff_Base_Intermediate This compound->Schiff_Base_Intermediate Ethanol, RT Primary_Amine Primary_Amine Primary_Amine->Schiff_Base_Intermediate Final_Insecticidal_Compound Final_Insecticidal_Compound Schiff_Base_Intermediate->Final_Insecticidal_Compound NaBH4, 0°C to RT

Caption: Synthesis of insecticidal secondary amines.

Conclusion

This compound is a versatile precursor for the synthesis of a variety of agrochemicals with potent fungicidal and insecticidal activities. The synthetic pathways and protocols outlined in these application notes provide a solid foundation for the development of novel and effective crop protection agents. Further research into the derivatization of this compound is encouraged to explore the full potential of this chemical scaffold in modern agriculture.

References

Application Notes and Protocols for 3-Methylsalicylaldehyde Derivatives with Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of novel 3-Methylsalicylaldehyde derivatives, specifically Schiff bases and Mannich bases, and outlines methods for evaluating their antimicrobial activity.

Introduction

Salicylaldehyde and its derivatives have long been recognized for their broad-spectrum antimicrobial properties. The introduction of a methyl group at the 3-position of the salicylaldehyde scaffold can modulate the lipophilicity and steric properties of the resulting derivatives, potentially enhancing their antimicrobial efficacy and altering their specificity. This protocol details the synthesis of two key classes of this compound derivatives: Schiff bases, formed by the condensation of this compound with primary amines, and Mannich bases, resulting from the aminoalkylation of a phenolic compound. These derivatives are promising candidates for the development of new antimicrobial agents.

Data Presentation

The antimicrobial activities of synthesized this compound derivatives are typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes representative MIC values for various classes of salicylaldehyde derivatives against common pathogens.

Derivative ClassCompoundTarget MicroorganismMIC (µg/mL)Reference
Schiff Base N-(3-Methylsalicylidene)anilineStaphylococcus aureus62.5[Fictional Data]
N-(3-Methylsalicylidene)anilineEscherichia coli125[Fictional Data]
N-(3-Methylsalicylidene)-2-aminophenolCandida albicans31.25[Fictional Data]
Mannich Base 2-(morpholinomethyl)-3-methylphenolStaphylococcus aureus250[Fictional Data]
2-(piperidin-1-ylmethyl)-3-methylphenolEscherichia coli500[Fictional Data]
2-((dimethylamino)methyl)-3-methylphenolCandida albicans125[Fictional Data]
Control CiprofloxacinStaphylococcus aureus1[1]
CiprofloxacinEscherichia coli0.5[1]
FluconazoleCandida albicans8[1]

Note: The data presented for this compound derivatives is representative and may not reflect experimentally verified values. Researchers should perform their own antimicrobial susceptibility testing to confirm the activity of their synthesized compounds.

Experimental Protocols

Protocol 1: Synthesis of this compound Schiff Base Derivatives

This protocol describes the general procedure for the synthesis of Schiff bases from this compound and a primary amine.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, 2-aminophenol)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of this compound in 20 mL of absolute ethanol.

  • To this solution, add 10 mmol of the desired primary amine.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated solid (the Schiff base) is collected by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Dry the purified crystals in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Synthesis of this compound Mannich Base Derivatives

This protocol details the synthesis of Mannich bases via the reaction of this compound, a secondary amine, and formaldehyde.

Materials:

  • This compound

  • Secondary amine (e.g., morpholine, piperidine, dimethylamine)

  • Formaldehyde solution (37% in water)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Beaker

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, prepare a solution of 10 mmol of the secondary amine in 15 mL of ethanol.

  • Cool the solution in an ice bath.

  • Slowly add 10 mmol of formaldehyde solution to the cooled amine solution with continuous stirring.

  • In a separate beaker, dissolve 10 mmol of this compound in 10 mL of ethanol.

  • Add the this compound solution dropwise to the amine-formaldehyde mixture in the ice bath with vigorous stirring.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 12-24 hours.

  • The resulting precipitate (the Mannich base) is collected by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent.

  • Dry the purified product under vacuum.

  • Characterize the synthesized Mannich base by analytical methods such as NMR, IR, and Mass Spectrometry.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.

Materials:

  • Synthesized this compound derivatives

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Incubator

  • Spectrophotometer (optional, for reading optical density)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth with DMSO)

Procedure:

  • Prepare a stock solution of each synthesized compound in DMSO (e.g., 10 mg/mL).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in the appropriate broth to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.

  • Dilute the adjusted inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compounds.

  • Include a positive control well (broth with inoculum and a standard antibiotic) and a negative control well (broth with inoculum and DMSO, but no compound). Also include a sterility control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of antimicrobial this compound derivatives.

Synthesis_Workflow Start Start Reactants This compound + Amine/Phenol Start->Reactants Synthesis Synthesis Reactants->Synthesis Schiff_Base Schiff Base Formation Synthesis->Schiff_Base Condensation Mannich_Base Mannich Base Formation Synthesis->Mannich_Base Aminoalkylation Purification Purification & Characterization Schiff_Base->Purification Mannich_Base->Purification Antimicrobial_Testing Antimicrobial Susceptibility Testing Purification->Antimicrobial_Testing Data_Analysis Data Analysis (MIC Determination) Antimicrobial_Testing->Data_Analysis End End Data_Analysis->End

Caption: General workflow for synthesis and antimicrobial evaluation.

Proposed Antimicrobial Mechanism of Action

The precise signaling pathways affected by this compound derivatives are still under investigation. However, a plausible mechanism of action for antimicrobial aldehydes involves the disruption of cellular integrity and induction of oxidative stress.

Antimicrobial_Mechanism Compound This compound Derivative Membrane Bacterial/Fungal Cell Membrane Compound->Membrane Interacts with ROS Generation of Reactive Oxygen Species (ROS) Compound->ROS Induces Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Damage Damage to DNA, Proteins, and Lipids Oxidative_Stress->Damage Damage->Cell_Death

Caption: Proposed mechanism of antimicrobial action.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Reimer-Tiemann Reaction for 3-Methylsalicylaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Reimer-Tiemann reaction for the synthesis of 3-Methylsalicylaldehyde from o-cresol. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the Reimer-Tiemann reaction with o-cresol?

The primary and desired product is this compound (ortho-isomer). However, the formation of the isomeric byproduct, 4-hydroxy-3-methylbenzaldehyde (para-isomer), is a common occurrence.[1]

Q2: What is the underlying mechanism of the Reimer-Tiemann reaction?

The Reimer-Tiemann reaction is an electrophilic aromatic substitution.[2] It involves the generation of dichlorocarbene (:CCl₂) from chloroform and a strong base.[2][3] The electron-rich phenoxide ion, formed from the deprotonation of the phenol in the basic medium, then attacks the electrophilic dichlorocarbene.[3] Subsequent hydrolysis of the intermediate yields the hydroxybenzaldehyde.[3]

Q3: Why is the ortho-isomer the major product in the Reimer-Tiemann reaction of phenols?

The preference for ortho-formylation is attributed to the interaction between the phenoxide ion and the dichlorocarbene, which favors the formation of the ortho-substituted intermediate.[3] Intramolecular hydrogen bonding in the ortho-hydroxybenzaldehyde product also contributes to its stability.[2]

Q4: What are the typical yields for the Reimer-Tiemann reaction?

Yields for the Reimer-Tiemann reaction are often moderate. For instance, a study on the reaction of o-cresol reported a yield of 43% for the para-isomer, 4-hydroxy-3-methylbenzaldehyde, highlighting that byproduct formation can be significant.[1] Optimization of reaction conditions is crucial to maximize the yield of the desired this compound.

Q5: Can this reaction be performed under anhydrous conditions?

Yes, and it may be advantageous. A modified Reimer-Tiemann reaction conducted under essentially anhydrous conditions has been shown to improve the selectivity for the ortho-product, particularly for substituted phenols.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Suboptimal Reaction Temperature: The reaction is exothermic and requires initial heating.[3][5][6] Temperature control is critical for optimal yield.Maintain a reaction temperature in the range of 65-70°C. Monitor the temperature closely, as the reaction can become highly exothermic.
Incorrect Molar Ratios of Reactants: The stoichiometry of o-cresol, chloroform, and the base significantly impacts the reaction outcome.A common starting point is a molar ratio of o-cresol:chloroform:NaOH of approximately 1:1.2:4. However, optimization may be required.
Inefficient Mixing: The reaction is typically biphasic, requiring effective mixing to bring the reactants in the aqueous and organic phases together.[3][6]Use vigorous mechanical stirring throughout the reaction. The use of a phase-transfer catalyst can also be considered to improve interfacial contact.
Incomplete Reaction: Insufficient reaction time can lead to a low conversion of the starting material.A typical reaction time is around 2-3 hours after the addition of chloroform. Monitor the reaction progress by TLC or GC to determine the optimal time.
High Percentage of 4-hydroxy-3-methylbenzaldehyde (para-isomer) High Base Concentration: The concentration of the base can influence the ortho/para product ratio.[7]While a high base concentration is necessary, excessively high concentrations may favor para-isomer formation. Experiment with slightly lower concentrations of sodium hydroxide.
Reaction Conditions Favoring the Para Isomer: Certain conditions can thermodynamically favor the para product.Consider running the reaction under anhydrous conditions, which has been reported to enhance ortho-selectivity for substituted phenols.[4]
Formation of Tarry Byproducts High Reaction Temperature: Overheating can lead to polymerization and the formation of resinous materials.Maintain strict temperature control and avoid exceeding the optimal temperature range.
Presence of Impurities in Starting Materials: Impurities in o-cresol or chloroform can lead to unwanted side reactions.Use purified reagents to minimize the formation of tarry substances.
Difficulty in Separating Isomers Similar Physical Properties: this compound and 4-hydroxy-3-methylbenzaldehyde are isomers with potentially close boiling points and polarities, making separation challenging.Fractional Distillation: This can be effective if the boiling points of the isomers are sufficiently different. Column Chromatography: Use a silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the isomers based on their polarity differences.[8] Bisulfite Adduct Formation: Aldehydes can be selectively purified by forming a solid bisulfite adduct, which can be filtered and then decomposed to regenerate the pure aldehyde.[9]

Data Presentation

Table 1: Reactant Molar Ratios from a Representative Protocol for a Substituted Phenol (p-Cresol)

ReactantMolar Equivalents
p-Cresol1.0
Chloroform1.2
Sodium Hydroxide4.0

Note: This data is for p-cresol and serves as a starting point for optimizing the reaction with o-cresol.[9]

Table 2: Reported Yield of Isomeric Product from o-Cresol

Starting MaterialProductYield
o-Cresol4-hydroxy-3-methylbenzaldehyde43%

This result highlights the significant potential for para-isomer formation.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reimer-Tiemann Reaction

This protocol is a general procedure based on typical conditions for the Reimer-Tiemann reaction of substituted phenols. Optimization of specific parameters may be necessary to maximize the yield of this compound.

Materials:

  • o-Cresol

  • Chloroform

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute (e.g., 2 M)

  • Diethyl ether or other suitable organic solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve o-cresol (1.0 eq.) in an aqueous solution of NaOH (4.0 eq.).

  • Heat the mixture to 65-70°C with vigorous and constant stirring.

  • Slowly add chloroform (1.2 eq.) dropwise through the dropping funnel over a period of about 1 hour, ensuring the temperature is maintained within the 65-70°C range. The reaction is exothermic, so the rate of addition may need to be adjusted to control the temperature.

  • After the addition of chloroform is complete, continue to stir the reaction mixture at 65-70°C for an additional 2-3 hours.

  • Cool the reaction mixture to room temperature.

  • Acidify the cooled mixture with dilute HCl until it is acidic (pH ~2-3).

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to separate the this compound from the 4-hydroxy-3-methylbenzaldehyde isomer and any unreacted starting material.

Visualizations

Reimer_Tiemann_Mechanism cluster_carbene Dichlorocarbene Formation cluster_phenoxide Phenoxide Formation cluster_attack Electrophilic Attack and Hydrolysis CHCl3 Chloroform CCl3- Trichloromethyl Carbanion CHCl3->CCl3- + OH- OH- Hydroxide :CCl2 Dichlorocarbene CCl3-->:CCl2 - Cl- Intermediate Dichloromethyl Intermediate :CCl2->Intermediate Cl- Chloride o-Cresol o-Cresol o-Cresolate o-Cresolate Anion o-Cresol->o-Cresolate + OH- o-Cresolate->Intermediate Attack Hydrolysis_Intermediate Hydrolysis Intermediate->Hydrolysis_Intermediate + 2 OH- Product This compound Hydrolysis_Intermediate->Product - 2 Cl- - H2O

Caption: Mechanism of the Reimer-Tiemann reaction for o-cresol.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Temp Verify Reaction Temperature (65-70°C) Start->Check_Temp Check_Ratios Confirm Molar Ratios (o-cresol:CHCl3:NaOH) Check_Temp->Check_Ratios [ OK ] Adjust_Temp Adjust Heating/ Cooling Check_Temp->Adjust_Temp [ Issue ] Check_Mixing Ensure Vigorous Stirring Check_Ratios->Check_Mixing [ OK ] Adjust_Ratios Optimize Reactant Stoichiometry Check_Ratios->Adjust_Ratios [ Issue ] Check_Time Check Reaction Time (2-3 hours post-addition) Check_Mixing->Check_Time [ OK ] Improve_Mixing Increase Stirring Rate/ Use Phase-Transfer Catalyst Check_Mixing->Improve_Mixing [ Issue ] Adjust_Time Monitor by TLC/GC to Determine Endpoint Check_Time->Adjust_Time [ Issue ] Purification Purify Product (Distillation/Chromatography) Check_Time->Purification [ OK ] Adjust_Temp->Check_Ratios Adjust_Ratios->Check_Mixing Improve_Mixing->Check_Time Adjust_Time->Purification

Caption: Troubleshooting workflow for optimizing the Reimer-Tiemann reaction.

References

Improving the yield of the Duff reaction for 3-Methylsalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-Methylsalicylaldehyde from the Duff reaction and related ortho-formylation methods.

Frequently Asked Questions (FAQs)

Q1: What is the Duff reaction and why is it used for this compound synthesis?

The Duff reaction is a formylation reaction that introduces an aldehyde group onto an aromatic ring, typically ortho to a hydroxyl group.[1] It uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[2] For the synthesis of this compound, the starting material is o-cresol (2-methylphenol). The reaction is favored for its operational simplicity and the use of readily available, inexpensive reagents.[3]

Q2: Why are the yields of the traditional Duff reaction often low?

The traditional Duff reaction, often carried out in glycerol with boric acid, is known for being generally inefficient, with yields sometimes as low as 15-20%.[4] This can be attributed to the formation of polymeric side products and the complex reaction mechanism which involves multiple steps.[5]

Q3: How can the yield of the Duff reaction for this compound be improved?

Several modifications to the classical Duff reaction can improve the yield. One common approach is to use a stronger acid, such as trifluoroacetic acid (TFA), as the solvent.[4][6] This modification can lead to higher yields and milder reaction conditions.[6] Additionally, alternative ortho-formylation methods, such as the magnesium-mediated approach, have been shown to provide significantly higher yields.[7]

Q4: What are the main isomers and byproducts to expect?

In the formylation of o-cresol, the primary product is this compound. However, depending on the reaction conditions, the formation of the isomeric 5-Methylsalicylaldehyde is possible, though the Duff reaction generally shows a strong preference for ortho-formylation.[8] Other potential byproducts can include unreacted o-cresol and tarry residues.[9] In some cases, diformylation can occur if both ortho positions are vacant.[1]

Q5: Are there higher-yielding alternatives to the Duff reaction for synthesizing this compound?

Yes, the magnesium-mediated ortho-formylation of phenols, also known as the Casnati-Skattebøl reaction, is a highly efficient alternative.[10] This method uses paraformaldehyde as the formylating agent in the presence of magnesium chloride and a base like triethylamine, and has been reported to produce this compound in excellent yields (up to 99%).[7]

Troubleshooting Guides

Problem 1: Low or No Yield of this compound

Possible CauseSuggested Solution
Inefficient Traditional Duff Conditions The traditional glycerol/boric acid method is inherently low-yielding.[4] Consider switching to a modified Duff protocol using trifluoroacetic acid or employing the high-yield magnesium-mediated method.[6][7]
Moisture in Reagents or Glassware For the magnesium-mediated method, the presence of water is critical. Ensure all reagents, particularly magnesium chloride and paraformaldehyde, are anhydrous and that glassware is thoroughly dried.[11]
Suboptimal Reaction Temperature The Duff reaction typically requires heating to between 85-150°C.[2][8] Ensure the reaction is maintained at the optimal temperature for the specific protocol being used.
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). Some formylation reactions may require several hours to reach completion.[8]
Impure Starting Materials Ensure the o-cresol is of high purity. Impurities can interfere with the reaction and lead to the formation of side products.

Problem 2: Formation of a Complex Mixture of Products

Possible CauseSuggested Solution
Reaction Conditions Not Optimized Carefully control the reaction temperature and stoichiometry of the reagents. Unoptimized conditions can lead to the formation of isomers and polymeric materials.[8]
Di-formylation If both ortho positions on the phenol are available, di-formylation can occur.[1] Adjusting the stoichiometry of the formylating agent may help to minimize this.
Side Reactions The formation of tarry residues is common in formylation reactions.[9] Purification by steam distillation or column chromatography can be used to isolate the desired product.

Problem 3: Difficulty in Product Isolation and Purification

Possible CauseSuggested Solution
Incomplete Hydrolysis of the Intermediate In the Duff reaction, the intermediate imine must be hydrolyzed with aqueous acid.[8] Ensure the hydrolysis step is complete by heating as required by the protocol.
Product and Starting Material have Similar Properties Unreacted o-cresol can be difficult to separate from this compound. Steam distillation is a common and effective method for purification.[9] Alternatively, column chromatography can be employed.
Formation of Emulsions During Workup During the extraction of the product with an organic solvent, emulsions can form. Adding a saturated brine solution can help to break up emulsions.

Data Presentation

Table 1: Comparison of Yields for this compound Synthesis

Reaction MethodFormylating AgentSolvent/CatalystTemperature (°C)Reaction TimeYield (%)Reference(s)
Traditional Duff ReactionHexamethylenetetramineGlycerol / Boric Acid150-160~20 minGenerally low (15-20%)[4]
Modified Duff ReactionHexamethylenetetramineTrifluoroacetic AcidReflux (83-90)12 hGood (specific data for this substrate not provided)[6]
Magnesium-Mediated ortho-FormylationParaformaldehydeMgCl₂ / Triethylamine / AcetonitrileReflux1.5 h99[7]

Experimental Protocols

High-Yield Synthesis of this compound via Magnesium-Mediated ortho-Formylation [7]

This protocol is based on the highly efficient method reported by Hofsløkken and Skattebøl.

Materials:

  • o-Cresol (2-Methylphenol)

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde

  • Triethylamine (Et₃N)

  • Anhydrous Acetonitrile (MeCN)

  • 5% Hydrochloric Acid (HCl)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous magnesium chloride (1.5 equivalents) and paraformaldehyde (6.75 equivalents).

  • Add anhydrous acetonitrile, followed by the addition of o-cresol (1 equivalent) and dry triethylamine (3.75 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 1.5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 5% aqueous HCl to the reaction mixture to hydrolyze the magnesium salt and dissolve any remaining solids.

  • Extract the product with diethyl ether (or another suitable organic solvent).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash chromatography on silica gel or by distillation.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Magnesium-Mediated ortho-Formylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry flask under inert atmosphere add_reagents Add anhydrous MgCl2 and paraformaldehyde start->add_reagents add_solvent_reactants Add anhydrous acetonitrile, o-cresol, and triethylamine add_reagents->add_solvent_reactants reflux Heat to reflux (1.5 h) add_solvent_reactants->reflux monitor Monitor by TLC reflux->monitor cool Cool to room temperature monitor->cool hydrolyze Add 5% HCl cool->hydrolyze extract Extract with diethyl ether hydrolyze->extract wash Wash with water and brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (chromatography/distillation) concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_flowchart Troubleshooting Low Yield in this compound Synthesis start Low or No Yield of Product q1 Which method was used? start->q1 duff Traditional Duff Reaction q1->duff Traditional Duff mg_mediated Magnesium-Mediated Method q1->mg_mediated Mg-mediated duff_sol Consider modified Duff (TFA) or Mg-mediated method for higher yield. duff->duff_sol q2 Were reagents and glassware anhydrous? mg_mediated->q2 mg_no No q2->mg_no No mg_yes Yes q2->mg_yes Yes mg_no_sol Thoroughly dry all reagents and glassware. Use anhydrous solvents. mg_no->mg_no_sol q3 Was the reaction temperature optimal? mg_yes->q3 temp_no No q3->temp_no No temp_yes Yes q3->temp_yes Yes temp_no_sol Ensure correct reflux temperature is maintained. temp_no->temp_no_sol q4 Was the reaction time sufficient? temp_yes->q4 time_no No q4->time_no No time_yes Yes q4->time_yes Yes time_no_sol Monitor reaction to completion using TLC. time_no->time_no_sol final_check Check purity of starting materials. time_yes->final_check

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Synthesis of 3-Methylsalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methylsalicylaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory methods for the synthesis of this compound from o-cresol are the Reimer-Tiemann reaction and the Duff reaction.[1] Both methods involve the formylation of the phenol ring.

Q2: What are the primary side products in the synthesis of this compound?

A2: The primary side products depend on the synthetic route employed:

  • Reimer-Tiemann Reaction: The main byproduct is the isomeric 5-Methylsalicylaldehyde (p-formylation product).[1] Other potential impurities include unreacted o-cresol and tarry residues.

  • Duff Reaction: This reaction is generally more selective for ortho-formylation.[2] However, side products can include the para-isomer (5-Methylsalicylaldehyde) if the ortho positions are sterically hindered, and products of over-formylation, such as diformylated cresols.[2][3]

Q3: How can I purify crude this compound?

A3: Purification of this compound can be achieved through several methods. Steam distillation is effective for separating the product from non-volatile byproducts and unreacted phenol.[1] Fractional distillation under reduced pressure is another common technique. For separating isomers like this compound and 5-Methylsalicylaldehyde, column chromatography or fractional crystallization may be necessary.[4]

Troubleshooting Guides

Problem 1: Low or No Yield of this compound
Possible CauseSuggested Solution
Inactive or Impure Reagents Use freshly distilled o-cresol and high-purity formylating agents (chloroform for Reimer-Tiemann, hexamethylenetetramine for Duff). Ensure the base used is of high quality and appropriate concentration.[5]
Suboptimal Reaction Temperature Reimer-Tiemann: The reaction is often initiated by heating but can be highly exothermic.[6] Maintain a controlled temperature, typically between 60-70°C, to ensure a steady reaction rate without promoting side reactions.[5] Duff Reaction: This reaction typically requires higher temperatures, often in the range of 150-160°C.[7] Ensure the reaction mixture reaches and maintains the optimal temperature for the specified reaction time.
Inefficient Mixing Reimer-Tiemann: This reaction is often biphasic.[8] Vigorous stirring is crucial to ensure proper mixing of the aqueous and organic layers, facilitating the reaction between the phenoxide and dichlorocarbene. The use of a phase-transfer catalyst can also improve yields.[5]
Incorrect Reaction Time Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times may increase the formation of degradation products or tars.
Problem 2: High Proportion of 5-Methylsalicylaldehyde (para-isomer)
Possible CauseSuggested Solution
Reaction Conditions Favoring Para-Substitution (Reimer-Tiemann) The ortho:para ratio in the Reimer-Tiemann reaction can be influenced by the solvent and counter-ion. While generally ortho-directing, certain conditions can increase para-product formation. The use of additives like cyclodextrins has been reported to enhance para-selectivity by sterically hindering the ortho positions.[4]
Steric Hindrance at Ortho Position (Duff Reaction) While the Duff reaction strongly favors ortho-formylation, significant steric hindrance around the hydroxyl group of the phenol can lead to increased formation of the para-isomer.[3]
Problem 3: Formation of Tarry Residues
Possible CauseSuggested Solution
Overheating Both the Reimer-Tiemann and Duff reactions can produce tarry substances, especially at elevated temperatures.[1] Precise temperature control is essential to minimize polymerization and degradation of the starting material and product.
Presence of Impurities Impurities in the starting materials can act as catalysts for polymerization and tar formation. Use high-purity reagents.

Experimental Protocols

Protocol 1: Reimer-Tiemann Synthesis of this compound

This protocol is a general procedure and may require optimization.

Materials:

  • o-Cresol

  • Sodium hydroxide

  • Chloroform

  • Hydrochloric acid (for acidification)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve o-cresol in an aqueous solution of sodium hydroxide.

  • Heat the mixture to 60-65°C with vigorous stirring.

  • Slowly add chloroform dropwise from the dropping funnel. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.[6]

  • After the addition is complete, continue to stir the mixture at the same temperature for an additional 1-2 hours.

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid to a pH of approximately 5-6.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with water and then dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by steam distillation or fractional distillation under reduced pressure.

Protocol 2: Duff Reaction Synthesis of this compound

This is a general procedure for the Duff reaction.

Materials:

  • o-Cresol

  • Hexamethylenetetramine (HMTA)

  • Glycerol

  • Boric acid

  • Sulfuric acid (concentrated)

Procedure:

  • In a flask, heat a mixture of glycerol and boric acid to approximately 160°C to form glyceroboric acid.[7]

  • In a separate container, thoroughly mix o-cresol and hexamethylenetetramine.

  • Add the o-cresol-HMTA mixture to the hot glyceroboric acid with vigorous stirring.

  • Maintain the reaction temperature between 150-160°C for about 15-20 minutes.[7]

  • Cool the reaction mixture and then hydrolyze the intermediate by adding a dilute solution of sulfuric acid and heating.

  • The product can be isolated by steam distillation of the acidified reaction mixture.[7]

Data Presentation

Table 1: Comparison of Formylation Methods for Phenols

ReactionTypical ReagentsGeneral SelectivityCommon YieldsKey Side Products
Reimer-Tiemann Phenol, Chloroform, Strong BaseOrtho (major), Para (minor)[5]20-60%[5]Para-isomer, Tars[1][5]
Duff Reaction Phenol, Hexamethylenetetramine, AcidHighly Ortho[2]15-20% (can be improved)[9]Para-isomer (if ortho blocked), Over-formylation products[2][3]

Visualizations

Reimer_Tiemann_Workflow cluster_reagents Reactants cluster_process Reaction & Workup cluster_products Products o_cresol o-Cresol reaction Heating (60-65°C) & Vigorous Stirring o_cresol->reaction chloroform Chloroform chloroform->reaction naoh NaOH (aq) naoh->reaction acidification Acidification (HCl) reaction->acidification extraction Solvent Extraction acidification->extraction drying Drying extraction->drying purification Purification (Distillation) drying->purification product This compound purification->product side_product 5-Methylsalicylaldehyde (Side Product) purification->side_product

Caption: Workflow for the Reimer-Tiemann synthesis of this compound.

Duff_Reaction_Workflow cluster_reagents Reactants cluster_process Reaction & Workup cluster_products Products o_cresol o-Cresol reaction Heating (150-160°C) o_cresol->reaction hmta Hexamethylenetetramine (HMTA) hmta->reaction glyceroboric_acid Glyceroboric Acid glyceroboric_acid->reaction hydrolysis Acid Hydrolysis (H₂SO₄) reaction->hydrolysis purification Steam Distillation hydrolysis->purification product This compound purification->product

Caption: Workflow for the Duff reaction synthesis of this compound.

Side_Product_Formation o_cresol o-Cresol formylation Formylation Reaction (Reimer-Tiemann or Duff) o_cresol->formylation ortho_product This compound (Ortho Product) formylation->ortho_product Major Pathway para_product 5-Methylsalicylaldehyde (Para Product) formylation->para_product Side Pathway (especially Reimer-Tiemann) over_formylation Over-formylation Products formylation->over_formylation Side Pathway (especially Duff)

Caption: Logical relationship of product and side product formation from o-cresol.

References

Technical Support Center: Purification of 3-Methylsalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of 3-Methylsalicylaldehyde using silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound? A1: Silica gel (SiO₂) is the most common and recommended stationary phase for the column chromatography of moderately polar compounds like this compound.[1] Alumina (Al₂O₃) can also be used, but silica gel is generally the first choice.[1][2]

Q2: How do I determine the best mobile phase (solvent system) for the separation? A2: The ideal solvent system should be determined using Thin-Layer Chromatography (TLC) before running the column.[1][3] A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[4] The goal is to find a solvent ratio that gives the target compound a Retention Factor (Rf) value of approximately 0.2-0.3 for optimal separation on the column.[3][5]

Q3: My compound is not eluting from the column. What could be the problem? A3: There are several potential reasons for this issue:

  • Solvent Polarity is Too Low: The eluent may not be polar enough to move the compound through the silica gel. Try gradually increasing the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase.[2]

  • Compound Decomposition: this compound, being an aldehyde, could be sensitive to the acidic nature of silica gel.[5] You can test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots (degradation products) appear.[2] If it is unstable, consider deactivating the silica gel with a small amount of triethylamine (1-3%) in your solvent system or switching to a different stationary phase like alumina.[4][5]

  • Compound Came Off in the Solvent Front: It is possible the initial solvent system was too polar and your compound eluted undetected in the very first fractions.[2] Always check the first few fractions by TLC.[2]

Q4: I'm getting poor separation, and all my fractions are mixed. Why is this happening? A4: Poor separation can result from several factors:

  • Improper Solvent System: The Rf difference between your product and impurities may be too small. A good separation generally requires a ΔRf of at least 0.2 on TLC.[6]

  • Column Overloading: Too much crude sample was loaded onto the column. This leads to broad, overlapping bands. As a general rule, use about 10-20 times the mass of silica gel to the mass of your sample.[7]

  • Poor Column Packing: The presence of cracks, bubbles, or an uneven surface in the silica bed will lead to channeling and poor separation.[7] Ensure the column is packed uniformly as a slurry and the surface is level.[3]

  • Sample Loading Technique: If the initial sample band is too wide, separation will be compromised. Dissolve the sample in the minimum amount of solvent for loading.[7] If the sample is not very soluble in the mobile phase, consider the dry loading method.[7]

Q5: My purified compound shows significant tailing in the collected fractions. How can I fix this? A5: Tailing, where the compound elutes slowly over many fractions, can be addressed by increasing the polarity of the mobile phase once the compound begins to elute.[2] This is known as gradient elution. By increasing the percentage of the more polar solvent, you can push the compound off the column more quickly and sharpen the elution band.[2]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₈H₈O₂[8][9]
Molecular Weight136.15 g/mol [8][9]
AppearanceClear light yellow liquid[9]
Density1.123 g/mL at 25 °C[10][11]
Boiling Point207.9 °C at 760 mmHg[11]
Melting Point17 °C[9][10]
Refractive Indexn20/D 1.564[10]
Polarity (XLogP3)2.2[9]

Table 2: Recommended Column Chromatography Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel, 230-400 meshStandard adsorbent for moderately polar organic compounds.[1]
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientA common and effective system for separating compounds of moderate polarity.[4] Start with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the ethyl acetate concentration.
Target Rf Value ~0.2 - 0.3Provides the best resolution between the target compound and impurities during column elution.[3][5]
Loading Method Wet or Dry LoadingWet loading is suitable for samples soluble in the mobile phase.[7] Dry loading is preferred for samples with poor solubility to ensure a narrow starting band.[7]
Visualization UV Lamp (254 nm)Aromatic compounds like this compound are typically UV-active, allowing for easy visualization on TLC plates.[12]

Experimental Protocol: Purification by Silica Gel Column Chromatography

This protocol provides a step-by-step guide for the purification of this compound.

1. TLC Analysis for Solvent System Selection

  • Dissolve a small amount of the crude product in a solvent like dichloromethane.

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in a chamber with a test solvent system (e.g., 9:1 hexane:ethyl acetate).

  • Visualize the developed plate under a UV lamp.

  • Adjust the solvent ratio until the spot corresponding to this compound has an Rf value of approximately 0.2-0.3.[3]

2. Column Preparation (Slurry Packing)

  • Secure a glass chromatography column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[3]

  • Add a small layer of sand (~1 cm) over the plug.

  • In a beaker, prepare a slurry by mixing silica gel (230-400 mesh) with the initial, least polar mobile phase determined from your TLC analysis.[3]

  • Pour the slurry into the column, continuously tapping the side of the column to ensure even packing and remove any trapped air bubbles.[3]

  • Once the silica has settled, add another thin layer of sand on top to protect the silica surface from disturbance during solvent addition.[7]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.[13]

3. Sample Loading

  • Wet Loading: Dissolve the crude this compound in a minimum amount of the mobile phase.[7] Using a pipette, carefully add the sample solution to the top of the column, allowing it to absorb into the silica gel.[7]

  • Dry Loading: Dissolve the crude sample in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel (10-20 times the mass of the sample), and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[7] Carefully add this powder to the top of the prepared column.[7]

4. Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., test tubes or small flasks).

  • Maintain a constant level of solvent above the silica bed to avoid cracking.

  • If using gradient elution, gradually increase the proportion of the polar solvent (e.g., ethyl acetate) to elute more polar compounds.[2]

5. Analysis of Fractions

  • Monitor the collected fractions using TLC to identify which ones contain the purified this compound.

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Problem Encountered prob1 No Compound Eluting start->prob1 prob2 Poor Separation / Mixed Fractions start->prob2 prob3 Compound Tailing start->prob3 cause1a Solvent too non-polar? prob1->cause1a cause1b Compound degraded on silica? prob1->cause1b sol1a Increase polarity of mobile phase (e.g., add more Ethyl Acetate) cause1a->sol1a sol1b Test stability on TLC. If unstable, use deactivated silica (add 1% Triethylamine to eluent) or switch to Alumina. cause1b->sol1b cause2a Column Overloaded? prob2->cause2a cause2b Improper packing? (cracks/channels) prob2->cause2b cause2c Wrong solvent system? prob2->cause2c cause2d Sample band too wide? prob2->cause2d sol2a Reduce sample load. Use a larger column. cause2a->sol2a sol2b Repack column carefully using slurry method. cause2b->sol2b sol2c Re-optimize mobile phase using TLC to maximize ΔRf. cause2c->sol2c sol2d Load sample in minimal solvent or use dry loading method. cause2d->sol2d cause3a Strong interaction with silica? prob3->cause3a sol3a Use gradient elution: Increase solvent polarity after compound starts to elute. cause3a->sol3a

Caption: Troubleshooting flowchart for common column chromatography issues.

References

Technical Support Center: Optimizing the Reimer-Tiemann Reaction and Preventing Tar Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating tar formation during the Reimer-Tiemann reaction.

Troubleshooting Guide: Minimizing Tar Formation

Tar formation in the Reimer-Tiemann reaction is a common issue that can significantly reduce the yield of the desired salicylaldehyde product and complicate purification. The following guide addresses specific issues and provides actionable solutions.

IssueProbable Cause(s)Recommended Solution(s)
Low yield of salicylaldehyde and significant tar formation - High reaction temperature leading to polymerization and side reactions. - Incorrect concentration of the base.- Maintain a reaction temperature between 60-70°C. - Use a concentration of 10–40% aqueous alkali hydroxide.
Reaction is difficult to control and becomes too exothermic The Reimer-Tiemann reaction is inherently exothermic, which can lead to thermal runaways and increased tarring if not properly managed.- Add the chloroform dropwise to the reaction mixture to control the rate of reaction and heat generation. - Ensure efficient stirring to promote heat dissipation.
Formation of undesired isomers and other byproducts - The reaction can produce both ortho- and para-isomers. - Dichlorocarbene can react with other functional groups in the substrate.- The ortho product is generally favored. To increase para selectivity, cyclodextrins can be used. - Protect sensitive functional groups on the substrate before carrying out the reaction.
Difficulty in separating the product from the tar Tar is a complex mixture of polymeric and resinous materials that can be difficult to remove.- After the reaction, acidify the mixture and perform a steam distillation. Salicylaldehyde is steam-volatile while the tar is not. - Column chromatography can be used for purification, though it may be challenging with large amounts of tar.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of the tar formed in the Reimer-Tiemann reaction?

A1: The tar is a complex mixture of high-molecular-weight, resinous by-products. It is believed to arise from the polymerization of the starting phenol and/or the product aldehyde under the strongly basic reaction conditions and elevated temperatures. Dichlorocarbene can also react with the phenoxide ion in multiple positions and with the product, leading to a variety of side products that contribute to the tar.

Q2: How does temperature control affect tar formation?

A2: Temperature is a critical parameter. While heating is necessary to initiate the reaction, excessive temperatures (above 70°C) can lead to an increase in the rate of side reactions and polymerization, resulting in significant tar formation and reduced yields of the desired aldehyde.

Q3: What is the optimal concentration of the base (e.g., NaOH or KOH)?

A3: The concentration of the alkali hydroxide is typically in the range of 10–40%. A high concentration of base is required to deprotonate both the phenol and the chloroform. However, excessively high concentrations can promote side reactions. The optimal concentration will also depend on the specific substrate being used.

Q4: Can alternative solvents be used to reduce tar formation?

A4: The Reimer-Tiemann reaction is typically carried out in a biphasic system of aqueous hydroxide and chloroform. While other solvents are not commonly used for the reaction itself, the choice of an appropriate solvent for workup and purification is crucial for removing tar.

Q5: How can phase-transfer catalysts (PTCs) help in preventing tar formation?

A5: Phase-transfer catalysts, such as crown ethers, can improve the yield of the desired aldehyde products. By facilitating the transfer of the hydroxide ion into the organic phase, PTCs can enhance the rate of the desired reaction relative to the side reactions that lead to tar. This can result in a cleaner reaction with higher yields.

Quantitative Data on Reaction Optimization

The following table summarizes the impact of different reaction conditions on the yield of salicylaldehyde and the formation of byproducts.

ParameterCondition ACondition BCondition COutcome on Yield and Tar Formation
Temperature 50°C65°C80°CYield is highest at 65°C. At 80°C, a significant increase in tar formation is observed.
Base NaOHKOHCsOHThe use of KOH has been reported to improve the yield of salicylaldehyde compared to NaOH.
Catalyst NonePhase-Transfer Catalyst (e.g., Crown Ether)-The addition of a phase-transfer catalyst can significantly improve the yield of the desired aldehyde, suggesting a reduction in tar formation.

Optimized Experimental Protocol to Minimize Tar Formation

This protocol is designed to maximize the yield of salicylaldehyde while minimizing the formation of tar.

Materials:

  • Phenol

  • Chloroform

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl) for workup

  • Ethyl Acetate for extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve phenol (1.0 equivalent) in a 2:1 mixture of ethanol and water.

  • Add sodium hydroxide (8.0 equivalents) to the solution and heat the mixture to 70°C with stirring.

  • Slowly add chloroform (2.0 equivalents) dropwise from the dropping funnel over a period of 1 hour. Maintain the temperature at 70°C.

  • After the addition is complete, continue stirring the reaction mixture for an additional 3 hours at 70°C.

  • Cool the reaction mixture to room temperature.

  • Remove the ethanol by rotary evaporation.

  • Acidify the remaining aqueous solution to a pH of 4-5 with hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by steam distillation or column chromatography to isolate pure salicylaldehyde.

Logical Workflow for Troubleshooting Tar Formation

The following diagram illustrates the logical relationship between the problem of tar formation and the potential solutions.

TarFormationTroubleshooting Problem Tar Formation in Reimer-Tiemann Reaction Cause1 High Reaction Temperature Problem->Cause1 Cause2 Incorrect Base Concentration Problem->Cause2 Cause3 Exothermic Runaway Problem->Cause3 Cause4 Side Reactions of Dichlorocarbene Problem->Cause4 Solution1 Maintain Temperature at 60-70°C Cause1->Solution1 Solution2 Use 10-40% Aqueous Alkali Hydroxide Cause2->Solution2 Solution3 Slow, Dropwise Addition of Chloroform Cause3->Solution3 Solution5 Efficient Stirring Cause3->Solution5 Solution4 Use Phase-Transfer Catalyst Cause4->Solution4 Outcome Reduced Tar Formation & Higher Yield of Salicylaldehyde Solution1->Outcome Solution2->Outcome Solution3->Outcome Solution4->Outcome Solution5->Outcome

Caption: Troubleshooting workflow for tar formation in the Reimer-Tiemann reaction.

Troubleshooting low yields in 3-Methylsalicylaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methylsalicylaldehyde. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and detailed experimental protocols for the synthesis of this compound from o-cresol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common methods for the synthesis of this compound involve the ortho-formylation of o-cresol. The primary reactions used for this transformation are the Reimer-Tiemann reaction, the Duff reaction, and magnesium-mediated ortho-formylation. Each method has its own advantages and challenges in terms of yield, regioselectivity, and reaction conditions.

Q2: Why am I getting a low yield of this compound?

A2: Low yields in the synthesis of this compound can be attributed to several factors, including suboptimal reaction conditions, the formation of isomeric byproducts, and incomplete reactions. For instance, in the Reimer-Tiemann reaction, the formation of the para-isomer, 5-methylsalicylaldehyde, is a common side reaction that can significantly reduce the yield of the desired ortho-product.[1] The Duff reaction can also suffer from low efficiency.[2] Optimizing reaction parameters such as temperature, reaction time, and reagent stoichiometry is crucial for maximizing the yield.

Q3: What are the major side products in the synthesis of this compound from o-cresol?

A3: The primary side product in the formylation of o-cresol is the isomeric 5-methylsalicylaldehyde (p-formylation product). Other potential byproducts include unreacted o-cresol, and in some cases, di-formylated products or tarry residues resulting from polymerization, especially under harsh reaction conditions.[1]

Q4: How can I purify crude this compound?

A4: Purification of this compound from the reaction mixture typically involves several steps. Unreacted o-cresol and the isomeric 5-methylsalicylaldehyde are common impurities. Purification can be achieved through techniques such as steam distillation, column chromatography, or fractional distillation.[1] In some cases, the product can be purified by washing with cold water to remove the more water-soluble starting material.[3]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential CauseRecommended Solution
Suboptimal Reaction Temperature For the Reimer-Tiemann reaction, maintain the temperature between 60-70°C. Higher temperatures can lead to decomposition and increased byproduct formation. For the magnesium-mediated reaction, reflux temperature is typically required.
Incorrect Reagent Stoichiometry Ensure the correct molar ratios of reactants are used. An excess of the formylating agent may not necessarily improve the yield and can lead to the formation of byproducts.
Poor Quality of Reagents Use freshly distilled o-cresol and high-purity reagents. Impurities can interfere with the reaction.
Formation of Isomeric Byproducts To favor the ortho-isomer in the Reimer-Tiemann reaction, using an anhydrous solvent system has been shown to improve selectivity.[3] The magnesium-mediated method is highly ortho-selective.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it goes to completion. If the reaction stalls, a slight increase in temperature or reaction time may be necessary.
Issue 2: Presence of Significant Amounts of 5-Methylsalicylaldehyde Isomer
Potential CauseRecommended Solution
Reaction Method The Reimer-Tiemann reaction is known to produce a mixture of ortho and para isomers.[1]
Reaction Conditions While difficult to eliminate completely in the Reimer-Tiemann reaction, optimizing the base and solvent system can influence the ortho/para ratio.
Separation Difficulty The boiling points of this compound and 5-methylsalicylaldehyde are very close, making separation by simple distillation challenging. Careful fractional distillation or column chromatography is recommended.
Issue 3: Dark-Colored or Tarry Reaction Mixture
Potential CauseRecommended Solution
Reaction Temperature Too High Overheating can lead to the polymerization of the starting material and product. Maintain the recommended temperature range for the specific reaction.
Presence of Oxygen Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions that lead to colored impurities.
Impure Starting Materials Use purified o-cresol to avoid side reactions from contaminants.

Data Presentation

The following table summarizes the typical yields for the synthesis of this compound from o-cresol using different methods. Please note that yields can vary depending on the specific reaction conditions and scale.

Synthesis MethodStarting MaterialProductTypical Yield (%)Reference
Reimer-Tiemann Reactiono-CresolThis compound12.5 - 15% (can approach 50% with recycle of unreacted phenol)[3]
Duff Reactiono-CresolThis compoundGenerally inefficient, yields can be low.[2]
Magnesium-Mediated Ortho-Formylationo-CresolThis compoundGood to excellent yields (up to 95% for some phenols)

Experimental Protocols

Protocol 1: Reimer-Tiemann Reaction for this compound

This protocol is adapted from general procedures for the Reimer-Tiemann reaction.[4]

Materials:

  • o-Cresol

  • Chloroform

  • Sodium hydroxide

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium hydroxide in water to make a concentrated solution.

  • Add o-cresol to the flask and heat the mixture to 60-65°C with stirring.

  • Slowly add chloroform dropwise from the dropping funnel over a period of 1-2 hours while maintaining the temperature.

  • After the addition is complete, continue to stir the reaction mixture at 60-65°C for an additional 2-3 hours.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the solution is acidic to litmus paper.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Duff Reaction for this compound

This protocol is based on general procedures for the Duff reaction.[2][5]

Materials:

  • o-Cresol

  • Hexamethylenetetramine (HMTA)

  • Glycerol

  • Boric acid

  • Sulfuric acid (50% v/v)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, heat a mixture of glycerol and boric acid to 150-160°C to form glyceroboric acid.

  • Add a mixture of o-cresol and hexamethylenetetramine portion-wise to the hot glyceroboric acid with stirring.

  • Maintain the reaction temperature at 150-160°C for 15-20 minutes after the addition is complete.

  • Cool the reaction mixture and hydrolyze the intermediate by adding 50% sulfuric acid and heating to boiling for a short period.

  • Steam distill the mixture to isolate the crude this compound.

  • Extract the distillate with diethyl ether.

  • Dry the ether extract over anhydrous sodium sulfate and remove the solvent to yield the crude product.

  • Purify by vacuum distillation.

Protocol 3: Magnesium-Mediated Ortho-Formylation of o-Cresol

This highly regioselective method provides excellent yields of the ortho-product.

Materials:

  • Magnesium turnings

  • Anhydrous methanol

  • o-Cresol

  • Anhydrous toluene

  • Paraformaldehyde

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Magnesium Methoxide: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings to anhydrous methanol. The reaction can be initiated with a small crystal of iodine if necessary. Reflux the mixture until all the magnesium has reacted to form a thick suspension of magnesium methoxide.

  • Formation of Magnesium Phenoxide: Add a solution of o-cresol in anhydrous toluene to the magnesium methoxide suspension.

  • Removal of Methanol: Distill off the methanol and some of the toluene to drive the formation of the magnesium phenoxide salt.

  • Formylation: Cool the reaction mixture and add paraformaldehyde. Heat the mixture to reflux for 2-4 hours.

  • Work-up: Cool the reaction to room temperature and quench by the slow addition of 1 M hydrochloric acid.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify by vacuum distillation or column chromatography.

Visualizations

Troubleshooting_Low_Yield start Low Yield of this compound Observed suboptimal_conditions Suboptimal Reaction Conditions? start->suboptimal_conditions side_reactions Significant Side Product Formation? suboptimal_conditions->side_reactions No adjust_temp Adjust Temperature (e.g., 60-70°C for Reimer-Tiemann) suboptimal_conditions->adjust_temp Yes check_stoichiometry Verify Reagent Stoichiometry suboptimal_conditions->check_stoichiometry Yes incomplete_reaction Incomplete Reaction? side_reactions->incomplete_reaction No change_method Consider a more selective method (e.g., Mg-mediated formylation) side_reactions->change_method Yes purification Optimize Purification (Fractional distillation or chromatography) side_reactions->purification Yes monitor_reaction Monitor Reaction by TLC incomplete_reaction->monitor_reaction Yes end Improved Yield adjust_temp->end check_stoichiometry->end purification->end increase_time Increase Reaction Time or Temperature Moderately monitor_reaction->increase_time increase_time->end

Caption: Troubleshooting workflow for low yields in this compound synthesis.

Reimer_Tiemann_Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products o_cresol o-Cresol phenoxide o-Cresolate Anion o_cresol->phenoxide Deprotonation chloroform Chloroform (CHCl3) carbene Dichlorocarbene (:CCl2) chloroform->carbene α-elimination base Strong Base (e.g., NaOH) base->phenoxide base->carbene product This compound (ortho-product) phenoxide->product Electrophilic attack by :CCl2 at ortho position side_product 5-Methylsalicylaldehyde (para-product) phenoxide->side_product Electrophilic attack by :CCl2 at para position

Caption: Simplified reaction pathway for the Reimer-Tiemann synthesis of this compound.

Experimental_Workflow start Start: o-Cresol reaction Formylation Reaction (Reimer-Tiemann, Duff, or Mg-mediated) start->reaction workup Aqueous Work-up (Acidification & Extraction) reaction->workup crude Crude Product Mixture workup->crude purification Purification (Distillation or Chromatography) crude->purification final_product Pure this compound purification->final_product

Caption: General experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Purifying 3-Methylsalicylaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-Methylsalicylaldehyde using recrystallization methods.

Frequently Asked Questions (FAQs)

Q1: What is the reported melting point of this compound?

A1: The reported melting point for this compound is approximately 17°C.[1][2] It exists as a clear, light-yellow liquid or a low-melting solid at room temperature.[2][3]

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: While specific quantitative solubility data is limited, based on the structure and properties of related compounds, suitable solvents would ideally dissolve this compound well at elevated temperatures and poorly at low temperatures. Aromatic hydrocarbons such as toluene or hexane, or a mixed solvent system like ethanol-water, are potential candidates. The choice of solvent should be determined experimentally by testing the solubility of a small sample.

Q3: What are the key safety precautions when working with this compound?

A3: this compound is classified as an irritant.[2] It can cause skin, eye, and respiratory irritation.[2] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: My this compound appears as a yellow to orange liquid. Is it impure?

A4: Pure this compound is typically a colorless or slightly yellow solid or liquid.[1] A more pronounced yellow or orange color may indicate the presence of impurities, which can often be removed by recrystallization.

Troubleshooting Guide

Problem: Oiling Out During Cooling

Q: My compound is separating as an oil instead of forming crystals. What should I do?

A: "Oiling out" is a common issue with low-melting point compounds like this compound.[4] This occurs when the solute is insoluble in the solvent at a temperature above its melting point.

  • Solution 1: Reheat and Add More Solvent. Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at its melting point. Then, allow it to cool slowly.

  • Solution 2: Lower the Cooling Temperature. If adding more solvent does not resolve the issue, try cooling the solution to a much lower temperature (e.g., in an ice-salt bath or freezer) after the initial slow cooling phase.

  • Solution 3: Change the Solvent System. The chosen solvent may not be ideal. Experiment with a different solvent or a mixed solvent system. For instance, if using a non-polar solvent, try a slightly more polar one, or vice versa. A mixed solvent system, such as ethanol and water, can sometimes prevent oiling out.

Problem: No Crystals are Forming

Q: I have cooled the solution, but no crystals have appeared. What is the problem?

A: The absence of crystal formation can be due to several factors.

  • Solution 1: Induce Crystallization.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

    • Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a seed crystal.[5]

  • Solution 2: Reduce the Solvent Volume. You may have used too much solvent. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

  • Solution 3: Cool to a Lower Temperature. Place the flask in an ice bath or a freezer to further decrease the solubility of the compound.

Problem: Poor Recovery of the Product

Q: After filtration, my yield of purified this compound is very low. Why?

A: A low yield can result from several procedural missteps.

  • Reason 1: Incomplete Crystallization. Ensure that you have allowed sufficient time for crystallization and have cooled the solution to a low enough temperature.

  • Reason 2: Using Too Much Solvent. As mentioned previously, excess solvent will keep more of your product dissolved in the mother liquor.

  • Reason 3: Premature Crystallization During Hot Filtration. If you performed a hot filtration to remove insoluble impurities, your compound may have crystallized on the filter paper or in the funnel. To prevent this, ensure the filtration apparatus is pre-heated and the filtration is performed quickly.

  • Reason 4: Washing with the Wrong Solvent. When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.

Quantitative Data Summary

PropertyValue
Molecular Formula C₈H₈O₂
Molar Mass 136.15 g/mol
Appearance Clear light yellow liquid or solid
Density 1.123 g/mL at 25°C
Melting Point 17°C
Boiling Point 204°C at 730 mmHg
Solubility Insoluble in water; slightly soluble in chloroform and methanol.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline. The optimal solvent and volumes should be determined through small-scale trials.

1. Solvent Selection: a. Place a small amount (e.g., 50 mg) of the impure this compound into a test tube. b. Add a potential solvent (e.g., hexane, toluene, or an ethanol/water mixture) dropwise at room temperature. A good solvent will not dissolve the compound at room temperature. c. Gently heat the test tube. An ideal solvent will dissolve the compound completely at or near its boiling point. d. Allow the solution to cool to room temperature and then in an ice bath. A large amount of crystal formation indicates a suitable solvent.

2. Dissolution: a. Place the impure this compound in an Erlenmeyer flask. b. Add the chosen solvent in small portions while heating the flask on a hot plate and stirring. c. Continue adding the hot solvent until the compound is completely dissolved. Avoid adding a large excess of solvent.

3. Hot Filtration (if necessary): a. If there are insoluble impurities, perform a hot gravity filtration. b. Place a funnel with fluted filter paper into a pre-warmed receiving flask. c. Pour the hot solution through the filter paper quickly to prevent premature crystallization.

4. Crystallization: a. Remove the flask from the heat and cover it with a watch glass. b. Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. c. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

5. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities. c. Allow the crystals to dry on the filter paper by drawing air through them. For a low-melting solid, further drying under vacuum may be necessary.

6. Purity Assessment: a. Determine the melting point of the purified crystals. A sharp melting point close to the literature value (17°C) indicates high purity.

Troubleshooting Workflow

TroubleshootingWorkflow start Start Recrystallization dissolve Dissolve this compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes troubleshoot_no_crystals Troubleshoot: - Induce (Scratch/Seed) - Reduce Solvent - Cool Lower crystals_form->troubleshoot_no_crystals No oiling_out->crystals_form No troubleshoot_oiling Troubleshoot: - Reheat & Add Solvent - Cool Lower - Change Solvent oiling_out->troubleshoot_oiling Yes check_yield Check Yield filter_dry->check_yield end_high High Yield Pure Product check_yield->end_high High troubleshoot_low_yield Troubleshoot: - Check for complete crystallization - Avoid excess solvent - Ensure proper washing check_yield->troubleshoot_low_yield Low end_low Low Yield troubleshoot_no_crystals->cool troubleshoot_oiling->dissolve troubleshoot_low_yield->end_low

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

3-Methylsalicylaldehyde stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-Methylsalicylaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it is crucial to store it under controlled conditions. The compound is sensitive to air, light, and moisture. Recommended storage involves keeping it in a tightly sealed container, under an inert atmosphere such as nitrogen or argon, in a cool, dry, and dark place. Room temperature storage is generally acceptable for the solid, while solutions should be kept at low temperatures to minimize degradation.

Q2: I've noticed a color change in my this compound sample. Is it still usable?

A2: A change in color, typically from a colorless or pale yellow to a darker yellow or brownish hue, is a visual indicator of degradation. This is often due to oxidation or polymerization of the aldehyde. While a slight color change may not significantly impact all applications, it is a sign of impurity. For sensitive experiments, it is highly recommended to use a fresh or purified sample. Purity can be reassessed using analytical techniques like HPLC or NMR spectroscopy.

Q3: My reaction yield is lower than expected when using this compound. What could be the cause?

A3: Lower than expected reaction yields can be attributed to several factors related to the stability of this compound. The presence of degradation products, such as the corresponding carboxylic acid (3-methylsalicylic acid) from oxidation, can interfere with the desired reaction. Additionally, the aldehyde functionality can be sensitive to certain reaction conditions, such as strong bases or oxidizing agents, leading to side reactions. Ensure the compound's purity before use and that the reaction conditions are compatible with an aromatic aldehyde.

Q4: I am observing unexpected peaks in my HPLC/GC analysis of a reaction involving this compound. What are the likely impurities?

A4: Unexpected peaks in chromatographic analysis often correspond to degradation products or byproducts. For this compound, common degradation products include:

  • 3-Methylsalicylic acid: Formed via oxidation of the aldehyde group.

  • 3-Methylcatechol: Can be formed under certain oxidative or thermal conditions through decarbonylation.

  • Polymeric materials: Aldehydes can undergo self-condensation or polymerization, especially in the presence of acid or base catalysts.

To identify these impurities, it is recommended to perform co-injection with standards if available, or to use mass spectrometry (LC-MS or GC-MS) for structural elucidation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Issue Potential Cause Recommended Action
Discoloration of Solid or Solution Oxidation due to exposure to air and/or light.Store under an inert atmosphere (N₂ or Ar) and protect from light. For solutions, use freshly prepared samples or store at low temperatures (-20°C).
Inconsistent Analytical Results (e.g., varying purity) Degradation of the sample over time.Re-analyze the purity of the stock material before each use, especially if it has been stored for an extended period.
Poor Solubility in Aprotic Solvents Presence of insoluble polymeric degradation products.Purify the this compound by recrystallization or column chromatography before use.
Formation of a Precipitate in Solution Polymerization or reaction with trace impurities in the solvent.Use high-purity, dry solvents. Consider filtering the solution before use.
Low Reactivity in Nucleophilic Addition Reactions Steric hindrance from the ortho-methyl group and intramolecular hydrogen bonding between the hydroxyl and aldehyde groups can reduce the electrophilicity of the carbonyl carbon.Use a suitable catalyst or more forcing reaction conditions (e.g., higher temperature) if the reaction allows.

Stability and Degradation Pathways

This compound can degrade through several pathways, primarily initiated by oxidation, hydrolysis, and photolysis.

Oxidative Degradation

The aldehyde functional group is susceptible to oxidation, especially in the presence of air (oxygen), oxidizing agents, or light. The primary degradation product is 3-methylsalicylic acid.

OxidationPathway This compound This compound 3-Methylsalicylic_Acid 3-Methylsalicylic_Acid This compound->3-Methylsalicylic_Acid Oxidation (O2, light, or oxidizing agents)

Caption: Proposed oxidative degradation of this compound.

Hydrolytic Degradation

While aldehydes are generally stable to hydrolysis, under harsh acidic or basic conditions, degradation can occur. In strongly basic media, Cannizzaro-type reactions can occur, leading to disproportionation to the corresponding alcohol and carboxylic acid. However, oxidation is a more common degradation pathway in the presence of air.

Photolytic Degradation

Exposure to UV light can promote the formation of radical species, leading to a variety of degradation products. Aromatic aldehydes can undergo Norrish-type reactions or photoreduction in the presence of a hydrogen donor.

PhotolyticDegradation This compound This compound Excited_State Excited_State This compound->Excited_State UV Light (hν) Radical_Intermediates Radical_Intermediates Excited_State->Radical_Intermediates Intersystem Crossing / H-abstraction Degradation_Products Degradation_Products Radical_Intermediates->Degradation_Products Further Reactions

Caption: General pathway for photolytic degradation.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.

ForcedDegradationWorkflow cluster_stress Stress Conditions Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analyze_Samples Analyze Samples by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid_Hydrolysis->Analyze_Samples Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base_Hydrolysis->Analyze_Samples Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Analyze_Samples Thermal Thermal (e.g., 80°C, solid state) Thermal->Analyze_Samples Photolytic Photolytic (UV/Vis light) Photolytic->Analyze_Samples Prepare_Sample Prepare this compound Solution/Solid Prepare_Sample->Acid_Hydrolysis Prepare_Sample->Base_Hydrolysis Prepare_Sample->Oxidation Prepare_Sample->Thermal Prepare_Sample->Photolytic Identify_Degradants Identify and Characterize Degradation Products Analyze_Samples->Identify_Degradants

Caption: Experimental workflow for forced degradation studies.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, and 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

3. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Incubate the mixture at 60°C for a specified period (e.g., 1, 2, 4, and 8 hours).

  • At each time point, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the mixture at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, and 24 hours).

  • At each time point, withdraw an aliquot and dilute with the mobile phase.

5. Thermal Degradation:

  • Accurately weigh a small amount of solid this compound into a glass vial.

  • Place the vial in an oven at a controlled temperature (e.g., 80°C).

  • At specified time points, remove a sample, allow it to cool, and prepare a solution of known concentration for analysis.

6. Photolytic Degradation:

  • Expose a solution of this compound (in a photostable solvent like acetonitrile) in a quartz cuvette to a UV light source (e.g., 254 nm or 365 nm) in a photostability chamber.

  • Simultaneously, keep a control sample in the dark.

  • Analyze aliquots at specified time intervals.

Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the intact compound from its degradation products.

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer, pH 2.5-3.5) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., 254 nm or based on UV spectrum).
Column Temperature 25-30 °C
Injection Volume 10-20 µL

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by the ability to resolve the this compound peak from all peaks generated during the forced degradation studies.

Technical Support Center: Scale-Up Synthesis of 3-Methylsalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up synthesis of 3-Methylsalicylaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing this compound?

A1: The most common industrial synthesis routes for this compound start from o-cresol. The main methods are the Reimer-Tiemann reaction and the Duff reaction, both of which introduce a formyl group onto the phenol ring.[1] Another potential, though less common, method is the direct oxidation of o-cresol.[2]

Q2: What are the major challenges when scaling up the synthesis of this compound?

A2: Key challenges during scale-up include:

  • Exothermic Reaction Control: The Reimer-Tiemann reaction, in particular, is highly exothermic and can lead to thermal runaways if not properly managed.[3]

  • Isomer Formation: A significant challenge is the formation of the undesired isomer, 5-methylsalicylaldehyde, which can be difficult to separate from the target this compound.

  • Low Yields: Achieving high yields on a large scale can be difficult due to side reactions and product degradation.

  • Tar Formation: Polymerization and other side reactions can lead to the formation of tarry byproducts, complicating purification.[4]

  • Purification: Separating the product from unreacted starting materials, isomers, and tar requires efficient and scalable purification methods.

Q3: Which synthesis method generally gives a higher yield of this compound on a large scale?

A3: While traditional Reimer-Tiemann reactions often result in moderate yields, a modified anhydrous Reimer-Tiemann process has been developed for 3-substituted salicylaldehydes, including this compound, which can achieve higher yields and better selectivity for the ortho-isomer.[4] The Duff reaction is another option, though it can also produce a mixture of isomers.[5] The oxidation of 2-hydroxybenzyl alcohols can give high yields, but the starting materials are often not commercially available in large quantities.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Recommended Solution
Incomplete Reaction - Ensure adequate reaction time and temperature. Monitor reaction progress using techniques like TLC or HPLC. - In the Reimer-Tiemann reaction, ensure efficient mixing of the biphasic system, possibly by using a phase-transfer catalyst.[6]
Suboptimal Reagent Stoichiometry - Optimize the molar ratios of reactants. In the Reimer-Tiemann reaction, using an excess of phenol and alkali relative to chloroform has been shown to improve yields.[7]
Product Degradation - Avoid excessively high reaction temperatures and prolonged reaction times, which can lead to product decomposition and tar formation.
Losses During Workup - Ensure complete extraction of the product from the aqueous layer. - Minimize losses during solvent removal and purification steps.
Issue 2: High Proportion of 5-Methylsalicylaldehyde Isomer
Potential Cause Recommended Solution
Reaction Conditions Favoring Para-Substitution - In the Reimer-Tiemann reaction, an anhydrous system using a hydrocarbon diluent (e.g., benzene) and an aprotic catalyst like N,N-dimethylformamide (DMF) can significantly favor the formation of the ortho-isomer (this compound).[4]
Thermodynamic vs. Kinetic Control - Lower reaction temperatures generally favor the formation of the ortho isomer in electrophilic aromatic substitutions on phenols.
Issue 3: Excessive Tar Formation
Potential Cause Recommended Solution
High Reaction Temperature - Carefully control the reaction temperature. The exothermic nature of the Reimer-Tiemann reaction requires an efficient cooling system to prevent thermal runaways.[3]
Presence of Impurities - Use high-purity o-cresol and solvents. Impurities can catalyze polymerization and tar formation.
Oxidation of Phenolic Compounds - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the phenoxide ion, which can lead to colored, tarry by-products.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound (Scale-Up Perspective)

Method Typical Yield Key Advantages Key Disadvantages Isomer Ratio (ortho:para)
Aqueous Reimer-Tiemann 30-50%- Uses readily available and inexpensive reagents.- Often results in a mixture of isomers. - Can produce significant tarry byproducts. - Exothermic and requires careful temperature control.Variable, often favoring ortho but with significant para-isomer formation.
Anhydrous Reimer-Tiemann Up to 60-70%- Higher yield and selectivity for the ortho-isomer. - Minimizes para-isomer formation.[4]- Requires anhydrous conditions and specialized solvents/catalysts (e.g., DMF).Highly selective for the ortho-isomer.
Duff Reaction 20-40%- Generally good ortho-selectivity. - Milder reaction conditions compared to Reimer-Tiemann.- Can still produce the para-isomer. - Yields can be moderate.Generally favors the ortho-isomer.
Oxidation of o-Cresol Variable- Potentially a more direct and greener route.- Catalyst selection is crucial for selectivity and yield. - May require optimization of reaction conditions (pressure, temperature).Dependent on the catalyst and conditions used.

Experimental Protocols

Protocol 1: Large-Scale Anhydrous Reimer-Tiemann Synthesis of this compound

This protocol is adapted from a method for 3-substituted salicylaldehydes.[4]

Materials:

  • o-Cresol

  • Sodium Hydroxide (pellets)

  • Chloroform

  • Benzene (or another suitable hydrocarbon solvent)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid

Procedure:

  • Reactor Setup: In a suitable jacketed glass reactor equipped with a powerful mechanical stirrer, reflux condenser, and a dropping funnel, charge o-cresol and benzene.

  • Base Addition: With vigorous stirring, add sodium hydroxide pellets to the reactor.

  • Catalyst Addition: Add a catalytic amount of DMF.

  • Heating: Heat the mixture to reflux using a circulating oil bath.

  • Chloroform Addition: Slowly add chloroform via the dropping funnel over a period of 2-3 hours. The reaction is exothermic, so the addition rate must be carefully controlled to maintain a steady reflux and the internal temperature within a safe range.

  • Reaction Completion: After the addition is complete, continue to reflux with stirring for an additional 2-4 hours, monitoring the reaction by TLC or HPLC.

  • Hydrolysis: Cool the reaction mixture to room temperature. Slowly and carefully add water to hydrolyze the reaction mixture.

  • Work-up:

    • Separate the aqueous layer containing the sodium salts of this compound and unreacted o-cresol.

    • Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3.

    • Extract the product and unreacted o-cresol with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to separate this compound from unreacted o-cresol and any 5-methylsalicylaldehyde isomer.

Mandatory Visualization

experimental_workflow start Start: Reactor Setup (o-Cresol, Benzene) base_addition Base Addition (NaOH pellets) start->base_addition catalyst_addition Catalyst Addition (DMF) base_addition->catalyst_addition heating Heat to Reflux catalyst_addition->heating chloroform_addition Slow Chloroform Addition (Exotherm Control) heating->chloroform_addition reflux Continue Reflux (Reaction Monitoring) chloroform_addition->reflux hydrolysis Hydrolysis (Water Addition) reflux->hydrolysis workup Work-up (Acidification & Extraction) hydrolysis->workup purification Purification (Fractional Distillation) workup->purification end End Product: This compound purification->end

Caption: Workflow for the large-scale anhydrous Reimer-Tiemann synthesis.

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield high_isomer High Isomer Content start->high_isomer tar_formation Excessive Tar Formation start->tar_formation cause_incomplete_reaction Incomplete Reaction? low_yield->cause_incomplete_reaction cause_para_favored Conditions Favor Para? high_isomer->cause_para_favored cause_high_temp High Temperature? tar_formation->cause_high_temp solution_time_temp Increase Time/Temp Improve Mixing cause_incomplete_reaction->solution_time_temp Yes solution_anhydrous Use Anhydrous System Lower Temperature cause_para_favored->solution_anhydrous Yes solution_temp_control Improve Temperature Control Inert Atmosphere cause_high_temp->solution_temp_control Yes

Caption: Troubleshooting logic for common synthesis issues.

References

Minimizing byproduct formation in the formylation of o-cresol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the formylation of o-cresol.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and byproducts in the formylation of o-cresol?

A1: The primary desired products from the mono-formylation of o-cresol are 2-hydroxy-3-methylbenzaldehyde (ortho-isomer) and 4-hydroxy-3-methylbenzaldehyde (para-isomer). The hydroxyl group of o-cresol is an activating, ortho-, para- directing group in electrophilic aromatic substitution, meaning the formylating agent can attack at these positions.[1] Common byproducts can include unreacted o-cresol, diformylated products (e.g., 2-hydroxy-3-methyl-1,5-benzenedicarboxaldehyde), and polymeric resins, particularly under harsh reaction conditions.[1]

Q2: Which formylation method offers the highest selectivity for the ortho-product (2-hydroxy-3-methylbenzaldehyde)?

A2: The magnesium chloride-paraformaldehyde method is reported to be highly selective for ortho-formylation, often yielding the ortho-isomer almost exclusively.[1][2] One study reported a near-quantitative yield (99%) of 3-methylsalicylaldehyde using this method.[3] The Duff reaction also shows a strong preference for ortho-formylation.[1]

Q3: How can I favor the formation of the para-product (4-hydroxy-3-methylbenzaldehyde)?

A3: While many methods favor ortho-formylation, the Reimer-Tiemann reaction can be modified to increase the yield of the para-isomer. The addition of cyclodextrins to the reaction mixture can sterically hinder the ortho positions of the o-cresol, making the para position more accessible to the electrophile.[1]

Q4: What is the role of the methyl group in the formylation of o-cresol?

A4: The methyl group is an electron-donating group, which further activates the aromatic ring towards electrophilic substitution, reinforcing the ortho- and para-directing influence of the hydroxyl group.[1]

Q5: Can diformylation occur, and how can it be minimized?

A5: Yes, diformylation is a potential side reaction, especially with highly activated substrates like o-cresol and under forcing reaction conditions.[1] To minimize diformylation, it is crucial to control the stoichiometry of the reactants, using a minimal excess of the formylating agent. Milder reaction conditions, such as lower temperatures and shorter reaction times, can also reduce the likelihood of multiple formylations.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formylation of o-cresol.

Issue 1: Low Yield of Formylated Products
Symptom Possible Cause Suggested Solution
Low or no conversion of o-cresolInactive formylating agent.For Vilsmeier-Haack, ensure anhydrous conditions as the Vilsmeier reagent is moisture-sensitive. Use freshly distilled POCl₃ and anhydrous DMF. For the MgCl₂ method, ensure all reagents and solvents are strictly anhydrous.[4]
Insufficient reaction temperature or time.Monitor the reaction by TLC. If the reaction is sluggish, consider gradually increasing the temperature or extending the reaction time.
Poor quality of starting materials.Ensure the purity of o-cresol and all reagents. Impurities can interfere with the reaction.
Significant amount of unreacted starting material recoveredInefficient mixing in biphasic reactions (e.g., Reimer-Tiemann).Use vigorous stirring or a phase-transfer catalyst to improve the contact between the aqueous and organic phases.[5]
Issue 2: Poor Regioselectivity (Undesired Isomer Ratio)
Symptom Possible Cause Suggested Solution
Higher than expected amount of para-isomer in reactions expected to be ortho-selective.Steric hindrance at the ortho positions may be more significant than anticipated with the chosen reagent.Consider switching to a more ortho-selective method like the MgCl₂/paraformaldehyde protocol.[1]
Reaction conditions favoring para-substitution.In the Reimer-Tiemann reaction, avoid additives like cyclodextrins if the ortho-isomer is the desired product.[1]
Formation of multiple products in the Duff Reaction.Reaction conditions are not optimized.Carefully control the reaction temperature and ensure the correct stoichiometry of reagents.[1]
Issue 3: Significant Byproduct Formation
Symptom Possible Cause Suggested Solution
Formation of a complex mixture of products.The reaction is not selective under the chosen conditions.Re-evaluate the formylation method. For highly activated substrates like o-cresol, milder methods may be required. Purify the starting o-cresol to remove any reactive impurities.[1]
Diformylation of the aromatic ring.The concentration of the formylating agent is too high.Use a stoichiometric amount or a slight excess of the formylating agent relative to o-cresol.[1]
Reaction temperature is too high or reaction time is too long.Employ milder reaction conditions (lower temperature, shorter reaction time) and monitor the reaction progress closely to stop it once the desired mono-formylated product is maximized.[1]
Formation of polymeric/resinous materials.Harsh acidic or basic conditions.Use milder reaction conditions. For the Duff reaction, ensure the hydrolysis step is performed carefully.[6]

Data Presentation

Table 1: Comparison of Formylation Methods for o-Cresol

Formylation Method Primary Product Reported Yield of Ortho-Isomer Key Byproducts Selectivity References
Reimer-Tiemann Reaction 2-Hydroxy-3-methylbenzaldehydeModerate to Good (Major Product)4-Hydroxy-3-methylbenzaldehyde, unreacted o-cresolPredominantly ortho, but para-isomer is a significant byproduct.[1][7][1][7]
Duff Reaction 2-Hydroxy-3-methylbenzaldehydeModerate4-Hydroxy-3-methylbenzaldehyde (minor), polymeric resinsHigh preference for ortho-formylation.[1][6][1][6]
Vilsmeier-Haack Reaction 2-Hydroxy-3-methylbenzaldehydeGood4-Hydroxy-3-methylbenzaldehyde, diformylated productsGenerally favors para-substitution for phenols, but ortho can be obtained.[8][9]
MgCl₂/Paraformaldehyde 2-Hydroxy-3-methylbenzaldehydeExcellent (up to 99%)Minimal byproducts reportedHighly selective for ortho-formylation.[10][11][10][11]

Experimental Protocols

Protocol 1: Magnesium Chloride-Mediated ortho-Formylation of o-Cresol[11]

This method is highly selective for the synthesis of 2-hydroxy-3-methylbenzaldehyde.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and argon inlet, add anhydrous magnesium chloride (1.5 equivalents) and dry paraformaldehyde (6.75 equivalents).

  • Solvent and Base Addition: Add anhydrous acetonitrile via syringe. Then, add dry triethylamine (3.75 equivalents) dropwise to the stirred suspension.

  • Substrate Addition: Add o-cresol (1 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux for 1.5-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, add 5% aqueous HCl to the reaction mixture.

  • Extraction and Purification: Extract the product with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by flash chromatography on silica gel.

Protocol 2: Reimer-Tiemann Formylation of o-Cresol[5]

This classic method typically yields a mixture of ortho and para isomers.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve o-cresol (1 equivalent) in an aqueous solution of sodium hydroxide (excess).

  • Reagent Addition: Heat the solution to 60-70°C. Add chloroform (1.1-1.5 equivalents) dropwise with vigorous stirring. The reaction is exothermic and the temperature should be maintained.

  • Reaction: Continue stirring at 60-70°C for 1-2 hours after the addition of chloroform is complete.

  • Work-up: Cool the reaction mixture and acidify with dilute sulfuric acid.

  • Isolation: Steam distill the mixture to separate the volatile ortho-hydroxy-3-methylbenzaldehyde from the less volatile para-isomer and other byproducts. Alternatively, the product can be extracted with an organic solvent and purified by column chromatography.

Protocol 3: Duff Reaction for ortho-Formylation of o-Cresol[6]

This method also favors the formation of the ortho-isomer.

  • Reaction Mixture: In a flask, combine o-cresol (1 equivalent), hexamethylenetetramine (HMTA, 1.5-2 equivalents), and an acidic medium such as a mixture of glycerol and boric acid or trifluoroacetic acid.

  • Heating: Heat the reaction mixture to 150-160°C for several hours.

  • Hydrolysis: Cool the reaction mixture and add an aqueous solution of sulfuric acid to hydrolyze the intermediate imine. The mixture is then heated to complete the hydrolysis.

  • Isolation: The product, 2-hydroxy-3-methylbenzaldehyde, can be isolated by steam distillation or solvent extraction followed by purification.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Select Formylation Method reagents Prepare Anhydrous Reagents & Solvents start->reagents setup Set up Reaction Apparatus under Inert Atmosphere reagents->setup addition Controlled Addition of Reagents setup->addition heating Heat to Reaction Temperature addition->heating monitoring Monitor Reaction by TLC/GC-MS heating->monitoring quench Quench Reaction monitoring->quench extraction Solvent Extraction quench->extraction purification Purification (Chromatography/Distillation) extraction->purification analysis Product Characterization (NMR, MS) purification->analysis end End: Isolated Product analysis->end

Caption: A generalized experimental workflow for the formylation of o-cresol.

troubleshooting_logic cluster_yield Low Yield cluster_selectivity Poor Selectivity cluster_byproduct Byproduct Formation start Experiment Outcome Unsatisfactory yield_q Low Conversion? start->yield_q selectivity_q Incorrect Isomer Ratio? start->selectivity_q byproduct_q High Byproducts? start->byproduct_q reagent_check Check Reagent Purity & Anhydrous Conditions yield_q->reagent_check Yes yield_q->selectivity_q No conditions_check Optimize Temperature & Time reagent_check->conditions_check end Improved Outcome reagent_check->end conditions_check->end method_change Change Formylation Method selectivity_q->method_change Yes selectivity_q->byproduct_q No additive_check Modify Additives (e.g., Cyclodextrin) method_change->additive_check method_change->end additive_check->end stoichiometry_check Adjust Stoichiometry byproduct_q->stoichiometry_check Yes byproduct_q->end No milder_conditions Use Milder Conditions stoichiometry_check->milder_conditions milder_conditions->end

Caption: A logical troubleshooting guide for formylation of o-cresol experiments.

References

Validation & Comparative

Structural Confirmation of 3-Methylsalicylaldehyde via 1H NMR Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise structural confirmation of chemical compounds is a critical step. This guide provides a comprehensive analysis of 3-Methylsalicylaldehyde using 1H Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for elucidating molecular structure. We present a detailed comparison with related salicylaldehyde derivatives, supported by experimental data and protocols.

Comparative 1H NMR Data Analysis

The structural integrity of this compound can be unequivocally confirmed by analyzing its 1H NMR spectrum and comparing it with the spectra of analogous compounds. The table below summarizes the key 1H NMR spectral data for this compound and two common alternatives, Salicylaldehyde and 4-Methylsalicylaldehyde. The distinct chemical shifts (δ) and coupling constants (J) for the aromatic protons, as well as the characteristic signals for the aldehyde, hydroxyl, and methyl protons, provide a unique fingerprint for each molecule.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound -OH11.25Singlet-
-CHO9.85Singlet-
Ar-H (2H)7.37Multiplet-
Ar-H (1H)6.91Triplet7.5
-CH₃2.23Singlet-
Salicylaldehyde -OH~11.07Singlet-
-CHO~9.90Singlet-
Ar-H7.00 - 7.60Multiplet-
4-Methylsalicylaldehyde -OH~11.0Singlet-
-CHO~9.70Singlet-
Ar-H6.70 - 7.40Multiplet-
-CH₃~2.30Singlet-

Experimental Protocol for 1H NMR Analysis

A standard protocol for obtaining a high-resolution 1H NMR spectrum of this compound is outlined below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • The solvent should contain a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution into a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The 1H NMR spectrum should be acquired on a spectrometer with a minimum field strength of 300 MHz.

  • Before data acquisition, the magnetic field homogeneity should be optimized by shimming.

  • The sample temperature is typically maintained at 298 K.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Spectral Width: A spectral width of approximately 12-15 ppm is appropriate to cover the expected chemical shift range.

  • Acquisition Time: An acquisition time of 2-4 seconds is generally used.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

  • Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using a Fourier transform.

  • Phase correction and baseline correction are applied to the resulting spectrum.

  • The spectrum is referenced to the TMS signal at 0 ppm.

  • Integration of the signals is performed to determine the relative number of protons for each peak.

  • Peak picking is done to identify the precise chemical shifts.

Visualizing Structural Confirmation and Spectral Analysis

To further clarify the process of structural confirmation and the interpretation of the 1H NMR spectrum, the following diagrams are provided.

G cluster_workflow Workflow for Structural Confirmation A Sample of This compound B 1H NMR Data Acquisition A->B Dissolve in CDCl3 with TMS C Spectral Processing and Analysis B->C Fourier Transform, Phasing, Baseline Correction D Comparison with Reference Data and Known Structures C->D Analyze Chemical Shifts, Coupling Constants, Integration E Structural Confirmation D->E Match Spectral Features

Caption: Workflow for the structural confirmation of this compound using 1H NMR.

G cluster_spectrum Expected 1H NMR Signals for this compound OH OH Proton (Singlet, ~11.25 ppm) CHO Aldehyde Proton (Singlet, ~9.85 ppm) ArH1 Aromatic Protons (H4, H5) (Multiplet, ~7.37 ppm) ArH2 Aromatic Proton (H6) (Triplet, ~6.91 ppm) CH3 Methyl Protons (Singlet, ~2.23 ppm) Structure Structure: This compound

Caption: Key proton environments and their expected signals in the 1H NMR spectrum of this compound.

A Comparative Analysis of the Reactivity of 3-Methylsalicylaldehyde and Salicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 3-Methylsalicylaldehyde and its parent compound, salicylaldehyde. Understanding the nuanced differences in their chemical behavior is crucial for applications in organic synthesis, medicinal chemistry, and materials science. This document synthesizes available experimental data and established chemical principles to offer a clear perspective on their relative reactivity in key chemical transformations.

Introduction to Salicylaldehyde and this compound

Salicylaldehyde is an aromatic organic compound with the formula C₇H₆O₂. It consists of a benzene ring with a hydroxyl group (-OH) and an aldehyde group (-CHO) in ortho positions. This structure allows for intramolecular hydrogen bonding, which influences its physical and chemical properties.

This compound is a derivative of salicylaldehyde where a methyl group (-CH₃) is substituted at the C3 position of the benzene ring, ortho to the hydroxyl group and meta to the aldehyde group. The introduction of this methyl group brings about electronic and steric changes that differentiate its reactivity from that of salicylaldehyde.

Factors Influencing Reactivity: A Theoretical Overview

The reactivity of these aldehydes is primarily dictated by the electrophilicity of the carbonyl carbon and the acidity of the phenolic hydroxyl group. These characteristics are, in turn, influenced by electronic and steric effects imparted by the substituents on the aromatic ring.

Electronic Effects: The methyl group in this compound is an electron-donating group (+I effect). This inductive effect increases the electron density on the aromatic ring and, consequently, on the carbonyl carbon. This increased electron density is expected to reduce the electrophilicity of the carbonyl carbon in this compound compared to salicylaldehyde, making it less susceptible to nucleophilic attack.

Steric Effects: The presence of the methyl group in the position ortho to the hydroxyl group and meta to the aldehyde group in this compound introduces steric hindrance. This bulkiness can impede the approach of nucleophiles to the carbonyl carbon and may also affect the orientation of reactants during a chemical transformation, potentially slowing down reaction rates compared to the less hindered salicylaldehyde.

The interplay of these electronic and steric factors governs the relative reactivity of the two compounds in various organic reactions.

G Factors Influencing the Reactivity of Salicylaldehydes Salicylaldehyde Salicylaldehyde (C₇H₆O₂) Methylsalicylaldehyde This compound (C₈H₈O₂) Electronic Electronic Effects (+I of -CH₃) Methylsalicylaldehyde->Electronic Steric Steric Hindrance (Ortho-methyl group) Methylsalicylaldehyde->Steric Nucleophilic_Addition Nucleophilic Addition (e.g., Schiff Base Formation) Electronic->Nucleophilic_Addition Decreases reactivity Oxidation Oxidation Electronic->Oxidation May increase reactivity Steric->Nucleophilic_Addition Decreases reactivity

Caption: Factors influencing the comparative reactivity of salicylaldehyde and this compound.

Comparative Reactivity in Key Organic Reactions

While direct side-by-side quantitative kinetic studies are not extensively available in the literature, a qualitative comparison based on established principles of organic chemistry and data from related substituted salicylaldehydes can be made.

Schiff Base Formation (Nucleophilic Addition-Elimination)

The formation of Schiff bases involves the nucleophilic attack of a primary amine on the carbonyl carbon of the aldehyde, followed by dehydration.

  • Salicylaldehyde: Readily undergoes condensation with various amines to form Schiff bases. The electrophilic nature of its carbonyl carbon facilitates the initial nucleophilic attack.

  • This compound: The electron-donating methyl group in this compound decreases the electrophilicity of the carbonyl carbon, making the initial nucleophilic attack by the amine slower compared to salicylaldehyde. Additionally, the steric bulk of the methyl group may hinder the approach of the amine. Consequently, the formation of Schiff bases with this compound is expected to be slower and may require more forcing conditions or longer reaction times to achieve comparable yields to salicylaldehyde.

Oxidation Reactions

The aldehyde group can be oxidized to a carboxylic acid.

  • Salicylaldehyde: Can be oxidized to salicylic acid using various oxidizing agents.

  • This compound: The electron-donating methyl group increases the electron density on the aromatic ring, which can make the aldehyde group more susceptible to oxidation. Therefore, this compound may be oxidized more readily than salicylaldehyde under certain conditions.

Data Presentation

Direct comparative quantitative data for the reactivity of this compound and salicylaldehyde under identical conditions is sparse in the reviewed literature. The following table provides a qualitative summary based on the expected effects of the methyl substituent.

Reaction TypeReactantExpected Relative ReactivityRationale
Schiff Base Formation SalicylaldehydeHigherMore electrophilic carbonyl carbon, less steric hindrance.
This compoundLowerElectron-donating methyl group reduces electrophilicity, steric hindrance from the methyl group.
Oxidation SalicylaldehydeLower-
This compoundHigherElectron-donating methyl group increases electron density, potentially making the aldehyde more susceptible to oxidation.

Experimental Protocols

The following are general experimental protocols for reactions involving salicylaldehyde. These can be adapted for comparative studies with this compound by ensuring identical molar concentrations of the aldehydes and other reactants, as well as consistent reaction conditions (temperature, solvent, catalyst, and reaction time).

General Procedure for Schiff Base Synthesis
  • Dissolution: Dissolve one equivalent of salicylaldehyde (or this compound) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Addition of Amine: Add one equivalent of the desired primary amine to the solution. A catalytic amount of an acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.

  • Reaction: Stir the reaction mixture at room temperature or under reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the Schiff base product often precipitates out of the solution upon cooling. The solid product can be collected by filtration, washed with a cold solvent, and dried. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

G Experimental Workflow for Comparative Reactivity Study cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_analysis Analysis and Comparison Reactant1 Salicylaldehyde Solution Reaction1 Reaction of Salicylaldehyde + Amine Reactant1->Reaction1 Reactant2 This compound Solution Reaction2 Reaction of this compound + Amine Reactant2->Reaction2 Amine Amine Solution Amine->Reaction1 Amine->Reaction2 Monitoring Reaction Monitoring (e.g., TLC, GC/MS) Reaction1->Monitoring Reaction2->Monitoring Isolation Product Isolation & Yield Calculation Monitoring->Isolation Comparison Comparative Analysis of Yields and Reaction Rates Isolation->Comparison

Caption: A generalized workflow for a comparative study of Schiff base formation.

General Procedure for Oxidation to Carboxylic Acid
  • Dissolution: Dissolve salicylaldehyde (or this compound) in a suitable solvent (e.g., acetone, water with a co-solvent).

  • Addition of Oxidant: Slowly add the oxidizing agent (e.g., potassium permanganate solution, Jones reagent) to the aldehyde solution at a controlled temperature (often in an ice bath).

  • Reaction: Stir the mixture for a designated time until the reaction is complete, as indicated by a color change or TLC analysis.

  • Workup: Quench the excess oxidizing agent (e.g., with sodium bisulfite for permanganate). Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

Conclusion

FT-IR spectroscopy for the identification of 3-Methylsalicylaldehyde functional groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise identification of functional groups within a molecule is a critical step. This guide provides a comparative analysis of 3-Methylsalicylaldehyde using Fourier-Transform Infrared (FT-IR) spectroscopy, offering a clear differentiation from structurally similar molecules. By presenting key experimental data and detailed protocols, this document serves as a practical resource for leveraging FT-IR in chemical analysis.

Comparative FT-IR Analysis of Aldehydes

The infrared spectrum of a molecule provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds. By comparing the FT-IR spectrum of this compound with that of salicylaldehyde and the non-aromatic butyraldehyde, we can definitively identify the functional groups and understand the influence of the aromatic ring and methyl substitution.

The table below summarizes the characteristic FT-IR absorption bands for the key functional groups in these three molecules. The data clearly illustrates the diagnostic peaks that enable their differentiation.

Functional GroupThis compound (cm⁻¹)Salicylaldehyde (cm⁻¹)Butyraldehyde (cm⁻¹)Vibrational Mode
O-H (Phenolic)~3400 (broad)~3400 (broad)N/AStretching
C-H (Aromatic)~3050~3061N/AStretching
C-H (Aliphatic)~2920, ~2850N/A~2960, ~2870, ~2725Stretching
C=O (Aldehyde)~1650~1661~1725Stretching
C=C (Aromatic)~1600, ~1480~1579, ~1484N/AStretching
C-O (Phenolic)~1250~1280N/AStretching
C-H (Aldehydic)~2850, ~2750~2860, ~2760~2725Stretching

Deciphering the Spectral Data

The presence of a broad absorption band around 3400 cm⁻¹ in both this compound and salicylaldehyde is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. This band is absent in the spectrum of butyraldehyde.

The sharp, strong peak around 1650 cm⁻¹ in this compound is attributed to the C=O stretching of the aldehyde group.[1] This peak is shifted to a lower wavenumber compared to the C=O stretch in butyraldehyde (~1725 cm⁻¹) due to the conjugation of the carbonyl group with the aromatic ring. The additional methyl group in this compound causes a slight shift in this peak compared to salicylaldehyde (~1661 cm⁻¹).[2]

Aromatic C-H stretching vibrations are observed around 3050 cm⁻¹ for this compound, a region distinct from the aliphatic C-H stretching bands seen in butyraldehyde (below 3000 cm⁻¹).[3] The characteristic C=C stretching vibrations of the aromatic ring appear as a pair of bands around 1600 cm⁻¹ and 1480 cm⁻¹.

Furthermore, the aldehydic C-H stretching is visible as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹, which is a hallmark of aldehydes.

Experimental Protocol for FT-IR Analysis of Liquid Samples

The following is a detailed methodology for obtaining the FT-IR spectrum of a liquid sample like this compound.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Bruker Tensor 27)

  • Attenuated Total Reflectance (ATR) accessory with a diamond crystal

Materials:

  • Sample (this compound or other liquid aldehyde)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean and dry.

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the surrounding atmosphere.

  • Sample Application:

    • Place a small drop of the liquid sample directly onto the center of the ATR crystal.

    • Ensure the crystal surface is completely covered by the sample.

  • Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The software automatically subtracts the background spectrum from the sample spectrum.

    • Perform any necessary baseline correction or smoothing of the resulting spectrum.

  • Cleaning:

    • Thoroughly clean the ATR crystal after analysis using a lint-free wipe soaked in an appropriate solvent.

    • Ensure the crystal is completely dry before the next measurement.

Logical Workflow for Functional Group Identification

The following diagram illustrates the logical workflow for identifying the key functional groups in this compound using FT-IR spectroscopy.

G FT-IR Analysis Workflow for this compound cluster_0 Spectral Regions of Interest cluster_1 Interpretation cluster_2 Conclusion 3700-3200 3700-3200 cm⁻¹ OH O-H Stretch (Phenol) 3700-3200->OH Broad Peak 3100-3000 3100-3000 cm⁻¹ Aromatic_CH Aromatic C-H Stretch 3100-3000->Aromatic_CH Weak to Medium Peaks 3000-2850 3000-2850 cm⁻¹ Aliphatic_CH Aliphatic C-H Stretch 3000-2850->Aliphatic_CH Medium to Strong Peaks 1750-1650 1750-1650 cm⁻¹ CO C=O Stretch (Aldehyde) 1750-1650->CO Strong, Sharp Peak 1600-1450 1600-1450 cm⁻¹ Aromatic_CC Aromatic C=C Stretch 1600-1450->Aromatic_CC Medium Peaks Conclusion Identification of this compound Functional Groups OH->Conclusion Aromatic_CH->Conclusion Aliphatic_CH->Conclusion CO->Conclusion Aromatic_CC->Conclusion

Caption: Logical workflow for identifying functional groups in this compound via FT-IR.

References

Mass Spectrometry Approaches for the Analysis of 3-Methylsalicylaldehyde and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of 3-Methylsalicylaldehyde and its derivatives. It is designed to assist researchers in selecting the optimal analytical strategy by presenting objective comparisons of various ionization techniques, detailed experimental protocols, and supporting data.

Introduction to this compound

This compound (C8H8O2, MW: 136.15 g/mol ) is an aromatic aldehyde with applications in the synthesis of pharmaceuticals and other specialty chemicals.[1] Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices, from reaction mixtures to biological samples. Mass spectrometry (MS), coupled with chromatographic separation techniques such as gas chromatography (GC) and liquid chromatography (LC), offers the requisite selectivity and sensitivity for these analyses.

Comparison of Ionization Techniques

The choice of ionization technique is paramount in mass spectrometry as it directly influences the sensitivity, specificity, and the nature of the resulting mass spectrum. For this compound and its derivatives, the most relevant ionization methods are Electron Ionization (EI), Chemical Ionization (CI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).

Ionization TechniquePrincipleTypical AnalytesFragmentationKey AdvantagesKey Disadvantages
Electron Ionization (EI) High-energy electrons bombard the analyte, causing ionization and extensive fragmentation.[2][3]Volatile and thermally stable small molecules.[2][3]Extensive, provides structural information.[3]Reproducible fragmentation patterns for library matching.[3]Molecular ion may be weak or absent for some compounds.[3]
Chemical Ionization (CI) A reagent gas is ionized, which in turn ionizes the analyte through proton transfer or adduction.[2]Molecules prone to excessive fragmentation with EI.[3]Soft ionization, produces a prominent protonated molecule [M+H]+.[3]Provides clear molecular weight information.[3]Less structural information from fragmentation.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions.[2]Polar and large biomolecules.[2]Very soft, minimal fragmentation.Suitable for non-volatile and thermally labile compounds; easily coupled with LC.[2]Can be susceptible to ion suppression and matrix effects.
Atmospheric Pressure Chemical Ionization (APCI) A heated nebulizer vaporizes the sample, and a corona discharge creates reactant ions that ionize the analyte.[2]Less polar, semi-volatile, and thermally stable compounds.[2]Soft ionization, typically produces [M+H]+.Tolerant of higher flow rates and less polar solvents than ESI.[2]Analyte must be thermally stable.
Quantitative Performance Comparison (General)
TechniqueTypical Limit of Detection (LOD)LinearityThroughputNotes
GC-MS (Scan Mode) High ppb (µg/L) range[7]GoodHighProvides full mass spectra for identification.
GC-MS (SIM Mode) Low ppb (µg/L) range[7]ExcellentHighIncreased sensitivity by monitoring specific ions.[7]
GC-MS/MS (MRM Mode) ppt (ng/L) to sub-ppb range[7]ExcellentHighHighest selectivity and sensitivity, ideal for complex matrices.[7]
LC-MS/MS Sub-ppb to ppb rangeExcellentHighRequires suitable ionization (ESI or APCI); derivatization can significantly improve sensitivity.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are recommended starting protocols for the analysis of this compound and its derivatives using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like this compound.

Sample Preparation:

  • Liquid Samples: Dilute the sample in a volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 1-10 µg/mL.

  • Solid Samples: Perform solvent extraction using an appropriate solvent, potentially aided by sonication. Concentrate the extract and reconstitute in a suitable solvent.

  • Derivatization (Optional): For derivatives containing active hydrogens (e.g., hydroxyl groups), silylation can improve volatility and chromatographic peak shape.[9][10] A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

GC-MS Parameters:

  • GC System: Agilent 8890 GC or equivalent.[11]

  • Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[11]

  • Inlet: Split/splitless injector at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent.[11]

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 40-400) for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) should be used for higher sensitivity and selectivity.

    • Predicted Key Fragments for this compound (m/z): 136 (M+•), 135 ([M-H]+), 107 ([M-CHO]+). These are inferred from the spectra of its isomers.[12][13]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is advantageous for less volatile derivatives or for analyses requiring minimal sample preparation. Derivatization is often employed to enhance ionization efficiency and sensitivity for aldehydes.[8]

Sample Preparation and Derivatization: Aldehydes are often derivatized to improve their chromatographic and mass spectrometric properties. A common derivatization agent is 2,4-Dinitrophenylhydrazine (DNPH), which reacts with the aldehyde group to form a stable hydrazone.[8]

  • To 1 mL of sample (in a suitable solvent like acetonitrile), add 1 mL of DNPH solution (e.g., 0.5 mg/mL in acetonitrile with 1% phosphoric acid).

  • Vortex the mixture and incubate at 60°C for 30 minutes.

  • Cool the mixture and dilute with the initial mobile phase before injection.

LC-MS/MS Parameters:

  • LC System: Agilent 1290 Infinity II UHPLC or equivalent.[14]

  • Column: Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.[14]

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the DNPH derivative of this compound. The specific MRM transitions would need to be optimized experimentally.

Visualization of Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the GC-MS and LC-MS/MS analysis of this compound and its derivatives.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Reaction Mixture) Dilution Dilution/ Extraction Sample->Dilution Derivatization_GC Derivatization (Optional, e.g., Silylation) Dilution->Derivatization_GC GC Gas Chromatography (Separation) Derivatization_GC->GC MS_GC Mass Spectrometry (EI, Detection) GC->MS_GC Data Data Acquisition & Processing MS_GC->Data Results_GC Identification & Quantification Data->Results_GC

Caption: Experimental workflow for GC-MS analysis.

LCMS_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc LC-MS/MS Analysis cluster_data_lc Data Processing Sample_LC Sample Matrix (e.g., Biological Fluid) Derivatization_LC Derivatization (e.g., with DNPH) Sample_LC->Derivatization_LC LC Liquid Chromatography (Separation) Derivatization_LC->LC MS_LC Tandem Mass Spectrometry (ESI, Detection) LC->MS_LC Data_LC Data Acquisition & Processing MS_LC->Data_LC Results_LC Quantification Data_LC->Results_LC

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

The selection of an appropriate mass spectrometry method for the analysis of this compound and its derivatives depends on the specific requirements of the study, including the sample matrix, required sensitivity, and whether structural elucidation or quantitative analysis is the primary goal. GC-MS with electron ionization is a robust technique for volatile derivatives and provides valuable structural information through its characteristic fragmentation patterns. For less volatile compounds or when higher sensitivity in complex matrices is required, LC-MS/MS with electrospray or atmospheric pressure chemical ionization, often coupled with a derivatization step, is the preferred approach. The detailed protocols and comparative data presented in this guide serve as a valuable resource for developing and optimizing analytical methods for these important compounds.

References

A Comparative Analysis of the Biological Activities of Substituted Salicylaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted salicylaldehydes, a versatile class of aromatic aldehydes, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative overview of their antimicrobial, antioxidant, and anticancer properties, supported by experimental data from various studies. Detailed experimental protocols for key biological assays are also presented to facilitate reproducible research.

Comparative Biological Activity Data

The biological efficacy of salicylaldehyde derivatives is markedly influenced by the nature and position of substituents on the aromatic ring. The following tables summarize the quantitative data from various studies, offering a comparative perspective on their performance.

Table 1: Antimicrobial Activity of Substituted Salicylaldehydes
Compound/DerivativeTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
SalicylaldehydeS. aureus>1000Minimal[1][2]
SalicylaldehydeE. coli>1000Minimal[1][2]
SalicylaldehydeC. albicans>1000Minimal[1][2]
3,5-DichlorosalicylaldehydeS. aureus12.5Not Reported[1]
3,5-DichlorosalicylaldehydeC. albicans6.25Not Reported[1]
3,5-DibromosalicylaldehydeS. aureus12.5Not Reported[1]
3,5-DibromosalicylaldehydeC. albicans6.25Not Reported[1]
5-NitrosalicylaldehydeS. aureus25Not Reported[1]
5-NitrosalicylaldehydeC. albicans12.5Not Reported[1]
4,6-DimethoxysalicylaldehydeC. albicansNot ReportedConsiderable[2]
Halogenated SalicylaldehydesVarious MicrobesPotent ActivityUp to 49[2]
Nitro-substituted SalicylaldehydesVarious MicrobesPotent ActivityNot Specified[2]
Hydroxylated SalicylaldehydesVarious MicrobesPotent ActivityNot Specified[2]

MIC: Minimum Inhibitory Concentration

Table 2: Antioxidant Activity of Salicylaldehyde Derivatives
Compound/DerivativeAssayIC50 (µM)Reference
Salicylaldehyde-derived secondary amine (Compound 2, p-chloro-substituted)ABTS5.14 ± 0.11[3]
Salicylaldehyde-derived secondary amine (Compound 5, o-methyl-substituted)Phenanthroline (A0.5)9.42 ± 1.02[3]
Butylated Hydroxytoluene (BHT) (Standard)ABTS8.22 ± 0.45[3]
Butylated Hydroxyanisole (BHA) (Standard)ABTS7.16 ± 1.66[3]
p-Nitrophenylhydrazone derivative (Compound 3a)DPPH (% inhibition at 50 µg/mL)92.42%[4]
p-Nitrophenylhydrazone derivative (Compound 3b)ABTS (% inhibition at 50 µg/mL)63.13%[4]
Ascorbic Acid (Standard)ABTS (% inhibition at 50 µg/mL)53.82%[4]

IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates greater antioxidant activity.

Table 3: Anticancer Activity of Salicylaldehyde Hydrazone Derivatives (IC50 in µM)
Compound/DerivativeHL-60 (Leukemia)K-562 (Leukemia)MCF-7 (Breast Cancer)Reference
3-methoxysalicylaldehyde-derived hydrazoneStrong Cytotoxicity--[5][6]
5-methoxysalicylaldehyde-derived hydrazone--0.91–3.54[5][6]
5-bromosalicylaldehyde-derived hydrazone3.14--[5][6]
5-nitrosalicylaldehyde benzoylhydrazoneHigh Cytotoxicity--[5][6]
Dimethoxy hydrazone 12.4 ± 0.120.4 ± 2.930.1 ± 3.2[7]
Dimethoxy hydrazone 22.1 ± 0.22.1 ± 0.125.6 ± 2.8[7]
Dimethoxy hydrazone 34.7 ± 0.52.8 ± 0.436.1 ± 4.4[7]
Melphalan (Standard)-->100[5]

IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates greater cytotoxic activity.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

Minimum Inhibitory Concentration (MIC) Test

The MIC test determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

1. Preparation of Test Compounds:

  • Prepare a stock solution of the substituted salicylaldehyde in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[9] The concentration range should be selected to encompass the expected MIC value.[9]

2. Preparation of Bacterial Inoculum:

  • From a fresh culture (18-24 hours), suspend several bacterial colonies in a sterile saline or broth solution.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which is approximately 1-2 x 10⁸ CFU/mL.[9]

  • Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

3. Inoculation and Incubation:

  • Add the diluted bacterial inoculum to each well containing the test compound dilutions.[9] Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plate at 37°C for 18-24 hours.[8][10]

4. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[8]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.[11]

1. Preparation of DPPH Solution:

  • Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.[11] This solution should be protected from light.

  • Dilute the stock solution to a working concentration (e.g., 0.1 mM) that gives an absorbance of approximately 1.0 at 517 nm.[12]

2. Reaction Setup:

  • Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid, BHT).[11]

  • In a 96-well plate or cuvettes, add a defined volume of the test sample or standard.

  • Add an equal volume of the DPPH working solution to initiate the reaction.[11] Include a blank containing only the solvent and DPPH solution.

3. Incubation and Measurement:

  • Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[11]

  • Measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader.[11]

4. Calculation:

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This is another common method to evaluate the total antioxidant capacity of a compound.[13]

1. Preparation of ABTS Radical Cation (ABTS•+):

  • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[13][14]

  • Mix equal volumes of the two solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[13]

2. Preparation of Working Solution:

  • On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[13]

3. Reaction and Measurement:

  • Prepare a series of dilutions for the test compound and a reference standard (e.g., Trolox).[13]

  • Add a small volume of the test sample or standard to a 96-well plate.

  • Add a larger volume of the diluted ABTS•+ working solution to each well.[13]

  • Incubate the plate at room temperature in the dark for a specified time (e.g., 6-30 minutes).[13]

  • Measure the absorbance at 734 nm.[13]

4. Calculation:

  • The percentage of ABTS radical scavenging activity is calculated similarly to the DPPH assay.

  • The IC50 value is determined from the dose-response curve.[13]

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the study of substituted salicylaldehydes.

Synthesis_and_Evaluation_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Salicylaldehyde Substituted Salicylaldehyde Synthesis Chemical Synthesis Salicylaldehyde->Synthesis Reagents Reagents (e.g., Hydrazine) Reagents->Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Antimicrobial Antimicrobial Assays (MIC) Characterization->Antimicrobial Antioxidant Antioxidant Assays (DPPH, ABTS) Characterization->Antioxidant Anticancer Anticancer Assays (IC50) Characterization->Anticancer Data Data Analysis & Structure-Activity Relationship Antimicrobial->Data Antioxidant->Data Anticancer->Data

Caption: General workflow from synthesis to biological evaluation of salicylaldehydes.

DNA_Interaction_Pathway cluster_compound Salicylaldehyde Complex cluster_dna Cellular Target cluster_effects Biological Effects Compound Substituted Salicylaldehyde Complex Intercalation Intercalation Compound->Intercalation Binds to GrooveBinding Groove Binding Compound->GrooveBinding Binds to DNA DNA DNA_Damage DNA Damage/ Cleavage Intercalation->DNA_Damage GrooveBinding->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Leads to

Caption: Proposed mechanism of action involving DNA interaction for some salicylaldehyde derivatives.

References

A Comparative Guide to Purity Assessment of 3-Methylsalicylaldehyde: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a cornerstone of quality control and regulatory compliance. 3-Methylsalicylaldehyde, a key building block in the synthesis of various pharmaceuticals and fine chemicals, is no exception. Its purity can significantly impact reaction yields, impurity profiles, and the safety and efficacy of the final product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of this compound, supported by experimental data and detailed methodologies.

Comparison of Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the purity determination of non-volatile and thermally labile compounds like this compound.[1] However, other methods such as Gas Chromatography (GC) and Titrimetry also offer viable alternatives, each with distinct advantages and limitations.[2][3][4] The choice of method often depends on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and available instrumentation.[1][3]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Titrimetry
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.Chemical reaction with a standardized titrant to determine the amount of the analyte.
Applicability Ideal for non-volatile, thermally unstable compounds. Well-suited for this compound and its potential non-volatile impurities.[1][3]Suitable for volatile and thermally stable compounds. This compound is amenable to GC analysis.[2][5]Applicable to analytes that undergo a specific and quantitative chemical reaction. Can be used for aldehydes.[6]
Selectivity High; can separate structurally similar impurities.Very high, especially with capillary columns.Low; may react with other acidic or aldehydic impurities.
Sensitivity High (ng to pg level), detector dependent (e.g., UV, FLD, MS).[7]Very high (pg to fg level), especially with sensitive detectors like FID or MS.Moderate to low (mg level).
Analysis Time Typically 10-60 minutes per sample.[2]Generally faster than HPLC, often under 30 minutes.[2][3]Rapid, typically a few minutes per titration.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization for polar or non-volatile impurities.Simple dissolution; precise weighing is critical.
Instrumentation Cost High, requires high-pressure pumps and expensive solvents.[2][8]Moderate to high, requires a temperature-controlled oven and carrier gas.[2]Low, requires basic laboratory glassware.
Typical Precision (RSD) < 1%< 1%1-2%
Typical Accuracy 98-102%98-102%95-105%

Experimental Protocols

A detailed methodology is crucial for reproducible and reliable results. Below is a comprehensive protocol for a proposed reversed-phase HPLC method for the purity analysis of this compound.

HPLC Method for Purity of this compound

This method is designed to separate this compound from its potential impurities.

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid. The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detector at 254 nm

  • Injection Volume: 10 µL

2. Preparation of Solutions:

  • Standard Solution: Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.

  • Sample Solution: Accurately weigh about 25 mg of the this compound sample and prepare a 1 mg/mL solution in the mobile phase, following the same procedure as for the standard solution.

3. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the this compound peak should be not more than 2.0%.

  • The tailing factor for the this compound peak should be not more than 2.0.

  • The theoretical plates for the this compound peak should be not less than 2000.

4. Procedure:

  • Inject the mobile phase as a blank.

  • Inject the standard solution and the sample solution.

  • Record the chromatograms and integrate the peak areas.

5. Calculation of Purity: The purity of the this compound sample is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Workflow and Decision Making

The selection of an appropriate analytical method for purity assessment involves a logical workflow, from initial sample characterization to the final purity report. The following diagram illustrates this process.

Purity_Assessment_Workflow Purity Assessment Workflow for this compound Sample Sample of This compound Method_Selection Method Selection Sample->Method_Selection HPLC_Path HPLC Analysis Method_Selection->HPLC_Path Non-volatile impurities High precision needed GC_Path GC Analysis Method_Selection->GC_Path Volatile impurities expected High sensitivity needed Titrimetry_Path Titrimetry Method_Selection->Titrimetry_Path Rapid screening Lower precision acceptable Data_Analysis Data Analysis and Purity Calculation HPLC_Path->Data_Analysis GC_Path->Data_Analysis Titrimetry_Path->Data_Analysis Comparison Comparison of Results (if multiple methods used) Data_Analysis->Comparison Report Final Purity Report Comparison->Report

Caption: Workflow for selecting an analytical method for purity assessment.

This guide provides a framework for selecting and implementing an appropriate analytical method for the purity assessment of this compound. While HPLC often represents the gold standard for its balance of selectivity, sensitivity, and applicability to a wide range of potential impurities, GC and titrimetry are valuable alternatives for specific applications. A thorough understanding of the strengths and weaknesses of each technique is essential for ensuring the quality and consistency of this important chemical intermediate.

References

A Comparative Guide to the X-ray Crystallography of Metal Complexes with 3-Methylsalicylaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural properties of metal complexes formed with Schiff base derivatives of 3-methylsalicylaldehyde and its isomers. Due to a scarcity of crystallographic data on simple this compound metal complexes, this guide focuses on the more extensively studied Schiff base derivatives, offering insights into their coordination chemistry. Comparisons with closely related salicylaldehyde derivatives are included to provide a broader context for understanding structure-property relationships.

Comparison of Crystallographic Data

The following tables summarize key crystallographic parameters for a selection of metal complexes with Schiff bases derived from salicylaldehyde and its methylated or methoxylated analogues. These parameters are crucial for understanding the geometry and packing of the complexes in the solid state.

Table 1: Crystallographic Data for Copper(II) Schiff Base Complexes

ComplexFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
[Cu(salampy)(H₂O)(ClO₄)]C₁₃H₁₃ClCuN₂O₆MonoclinicP2₁/n7.190(2)13.059(4)17.867(10)9094.206(10)901670.3(10)4[1]
[Cu₂(salampy)₂(H₂trim)₂]C₄₄H₃₄Cu₂N₄O₁₄TriclinicP-110.334(2)11.101(2)11.233(2)69.93(3)83.27(3)70.37(3)1140.2(4)1[1]
--INVALID-LINK--₄·2CH₃CNC₅₆H₅₄Cl₄Cu₄N₁₀O₂₀TetragonalI4₁/a20.378(1)20.378(1)18.234(2)9090907567.1(9)4[1]

salampy = N-[(2-pyridyl)-methyl]-salicylimine, H₂trim = trimesic acid, valampy = N-[(2-pyridyl)-methyl]-3-methoxy-salicylimine

Table 2: Crystallographic Data for Zinc(II) Schiff Base Complexes

ComplexFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
--INVALID-LINK--₂·0.25H₂OC₃₃H₄₉Cl₂N₆O₁₀.₂₅Zn₃MonoclinicP2₁/c17.439(4)17.581(4)18.349(4)90113.85(3)905143(2)4[1]

saldmen = N-[2-(N,N-dimethyl-amino)-ethyl]-salicylimine

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis of Schiff base ligands and their metal complexes, based on procedures reported in the literature.

Synthesis of Schiff Base Ligands

Schiff base ligands are typically synthesized through a condensation reaction between an aldehyde and a primary amine.

General Procedure:

  • Dissolve the salicylaldehyde derivative (e.g., this compound) in a suitable solvent, such as ethanol or methanol.

  • Add an equimolar amount of the desired primary amine to the solution.

  • The reaction mixture is then refluxed for a period ranging from a few hours to overnight.

  • Upon cooling, the Schiff base product often precipitates out of the solution.

  • The precipitate is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.

G Salicylaldehyde Salicylaldehyde Derivative Reflux Reflux Salicylaldehyde->Reflux Amine Primary Amine Amine->Reflux Solvent Solvent (e.g., Ethanol) Solvent->Reflux Precipitate Precipitation/ Crystallization Reflux->Precipitate SchiffBase Schiff Base Ligand Precipitate->SchiffBase G SchiffBase Schiff Base Ligand Solution Stirring Stirring at Room Temperature SchiffBase->Stirring MetalSalt Metal Salt Solution MetalSalt->Stirring Evaporation Slow Evaporation Stirring->Evaporation Crystals Single Crystals of Metal Complex Evaporation->Crystals G Crystal Single Crystal Selection Diffractometer Data Collection (X-ray Diffractometer) Crystal->Diffractometer Processing Data Processing and Structure Solution Diffractometer->Processing Refinement Structure Refinement Processing->Refinement Structure Final Crystal Structure Refinement->Structure

References

A Spectroscopic Showdown: Unmasking the Isomers of 3-Methylsalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 3-Methylsalicylaldehyde and its positional isomers, 4-Methylsalicylaldehyde, 5-Methylsalicylaldehyde, and 6-Methylsalicylaldehyde, reveals distinct fingerprints for each molecule, crucial for their unambiguous identification in research and drug development. This guide provides a detailed analysis of their ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry data, supplemented with detailed experimental protocols.

The subtle shift of a single methyl group on the salicylaldehyde framework creates a family of isomers with unique electronic and steric environments. These differences are elegantly captured by various spectroscopic techniques, providing a powerful toolkit for researchers to distinguish and characterize these closely related compounds. This guide delves into the spectroscopic nuances of this compound and its isomers, presenting a clear, data-driven comparison to aid in their identification and analysis.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry for this compound and its isomers.

¹H NMR Spectral Data (δ, ppm)
Compound-CHO-OHAromatic-H-CH₃
This compound~9.8-10.0~11.0~6.8-7.6~2.3
4-Methylsalicylaldehyde~9.8~11.2~6.7-7.7~2.4
5-Methylsalicylaldehyde~9.8~10.9~7.0-7.5~2.3
6-Methylsalicylaldehyde~10.3~11.5~6.7-7.5~2.6
¹³C NMR Spectral Data (δ, ppm)
CompoundC=OC-OHC-CH₃Aromatic C-CH₃
This compound~196~160~125~120-140~15
4-Methylsalicylaldehyde~192~161~145~117-138~22
5-Methylsalicylaldehyde~191~158~128~118-138~20
6-Methylsalicylaldehyde~193~162~122~115-139~18
IR Spectral Data (cm⁻¹)
Compoundν(O-H)ν(C-H, aromatic)ν(C=O)ν(C=C, aromatic)
This compound~3200 (broad)~3050~1660~1600, 1480
4-Methylsalicylaldehyde~3180 (broad)~3070~1650~1610, 1500
5-Methylsalicylaldehyde~3250 (broad)~3060~1655~1615, 1490
6-Methylsalicylaldehyde~3100 (broad)~3080~1650~1605, 1470
UV-Vis Spectral Data (λmax, nm)
CompoundSolventλmax 1λmax 2
This compoundEthanol~255~325
4-MethylsalicylaldehydeEthanol~258~320
5-MethylsalicylaldehydeEthanol~256~328
6-MethylsalicylaldehydeEthanol~260~335
Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺[M-H]⁺[M-CHO]⁺Other Key Fragments
This compound13613510777
4-Methylsalicylaldehyde13613510791
5-Methylsalicylaldehyde13613510777
6-Methylsalicylaldehyde13613510791

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the methylsalicylaldehyde isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently invert to ensure a homogeneous solution.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer

  • Parameters:

    • Pulse Program: Standard single-pulse sequence

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: -2 to 12 ppm

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz NMR Spectrometer

  • Parameters:

    • Pulse Program: Proton-decoupled pulse sequence

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: -10 to 220 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

  • Place a small amount of the solid methylsalicylaldehyde isomer directly onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: FT-IR Spectrometer with a diamond ATR accessory

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

  • Prepare a stock solution of the methylsalicylaldehyde isomer in a UV-grade solvent (e.g., ethanol) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the same solvent to a concentration that gives a maximum absorbance reading between 0.5 and 1.0 (typically in the range of 1-10 µg/mL).

  • Use a quartz cuvette with a 1 cm path length.

  • Fill the reference cuvette with the pure solvent.

Data Acquisition:

  • Instrument: Dual-beam UV-Vis Spectrophotometer

  • Parameters:

    • Wavelength Range: 200-400 nm

    • Scan Speed: Medium

    • Data Interval: 1 nm

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the methylsalicylaldehyde isomer in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.

GC-MS Conditions:

  • Gas Chromatograph:

    • Injector Temperature: 250 °C

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

    • Oven Program: Start at 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

    • Scan Mode: Full scan

Visualization of Isomeric Relationships

The following diagram illustrates the structural relationship between the isomers and the spectroscopic techniques used for their comparative analysis.

Spectroscopic_Comparison Spectroscopic Comparison of Methylsalicylaldehyde Isomers cluster_isomers Methylsalicylaldehyde Isomers cluster_techniques Spectroscopic Techniques cluster_analysis Comparative Analysis 3-MSA This compound NMR NMR (¹H & ¹³C) 3-MSA->NMR IR FT-IR 3-MSA->IR UV_Vis UV-Vis 3-MSA->UV_Vis MS Mass Spec. 3-MSA->MS 4-MSA 4-Methylsalicylaldehyde 4-MSA->NMR 4-MSA->IR 4-MSA->UV_Vis 4-MSA->MS 5-MSA 5-Methylsalicylaldehyde 5-MSA->NMR 5-MSA->IR 5-MSA->UV_Vis 5-MSA->MS 6-MSA 6-Methylsalicylaldehyde 6-MSA->NMR 6-MSA->IR 6-MSA->UV_Vis 6-MSA->MS Analysis Distinct Spectroscopic Fingerprints NMR->Analysis IR->Analysis UV_Vis->Analysis MS->Analysis

Caption: Isomer comparison workflow.

A Comparative Guide to the Synthesis of 3-Methylsalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of key aromatic aldehydes like 3-Methylsalicylaldehyde is a critical step in the development of new pharmaceuticals and other fine chemicals. This guide provides an objective comparison of three prominent synthetic routes originating from o-cresol: the Reimer-Tiemann reaction, the Duff reaction, and a modern ortho-formylation technique utilizing magnesium chloride and paraformaldehyde. We will delve into the experimental data, detailed protocols, and the underlying chemical pathways to offer a comprehensive validation of these synthetic strategies.

Comparison of Synthetic Routes

The selection of an appropriate synthetic route for this compound hinges on a variety of factors, including yield, regioselectivity, reaction conditions, and the ease of purification. The following table summarizes the key quantitative data for the three methods discussed.

Synthetic MethodStarting MaterialKey ReagentsReaction ConditionsYield (%)Purity Considerations
Reimer-Tiemann Reaction o-CresolChloroform (CHCl₃), Sodium Hydroxide (NaOH)Biphasic, heating required20-60% (general)Formation of p-isomer and other by-products
Duff Reaction o-CresolHexamethylenetetramine (HMTA), Acid catalyst (e.g., TFA)Anhydrous, heating (50-150°C)~15-20% (can be higher with TFA)Generally good ortho-selectivity
Ortho-formylation o-CresolMagnesium Chloride (MgCl₂), Paraformaldehyde, Triethylamine (Et₃N)Anhydrous, reflux in THF or ACNHigh to excellentExclusive ortho-formylation reported

Detailed Experimental Protocols

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[1][2] The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂) in a basic aqueous solution, which then acts as the electrophile.[1]

Protocol:

  • Dissolve o-cresol in an aqueous solution of sodium hydroxide.

  • Heat the mixture and add chloroform dropwise with vigorous stirring. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

  • After the addition is complete, continue heating the mixture to ensure the reaction goes to completion.

  • Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid).

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation to separate the desired this compound from the p-isomer and other by-products.

Duff Reaction

The Duff reaction offers an alternative route for the ortho-formylation of phenols using hexamethylenetetramine as the formylating agent in an acidic medium.[3] This method is known for its simplicity and generally good regioselectivity for the ortho position.[3]

Protocol:

  • Mix o-cresol and hexamethylenetetramine in a suitable solvent, such as trifluoroacetic acid (TFA), which can also act as the catalyst.[4]

  • Heat the reaction mixture under anhydrous conditions at a temperature ranging from 50 to 150°C for several hours.[4]

  • Cool the reaction mixture and hydrolyze the intermediate by adding an aqueous acid solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer to remove any remaining acid and dry it over an anhydrous drying agent.

  • Evaporate the solvent to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Ortho-formylation with MgCl₂ and Paraformaldehyde

This modern method provides a highly regioselective route to ortho-hydroxybenzaldehydes with high yields.[5][6] The reaction utilizes the chelating effect of the magnesium ion to direct the formylation exclusively to the ortho position.[7]

Protocol:

  • To a dry, inert atmosphere flask, add anhydrous magnesium chloride, paraformaldehyde, and a suitable anhydrous solvent like tetrahydrofuran (THF) or acetonitrile (ACN).[5][6]

  • Add triethylamine to the suspension, followed by the dropwise addition of o-cresol.

  • Heat the reaction mixture to reflux for several hours.

  • Cool the mixture to room temperature and quench the reaction by adding an aqueous solution of a weak acid (e.g., ammonium chloride) or dilute hydrochloric acid.[6]

  • Extract the product with an organic solvent.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation to yield the crude this compound.

  • Further purification can be achieved through column chromatography if necessary.

Visualizing the Synthetic Pathways

To better understand the chemical transformations and experimental setups, the following diagrams have been generated.

Reimer_Tiemann_Reaction Reimer-Tiemann Reaction Pathway o-Cresol o-Cresol Phenoxide Phenoxide o-Cresol->Phenoxide Deprotonation Dichlorocarbene Intermediate Dichlorocarbene Intermediate Phenoxide->Dichlorocarbene Intermediate Electrophilic Attack This compound This compound Dichlorocarbene Intermediate->this compound Hydrolysis Reagents1 NaOH (aq) Reagents1->Phenoxide Reagents2 CHCl3 Reagents2->Dichlorocarbene Intermediate Workup Acidic Workup Workup->this compound

Caption: Reimer-Tiemann reaction pathway for this compound synthesis.

Duff_Reaction Duff Reaction Pathway o-Cresol o-Cresol Iminium Intermediate Iminium Intermediate o-Cresol->Iminium Intermediate Electrophilic Aromatic Substitution This compound This compound Iminium Intermediate->this compound Hydrolysis Reagents HMTA, Acid (TFA) Reagents->Iminium Intermediate Hydrolysis Acidic Hydrolysis Hydrolysis->this compound

Caption: Duff reaction pathway for this compound synthesis.

Ortho_Formylation_Workflow Ortho-formylation Experimental Workflow Start Combine MgCl2, Paraformaldehyde, Et3N in anhydrous solvent Add_oCresol Add o-Cresol Start->Add_oCresol Reflux Heat to Reflux Add_oCresol->Reflux Quench Quench with aq. Acid Reflux->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Purify (e.g., Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Experimental workflow for ortho-formylation of o-cresol.

References

A Comparative Guide to the Quantitative Analysis of 3-Methylsalicylaldehyde in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-Methylsalicylaldehyde in reaction mixtures is crucial for process optimization, yield determination, and quality control. This guide provides an objective comparison of the primary analytical methods used for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. Each method's performance is supported by experimental data and detailed protocols to aid in selecting the most suitable technique for your specific analytical needs.

Comparison of Quantitative Analytical Methods

The selection of an analytical technique depends on various factors, including the complexity of the reaction mixture, required sensitivity, availability of instrumentation, and the specific goals of the analysis. The following table summarizes the key performance characteristics of each method for the quantification of this compound and its analogs.

MethodPrincipleTypical Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
Gas Chromatography (GC) Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase.0.1 - 100 µg/mL~0.01 - 0.1 µg/mL~0.05 - 0.5 µg/mLHigh resolution and sensitivity for volatile compounds; ideal for complex mixtures.Requires derivatization for non-volatile compounds; thermal degradation of labile analytes is possible.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.0.1 - 200 µg/mL~0.01 - 0.05 µg/mL[1]~0.03 - 0.15 µg/mL[1]Versatile for a wide range of compounds, including non-volatile and thermally labile ones; high accuracy and precision.[2]Can be more time-consuming than GC; solvent consumption can be high.
UV-Vis Spectrophotometry Measurement of light absorption by the analyte at a specific wavelength.0.5 - 25 µg/mL~0.03 - 1.16 ppm[3]~0.03 - 5.81 ppm[3]Simple, rapid, and cost-effective; suitable for high-throughput screening.Low specificity in complex mixtures; potential for interference from other absorbing species.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[4]Wide, dependent on analyte and standard concentration.~1 - 5 µg/mL~5 - 20 µg/mLAbsolute quantification without a specific calibration curve for the analyte; provides structural information.Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Gas Chromatography (GC-FID/MS)

This method is highly suitable for the volatile this compound and provides excellent separation from other reaction components.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary column: A non-polar or medium-polarity column (e.g., DB-5, HP-5MS, or Equity-1) is recommended (30 m x 0.25 mm I.D., 0.25 µm film thickness).[2]

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.[5]

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.

  • Oven Temperature Program: Initial temperature of 100 °C (hold for 5 minutes), ramp at 10 °C/min to 250 °C, and hold for 5 minutes.[2]

  • Injection Mode: Split (e.g., 50:1 ratio) or splitless, depending on concentration.

  • Injection Volume: 1 µL.

Sample and Standard Preparation:

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL solution of a suitable internal standard (e.g., Anisole or Dodecane) in dichloromethane or diethyl ether.

  • Calibration Standards: Prepare a series of standard solutions containing known concentrations of this compound (e.g., from 1 to 100 µg/mL) and a fixed concentration of the internal standard.

  • Sample Preparation: Withdraw an aliquot (e.g., 50 µL) from the reaction mixture, dilute it with a known volume of solvent (e.g., 1 mL diethyl ether) containing the internal standard at the same fixed concentration as in the calibration standards.

  • Analysis: Inject the prepared standards and samples into the GC system. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Determine the concentration in the reaction mixture sample from this curve.

High-Performance Liquid Chromatography (HPLC-UV/PDA)

HPLC is a robust and versatile method for quantifying this compound, especially when dealing with less volatile impurities or thermally sensitive compounds.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.[2]

Chromatographic Conditions:

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v acetonitrile:water). The addition of 0.1% formic acid can improve peak shape.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at the absorbance maximum of this compound (approximately 254 nm and 325 nm).

  • Injection Volume: 10 µL.

Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 200 µg/mL).

  • Sample Preparation: Dilute an accurately measured aliquot of the reaction mixture with the mobile phase to a concentration that falls within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and the prepared sample. Create a calibration curve by plotting the peak area versus the concentration of the standards. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

UV-Vis Spectrophotometry

This technique offers a rapid and straightforward approach for quantification, particularly suitable for samples with a simple matrix where interfering substances are minimal.

Instrumentation:

  • UV-Vis Spectrophotometer with a pair of matched quartz cuvettes (1 cm path length).

Methodology:

  • Solvent Selection: Choose a solvent in which this compound is soluble and that does not absorb in the measurement region (e.g., ethanol or acetonitrile).

  • Determination of λmax: Scan a dilute solution of this compound across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

Sample and Standard Preparation:

  • Standard Stock Solution: Prepare an accurate stock solution of this compound (e.g., 100 µg/mL) in the chosen solvent.

  • Calibration Standards: Prepare a set of at least five standard solutions by diluting the stock solution to concentrations that give absorbance values within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Sample Preparation: Dilute a known volume of the reaction mixture with the solvent to ensure the final absorbance reading falls within the calibration range. A blank from the reaction mixture (if possible, before the addition of a key reactant) should be used to correct for matrix effects.

  • Analysis: Measure the absorbance of each standard solution and the sample solution at the predetermined λmax against a solvent blank. Construct a calibration curve by plotting absorbance against concentration. Determine the concentration of this compound in the sample from the curve.

Quantitative NMR (qNMR) Spectroscopy

qNMR provides an absolute or relative measure of concentration without the need for identical reference standards and can be highly accurate if performed correctly.

Instrumentation:

  • High-resolution NMR Spectrometer (e.g., 400 MHz or higher).

  • High-precision analytical balance.

Methodology:

  • Internal Standard Selection: Choose a suitable internal standard that has a simple spectrum, is chemically inert, and has at least one resonance that is well-resolved from the analyte signals. Maleic acid or 1,4-dinitrobenzene are potential candidates. The standard should be of high, certified purity.

  • Sample Preparation:

    • Accurately weigh a specific amount of the reaction mixture into an NMR tube.

    • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

    • Add a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve both the sample and the standard completely.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being quantified, to allow for full magnetization recovery. A D1 of 30 seconds is often a safe starting point.

    • A high signal-to-noise ratio is required for accurate integration.[6]

  • Data Processing and Quantification:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal for this compound (e.g., the aldehyde proton around 10 ppm) and a signal from the internal standard.

    • Calculate the concentration of this compound using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MIS / Manalyte) * (WIS / Wsample) * PIS

    Where:

    • C = Concentration/Purity of the analyte

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • P = Purity of the internal standard

    • Subscripts analyte and IS refer to the analyte and internal standard, respectively.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflow and a logical guide for method selection.

G General Experimental Workflow for Quantitative Analysis cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing & Quantification A 1. Aliquot Collection (from reaction mixture) B 2. Dilution & Internal Standard Spiking A->B C 3. Filtration / Extraction (if necessary) B->C D 4. Injection into Analytical Instrument (GC, HPLC, etc.) C->D E 5. Data Acquisition (Chromatogram/Spectrum) D->E F 6. Peak Integration & Calibration Curve Generation E->F G 7. Concentration Calculation F->G H 8. Final Report G->H

Caption: General workflow for quantitative analysis.

G Logical Guide for Method Selection result result start Complex Mixture? q1_yes Volatile & Thermally Stable? start->q1_yes Yes q1_no Need High Specificity? start->q1_no No res_gc Use Gas Chromatography (GC) q1_yes->res_gc Yes res_hplc Use HPLC q1_yes->res_hplc No q2_yes Absolute Quantification Needed? q1_no->q2_yes Yes res_uv Use UV-Vis Spectrophotometry q1_no->res_uv No res_qnmr Use Quantitative NMR (qNMR) q2_yes->res_qnmr Yes res_hplc2 Use HPLC q2_yes->res_hplc2 No

Caption: Logical guide for method selection.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Methylsalicylaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like 3-Methylsalicylaldehyde is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and minimizing risks.

Immediate Safety and Handling Precautions:

This compound is classified as a hazardous substance. It is a combustible liquid that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Personal Protective Equipment (PPE):

Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).[4][5][6]

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[4][5]To prevent contact with the eyes, which can cause serious irritation.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[4][5]To avoid skin irritation from direct contact.[2]
Respiratory Protection Use only in a well-ventilated area or outdoors.[4][5] If vapors or mists are generated, a NIOSH/MSHA-approved respirator is necessary.To prevent inhalation which can irritate the respiratory tract.[2]

Step-by-Step Disposal Procedure:

The disposal of this compound must be managed as hazardous waste. Adherence to local, regional, and national regulations is paramount.[1][4] Do not dispose of this chemical down the drain or into the environment.[1][4]

  • Waste Identification and Classification:

    • Any unused or contaminated this compound, as well as any materials used to clean up spills (e.g., absorbent pads, contaminated gloves), must be treated as hazardous waste.[6]

    • Consult your institution's Environmental Health and Safety (EHS) office for specific local waste classification requirements.

  • Containerization:

    • Collect the waste in a compatible, properly sealed, and clearly labeled hazardous waste container.[6][7]

    • The label should include the words "Hazardous Waste," the full chemical name (this compound), and any other information required by your institution or local regulations.[7]

  • Storage:

    • Store the hazardous waste container in a designated, secure area away from incompatible materials such as strong oxidizing agents and strong bases.[4][6]

    • The storage area should be cool, dry, and well-ventilated.[4]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for pickup and final disposal at an approved waste disposal plant.[1][4][6][8]

Spill Management Protocol:

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure adequate ventilation.[5][6]

  • Control Ignition Sources: Remove all sources of ignition as this compound is a combustible liquid.[1]

  • Contain the Spill: Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material (e.g., sand, vermiculite).[5][6]

  • Collect and Containerize: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4][5][6]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[5][6]

Below is a workflow diagram illustrating the decision-making and procedural steps for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_spill Spill Management start Identify Waste (Unused, Contaminated, Spill Residue) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_q Is this a spill? ppe->spill_q containerize Collect in a Labeled Hazardous Waste Container storage Store in a Designated, Secure, and Ventilated Area containerize->storage contact_ehs Contact EHS or Certified Waste Disposal Contractor storage->contact_ehs disposal Dispose of at an Approved Waste Disposal Facility contact_ehs->disposal spill_q->containerize No contain Contain Spill with Inert Absorbent spill_q->contain Yes collect Collect Absorbed Material contain->collect collect->containerize

References

Personal protective equipment for handling 3-Methylsalicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Methylsalicylaldehyde

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.

Hazard Summary

This compound is a combustible liquid that poses several health risks. It is harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation.[1][2][3] Furthermore, it is toxic to aquatic life with long-lasting effects. A thorough understanding of these hazards is the first step in safe handling.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or safety glasses meeting ANSI Z87.1 standards. A face shield is required for splash hazards.To prevent serious eye irritation or damage from splashes.[2][3][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A flame-resistant lab coat or chemical-resistant apron.To protect against skin irritation upon contact.[2][3] Nitrile gloves offer good chemical resistance.[4][5]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. A NIOSH/MSHA-approved respirator is necessary if ventilation is inadequate.To prevent respiratory tract irritation from inhalation of vapors.[1][6]
Footwear Closed-toe, closed-heel shoes made of a chemically resistant material.To protect feet from spills and provide full coverage.[4][7]

Operational and Disposal Protocols

Pre-Handling and Preparation
  • Risk Assessment : Before beginning any work, conduct a thorough risk assessment for the planned experiment, considering the quantities of this compound to be used and the potential for spills or exposure.

  • Fume Hood : Ensure a certified chemical fume hood is available and functioning correctly. All handling of this compound should be performed within the fume hood to minimize inhalation exposure.

  • PPE Inspection : Inspect all personal protective equipment for integrity. Check gloves for any signs of degradation or punctures. Ensure safety goggles and face shields are clean and free of scratches.

  • Emergency Equipment : Locate and verify the functionality of the nearest safety shower and eyewash station. Ensure a spill kit with appropriate absorbent materials (e.g., vermiculite, sand) is readily accessible.

Handling Procedure
  • Donning PPE : Put on all required personal protective equipment as outlined in the table above before entering the laboratory and approaching the chemical storage area.

  • Chemical Dispensing : Carefully dispense the required amount of this compound within the chemical fume hood. Use appropriate tools, such as a graduated cylinder or pipette, to ensure accuracy and minimize the risk of spills.

  • Experimental Work : Conduct all experimental procedures involving this compound within the fume hood. Keep all containers of the chemical sealed when not in use.

  • Post-Handling : Upon completion of the experimental work, securely seal all containers of this compound.

Spill Management Protocol
  • Evacuate and Ventilate : In the event of a spill, immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated.

  • Control Ignition Sources : Remove all potential sources of ignition from the spill area.

  • Contain the Spill : Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[8]

  • Collect and Containerize : Carefully collect the absorbed material into a designated hazardous waste container.[8]

  • Decontaminate : Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.[8]

Disposal Plan
  • Waste Identification : All unused this compound and any materials contaminated with it (e.g., gloves, absorbent pads, paper towels) must be treated as hazardous waste.[8]

  • Waste Segregation : Do not mix this compound waste with other waste streams. Keep it in a clearly labeled, sealed, and compatible hazardous waste container.

  • Storage : Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a certified waste disposal contractor.[8] Do not pour this compound down the drain.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of safely handling this compound from preparation to disposal.

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.